PFM01
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c1-9(2)8-15-13(17)12(19-14(15)18)7-10-3-5-11(16)6-4-10/h3-7,9,16H,8H2,1-2H3/b12-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPURHDUTZUYAFI-GHXNOFRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C(=CC2=CC=C(C=C2)O)SC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C(=O)/C(=C/C2=CC=C(C=C2)O)/SC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PFM01: A Deep Dive into its Mechanism of Action in DNA Repair
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PFM01 is a small molecule inhibitor of the MRE11 endonuclease, a key component of the MRE11-RAD50-NBS1 (MRN) complex. This complex plays a critical role in the initial sensing and processing of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. This compound's inhibitory action on MRE11's endonuclease activity has significant implications for the regulation of DNA repair pathway choice, specifically shunting repair towards Non-Homologous End Joining (NHEJ) and away from Homologous Recombination (HR). This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals. It is important to note that while the Fanconi Anemia (FA) pathway, characterized by the monoubiquitination of FANCI and FANCD2, is a crucial component of the HR repair process, there is currently no direct evidence to suggest that this compound directly modulates the monoubiquitination of FANCI or FANCD2. Instead, its influence on the FA pathway is likely indirect, stemming from its primary effect on MRE11 and the subsequent alteration of DNA end resection.
The Core Mechanism: Inhibition of MRE11 Endonuclease Activity
This compound, an N-alkylated derivative of mirin, specifically targets the endonuclease activity of MRE11.[1][2][3] The MRN complex, where MRE11 resides, is a first responder to DNA double-strand breaks. MRE11 possesses both 3' to 5' exonuclease and single-stranded DNA endonuclease activities. These nuclease functions are critical for the initial processing of DNA ends, a process known as DNA end resection. This resection generates 3' single-stranded DNA overhangs, which are essential for the recruitment of HR machinery, including proteins of the Fanconi Anemia pathway.
By inhibiting the endonuclease activity of MRE11, this compound prevents the initiation of extensive DNA end resection.[3] This has a profound impact on the subsequent choice of DNA repair pathway. The absence of long 3' overhangs disfavors HR, as there is no suitable substrate for the loading of RAD51 and other key HR factors. Consequently, the cell is more likely to utilize the NHEJ pathway, which directly ligates the broken DNA ends without the need for a homologous template.
Key mechanistic points:
-
Primary Target: MRE11 endonuclease.
-
Molecular Effect: Blocks the initiation of DNA end resection.
-
Pathway Consequence: Shifts the balance of DSB repair from Homologous Recombination (HR) to Non-Homologous End Joining (NHEJ).[1][4]
Impact on DNA Repair Pathways
The decision to repair a DSB via HR or NHEJ is a critical determinant of cellular fate and genomic stability.
-
Homologous Recombination (HR): An error-free repair mechanism that uses a sister chromatid as a template. It is predominantly active in the S and G2 phases of the cell cycle. The Fanconi Anemia pathway is intimately linked with HR, facilitating the repair of interstrand crosslinks and other complex DNA lesions.
-
Non-Homologous End Joining (NHEJ): A faster but potentially error-prone mechanism that directly ligates broken DNA ends. It is active throughout the cell cycle.
This compound's inhibition of MRE11 endonuclease activity and subsequent suppression of resection leads to an enhancement of NHEJ-mediated repair.[1][4] Conversely, it leads to a reduction in HR-mediated repair.[1][4] This has been demonstrated in various cellular assays, including those measuring the formation of RAD51 foci, a key marker of HR.[1]
References
The Role of PFM01 in Non-Homologous End-Joining: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of PFM01, a small molecule inhibitor of the MRE11 endonuclease, and its pivotal role in modulating the choice of DNA double-strand break (DSB) repair pathways. This compound specifically inhibits the endonuclease activity of MRE11, a key component of the MRE11-RAD50-NBS1 (MRN) complex. This inhibition prevents the initiation of homologous recombination (HR), thereby promoting the repair of DSBs through the non-homologous end-joining (NHEJ) pathway. This document details the mechanism of action of this compound, presents quantitative data on its effects, outlines detailed experimental protocols for assessing its activity, and provides visual representations of the involved signaling pathways and experimental workflows.
Introduction to this compound and Non-Homologous End-Joining
DNA double-strand breaks are among the most cytotoxic forms of DNA damage.[1] Eukaryotic cells have evolved two major pathways to repair DSBs: homologous recombination (HR) and non-homologous end-joining (NHEJ).[1][2] The choice between these pathways is critical for maintaining genomic stability and is tightly regulated, in part by the MRE11-RAD50-NBS1 (MRN) complex.[1][2]
This compound is a synthetic, N-alkylated mirin derivative that acts as a specific inhibitor of the endonuclease activity of MRE11.[3] By targeting this specific nuclease function, this compound serves as a chemical probe to dissect the intricate mechanisms of DSB repair and as a potential therapeutic agent to modulate DNA repair pathways in cancer therapy.
Chemical Structure of this compound:
-
Chemical Name: (5Z)-5-[(4-Hydroxyphenyl)methylene]-3-(2-methylpropyl)-2-thioxo-4-thiazolidinone
-
CAS Number: 1558598-41-6[5]
Mechanism of Action: Shifting the Balance from HR to NHEJ
The MRE11 protein possesses both 3'-5' exonuclease and endonuclease activities, both of which are crucial for the initiation of HR. The endonuclease activity is responsible for creating a nick on the 5' strand near the DSB end, which is the initial and licensing step for DNA end resection.[1][2] This resected single-stranded DNA is then a substrate for the HR machinery.
This compound specifically inhibits this initial endonuclease cleavage.[3] By preventing resection, this compound effectively blocks the HR pathway. Consequently, the cell is directed to utilize the alternative NHEJ pathway to repair the DSB. This mechanism is summarized in the signaling pathway diagram below.
Quantitative Analysis of this compound Activity
The efficacy of this compound in modulating DSB repair has been quantified in various cell-based assays. The following tables summarize key findings from published literature, primarily from Shibata et al., 2014.
Table 1: Effect of this compound on Homologous Recombination (HR) and Non-Homologous End-Joining (NHEJ) Frequencies
| Cell Line | Assay | Treatment (Concentration) | HR Frequency (% of Control) | NHEJ Frequency (% of Control) |
| U2OS DR-GFP | HR | This compound (100 µM) | ~20% | Not Applicable |
| H1299 dA3 | NHEJ | This compound (100 µM) | Not Applicable | ~150% |
Data are approximated from graphical representations in Shibata et al., 2014.
Table 2: Effect of this compound on RAD51 Foci Formation and DSB Repair in G2 Phase
| Cell Line | Parameter Measured | Treatment (Concentration) | Effect |
| 1BR3 (WT) | RAD51 Foci Formation | This compound (100 µM) | Diminished |
| HSC62 (BRCA2-defective) | RAD51 Foci Formation | This compound (100 µM) | Diminished |
| 48BR (WT) | DSB Repair (γH2AX foci) | This compound (100 µM) | Rescues repair defect |
| HSC62 (BRCA2-defective) | DSB Repair (γH2AX foci) | This compound (100 µM) | Rescues repair defect |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the quantitative analysis of this compound's function.
U2OS DR-GFP Homologous Recombination Assay
This assay quantifies HR efficiency by measuring the reconstitution of a functional GFP gene from two non-functional copies following an I-SceI-induced DSB.
Methodology:
-
Cell Culture: Maintain U2OS DR-GFP cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Transfection and Treatment:
-
Seed 2 x 10⁵ cells per well in a 6-well plate.
-
After 24 hours, transfect cells with an I-SceI expression vector using a suitable transfection reagent.
-
Simultaneously, treat the cells with this compound (e.g., 100 µM) or a vehicle control (DMSO).
-
-
Incubation: Incubate the cells for 48-72 hours post-transfection to allow for DSB induction, repair, and GFP expression.
-
Flow Cytometry:
-
Harvest cells by trypsinization and resuspend in phosphate-buffered saline (PBS).
-
Analyze the percentage of GFP-positive cells using a flow cytometer.
-
-
Data Analysis: Normalize the percentage of GFP-positive cells in the this compound-treated sample to the vehicle-treated control to determine the relative HR frequency.
H1299 dA3 Non-Homologous End-Joining Assay
This assay measures NHEJ efficiency by quantifying the expression of a surface antigen (A3) that is reconstituted upon successful end-joining of a linearized plasmid.
Methodology:
-
Cell Culture: Culture H1299 dA3 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Plasmid Linearization: Linearize the dA3 reporter plasmid with a restriction enzyme (e.g., HindIII) to create DSBs.
-
Transfection and Treatment:
-
Seed 5 x 10⁵ cells per well in a 6-well plate.
-
After 24 hours, transfect the cells with the linearized dA3 plasmid.
-
Treat the cells with this compound (e.g., 100 µM) or a vehicle control.
-
-
Incubation: Incubate for 48 hours to allow for plasmid circularization via NHEJ and expression of the A3 antigen.
-
Immunostaining and Flow Cytometry:
-
Harvest and wash the cells.
-
Stain with a fluorescently labeled anti-A3 antibody.
-
Analyze the percentage of A3-positive cells by flow cytometry.
-
-
Data Analysis: Calculate the relative NHEJ frequency by normalizing the percentage of A3-positive cells in the this compound-treated sample to the control.
γH2AX Foci Analysis for DSB Repair
This immunofluorescence-based assay visualizes and quantifies DSBs by detecting the phosphorylated form of histone H2AX (γH2AX), which accumulates at DSB sites.
Methodology:
-
Cell Culture and Treatment:
-
Grow cells on coverslips in a multi-well plate.
-
Induce DSBs (e.g., by ionizing radiation).
-
Treat with this compound or vehicle control and incubate for various time points to monitor repair.
-
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Incubate with a primary antibody against γH2AX overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
-
Microscopy and Image Analysis:
-
Mount coverslips on slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software.
-
Chromosomal Break Analysis in G2 Phase
This cytogenetic method assesses the level of unrepaired DSBs by visualizing chromosomal aberrations in metaphase spreads.
Methodology:
-
Cell Culture and Treatment:
-
Treat asynchronous cell cultures with the desired agent (e.g., ionizing radiation) and this compound.
-
Add a spindle poison (e.g., colcemid) to arrest cells in metaphase.
-
-
Harvesting and Hypotonic Treatment:
-
Harvest cells and treat with a hypotonic solution (e.g., 0.075 M KCl) to swell the cells and disperse the chromosomes.
-
-
Fixation and Slide Preparation:
-
Fix cells in a methanol:acetic acid (3:1) solution.
-
Drop the cell suspension onto microscope slides and air-dry.
-
-
Staining and Analysis:
-
Stain the chromosomes with Giemsa or DAPI.
-
Analyze at least 50 metaphase spreads per condition under a light or fluorescence microscope to score for chromosomal breaks and other aberrations.
-
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for studying the effect of this compound on DSB repair and the logical relationship of its mechanism of action.
Conclusion
This compound is a valuable research tool for elucidating the molecular mechanisms that govern the choice between HR and NHEJ in DSB repair. Its specific inhibition of MRE11 endonuclease activity provides a clear mechanism for promoting NHEJ. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and scientists. For drug development professionals, the targeted action of this compound highlights the potential for developing novel cancer therapeutics that modulate DNA repair pathways to enhance the efficacy of radiation and chemotherapy. Further research into the in vivo efficacy and potential off-target effects of this compound and its derivatives is warranted.
References
- 1. DNA Double Strand Break Repair Pathway Choice Is Directed by Distinct MRE11 Nuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA double-strand break repair pathway choice is directed by distinct MRE11 nuclease activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
PFM01 as a Chemical Probe for MRE11 Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PFM01, a selective chemical probe for the endonuclease activity of the MRE11 nuclease. This compound is a valuable tool for dissecting the intricate roles of MRE11 in DNA damage repair and for exploring potential therapeutic strategies targeting this critical pathway.
Introduction to this compound
This compound is a small molecule inhibitor derived from mirin, designed to exhibit high selectivity for the endonuclease function of MRE11, a key component of the MRE11-RAD50-NBS1 (MRN) complex. The MRN complex is a central player in the DNA damage response (DDR), acting as a sensor for DNA double-strand breaks (DSBs) and initiating repair through either non-homologous end joining (NHEJ) or homologous recombination (HR). The distinct nuclease activities of MRE11—endonuclease and exonuclease—play crucial, yet different, roles in the choice between these repair pathways. This compound, by specifically inhibiting the endonuclease activity, allows researchers to uncouple these functions and investigate their individual contributions to genome stability.
Mechanism of Action of this compound
This compound is an N-alkylated derivative of mirin and functions as a selective inhibitor of the MRE11 endonuclease.[1] This selectivity is critical for its use as a chemical probe. The endonuclease activity of MRE11 is responsible for the initial nicking of the DNA strand near a DSB, a crucial step for initiating DNA end resection required for HR.[2][3]
By inhibiting this initial step, this compound effectively blocks the commitment to HR.[1] Consequently, the repair of DSBs is channeled towards the NHEJ pathway. This ability to modulate the DNA repair pathway choice makes this compound a powerful tool for studying the molecular mechanisms underlying these processes. In cellular contexts, treatment with this compound has been shown to reduce the formation of RAD51 foci, a marker for HR, and enhance NHEJ.[1]
Data Presentation
Chemical Properties of this compound
| Property | Value |
| Chemical Name | (5Z)-5-[(4-Hydroxyphenyl)methylene]-3-(2-methylpropyl)-2-thioxo-4-thiazolidinone |
| Molecular Formula | C₁₄H₁₅NO₂S₂ |
| Molecular Weight | 293.40 g/mol |
| CAS Number | 1558598-41-6 |
| Appearance | Yellow to orange solid |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) and Ethanol (25 mg/mL) |
Biological Activity of this compound
| Parameter | Species | Assay | Value | Notes |
| Target | MRE11 | - | Endonuclease Inhibitor | Selective for endonuclease over exonuclease activity. |
| Cellular Activity | Human | γH2AX foci formation | Rescues repair defects in BRCA2-deficient cells | This compound (100 µM) allows for NHEJ-mediated repair in HR-deficient settings.[1][4] |
| Cellular Activity | Human | RAD51 foci formation | Diminishes RAD51 foci | This compound (100 µM) treatment reduces the formation of RAD51 foci, indicating inhibition of HR.[1] |
| Cellular Activity | Human | NHEJ/HR Assays | Enhances NHEJ, Reduces HR | This compound (100 µM) promotes NHEJ and decreases HR in reporter cell lines.[1] |
| In Vitro Activity | Human MRN complex | Endonuclease Assay | Reduced endonuclease activity | This compound shows inhibitory effects on the endonuclease activity of the human MRN complex. |
| In Vitro Activity | T. maritima Mre11 | Endonuclease Assay | Primarily reduces endo activity | This compound demonstrated a clear reduction in the endonuclease activity of the MRE11 homolog.[2] |
Experimental Protocols
In Vitro MRE11 Nuclease Activity Assay
This protocol is designed to assess the inhibitory effect of this compound on the endonuclease activity of MRE11 using a circular single-stranded DNA (ssDNA) substrate.
Materials:
-
Purified human MRE11 or MRN complex
-
φX174 circular ssDNA
-
Assay Buffer: 25 mM MOPS (pH 7.0), 60 mM KCl, 5 mM MnCl₂, 2 mM DTT, 0.2% Tween-20
-
This compound stock solution (in DMSO)
-
DMSO (for control)
-
Stop Solution: 20 mM Tris-HCl (pH 7.5), 0.5% SDS, 100 mM EDTA, and Proteinase K (1 mg/mL)
-
Agarose gel (1%)
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and imaging system
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For each reaction, combine:
-
Assay Buffer to a final volume of 20 µL.
-
φX174 circular ssDNA to a final concentration of 5 nM.
-
This compound to the desired final concentration (e.g., 0.5 mM) or an equivalent volume of DMSO for the control.[2]
-
-
Pre-incubate the mixtures at 37°C for 10 minutes.
-
Initiate the reaction by adding purified MRE11 or MRN complex to a final concentration of 10 nM.
-
Incubate the reactions at 37°C for 60 minutes.[2]
-
Stop the reactions by adding 5 µL of Stop Solution and incubate at 55°C for 15 minutes to digest the protein.
-
Add 2.5 µL of DNA loading dye to each sample.
-
Load the samples onto a 1% agarose gel.
-
Run the gel electrophoresis to separate the circular (undigested) and linear/degraded (digested) DNA products.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Quantify the intensity of the circular ssDNA band to determine the percentage of inhibition relative to the DMSO control.
Cellular Staining for DNA Repair Foci (γH2AX and RAD51)
This protocol describes the immunofluorescence staining of γH2AX and RAD51 foci in cultured cells to assess the impact of this compound on DNA damage response pathways.
Materials:
-
Cells of interest cultured on glass coverslips
-
This compound stock solution (in DMSO)
-
Source of DNA damage (e.g., ionizing radiation)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.2% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibodies: rabbit anti-RAD51, mouse anti-γH2AX
-
Fluorescently labeled secondary antibodies: anti-rabbit IgG (e.g., Alexa Fluor 488), anti-mouse IgG (e.g., Alexa Fluor 594)
-
DAPI-containing mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with this compound (e.g., 100 µM) or DMSO for 1-2 hours prior to inducing DNA damage.[1]
-
Induce DNA damage (e.g., expose to 2-10 Gy of ionizing radiation).
-
Return cells to the incubator for the desired repair time (e.g., 2-8 hours for RAD51 and γH2AX foci formation).
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
Incubate the cells with primary antibodies (diluted in Blocking Buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with fluorescently labeled secondary antibodies (diluted in Blocking Buffer) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using DAPI-containing mounting medium.
-
Image the cells using a fluorescence microscope.
-
Quantify the number of γH2AX and RAD51 foci per nucleus using image analysis software (e.g., ImageJ).
Mandatory Visualization
Caption: MRE11-Mediated DNA Repair Pathway Choice and this compound Inhibition.
Caption: Experimental Workflow for Characterizing this compound Activity.
Caption: Logical Relationship of this compound's Mechanism of Action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Mre11 exonuclease activity promotes irreversible mitotic progression under replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Double Strand Break Repair Pathway Choice Is Directed by Distinct MRE11 Nuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Cellular Effects of PFM01 Treatment
This technical guide provides a comprehensive overview of the cellular effects of this compound, a selective inhibitor of the MRE11 endonuclease. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cancer biology.
Introduction
This compound is a small molecule inhibitor that specifically targets the endonuclease activity of the MRE11 protein.[1][2][3] MRE11 is a critical component of the MRE11-RAD50-NBS1 (MRN) complex, which plays a central role in the detection and repair of DNA double-strand breaks (DSBs).[3] The choice between the two major DSB repair pathways, non-homologous end-joining (NHEJ) and homologous recombination (HR), is a critical determinant of genomic stability. This compound has emerged as a valuable tool to investigate the intricate mechanisms governing this pathway choice. By inhibiting MRE11's endonuclease function, this compound effectively modulates the cellular response to DNA damage, promoting NHEJ at the expense of HR.[1][2][3]
Mechanism of Action
This compound, an N-alkylated Mirin derivative, functions as a selective inhibitor of the MRE11 endonuclease.[1][3] Structural and biochemical analyses have revealed that this compound binds to a distinct site on MRE11, away from the exonuclease active site, thereby specifically blocking its endonuclease activity.[3] This inhibition of the initial DNA end resection step, which is dependent on MRE11's endonuclease activity, is a commitment step for HR.[3] Consequently, in the presence of this compound, the cell is directed towards the alternative NHEJ pathway for DSB repair.[1][2][3] This mechanism is distinct from that of other MRE11 inhibitors like Mirin and PFM39, which primarily target the exonuclease activity.[3]
Cellular Effects of this compound Treatment
The primary cellular consequence of this compound treatment is the alteration of the DNA double-strand break repair pathway choice.
Inhibition of Homologous Recombination (HR)
This compound treatment leads to a significant reduction in homologous recombination.[1][2] This is evidenced by a diminished formation of RAD51 foci in irradiated cells, a key marker for active HR.[1][2] Studies have shown that this compound reduces RAD51 foci formation in both wild-type (1BR3) and BRCA2-defective (HSC62) cells.[1] Furthermore, experiments using the U2OS DR-GFP reporter cell line have directly demonstrated a decrease in HR efficiency upon this compound treatment.[1][2]
Enhancement of Non-Homologous End-Joining (NHEJ)
Conversely, this compound treatment enhances the non-homologous end-joining repair pathway.[1][2] This effect has been quantified using the H1299 dA3 reporter cell line, which shows an increase in NHEJ activity in the presence of this compound.[1][2] By preventing the initial end resection required for HR, this compound effectively channels the repair of DSBs towards the more direct ligation mechanism of NHEJ.[3] This is further supported by the observation that this compound treatment leads to increased recruitment and persistence of Ku, a key NHEJ protein, at the site of DNA damage.[4]
Rescue of Repair Defects in HR-Deficient Cells
An important cellular effect of this compound is its ability to rescue the DNA repair defects observed in cells with compromised HR pathways.[1][2][3] In cells deficient in BRCA2 (HSC62) or treated with an ATM inhibitor, which are reliant on MRE11 for repair, this compound treatment allows for normal DSB repair to occur.[2][3] This is because by blocking the faulty HR pathway, this compound redirects the repair to the functional NHEJ pathway.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the cellular effects of this compound treatment.
| Cell Line | Genotype/Description | This compound Concentration (μM) | Observed Effect | Reference |
| 48BR | Wild-type primary cells | 100 | Rescues repair defect | [1] |
| HSC62 | BRCA2-defective primary cells | 100 | Rescues repair defect, diminishes RAD51 foci formation | [1][2] |
| 1BR3 | Wild-type hTERT cells | 100 | Diminishes RAD51 foci formation | [1] |
| H1299 dA3 | NHEJ reporter cell line | 100 | Enhances non-homologous end-joining (NHEJ) | [1][2] |
| U2OS DR-GFP | HR reporter cell line | 100 | Reduces homologous recombination (HR) | [1][2] |
| A549 | Lung carcinoma cell line | Not specified | Reduces IR-induced chromatin-bound RPA | [5] |
| XLF-defective hTERT | NHEJ-deficient cells | 100 | Causes an additive repair defect, demonstrating reliance on NHEJ after this compound treatment | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
RAD51 Foci Formation Assay
This assay is used to visualize and quantify the assembly of RAD51 nucleoprotein filaments at sites of DNA damage, a hallmark of homologous recombination.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., 1BR3, HSC62) on glass coverslips and allow them to adhere overnight. Treat the cells with 100 μM this compound for 30 minutes before inducing DNA damage.
-
Induction of DNA Damage: Expose the cells to a defined dose of ionizing radiation (e.g., 3 Gy).
-
Cell Fixation and Permeabilization: At a specified time point post-irradiation (e.g., 2 hours), wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.5% Triton X-100 in PBS.
-
Immunostaining: Block non-specific antibody binding with a suitable blocking buffer. Incubate the cells with a primary antibody against RAD51, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Microscopy and Image Analysis: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope. Quantify the number of RAD51 foci per nucleus using image analysis software.
DNA Repair Pathway Analysis using Reporter Cell Lines
This method utilizes cell lines with integrated reporter constructs to quantify the efficiency of either NHEJ or HR.
Protocol:
-
Cell Culture and Transfection: Plate U2OS DR-GFP (for HR) or H1299 dA3 (for NHEJ) cells in 6-well dishes. After 24 hours, transfect the cells with a vector expressing the I-SceI endonuclease to induce a specific DSB within the reporter construct.
-
This compound Treatment: Eight hours post-transfection, replace the medium with fresh medium containing either DMSO (control) or 50 μM this compound.[3]
-
Flow Cytometry Analysis: After 40 hours of incubation, trypsinize the cells, resuspend them in PBS, and analyze the percentage of GFP-positive cells using a flow cytometer. The percentage of GFP-positive cells is directly proportional to the efficiency of the respective repair pathway.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow.
Caption: this compound inhibits MRE11 endonuclease, blocking HR and promoting NHEJ.
Caption: Workflow for analyzing this compound's effect on DNA repair protein foci.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. DNA Double Strand Break Repair Pathway Choice Is Directed by Distinct MRE11 Nuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Targeting Allostery with Avatars to Design Inhibitors Assessed by Cell Activity: Dissecting MRE11 Endo- and Exonuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
PFM01 Inhibitor's Attenuation of Homologous Recombination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the PFM01 inhibitor and its targeted effect on the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair. This compound, a small molecule inhibitor, has been identified as a specific antagonist of the MRE11 endonuclease activity, a critical step in the initiation of HR. By disrupting this pathway, this compound presents a promising avenue for therapeutic intervention, particularly in oncology, by potentially sensitizing cancer cells to DNA-damaging agents. This document summarizes the quantitative effects of this compound on HR, details the experimental protocols used to elucidate its mechanism, and provides visual representations of the involved signaling pathways and experimental workflows.
Core Findings: this compound's Impact on DNA Repair Pathways
This compound has been demonstrated to be a potent inhibitor of the MRE11 endonuclease, one of the two nuclease activities of the MRE11 protein within the MRE11-RAD50-NBS1 (MRN) complex. This inhibition has a direct and significant consequence on the cellular choice of DNA DSB repair pathway. Specifically, treatment with this compound leads to a marked reduction in homologous recombination, while concurrently enhancing the alternative non-homologous end joining (NHEJ) pathway.[1] This finding is crucial as it suggests that both the endonuclease and exonuclease functions of MRE11 are essential for the successful execution of HR.[1] The initiation of resection by the MRE11 endonuclease appears to be the licensing step for a cell to commit to HR.[1]
Quantitative Analysis of this compound's Effect on Homologous Recombination
The inhibitory effect of this compound on homologous recombination has been quantified using established cellular assays. The following tables summarize the key findings from these experiments.
| Cell Line | Assay | Treatment | Concentration (µM) | Relative Homologous Recombination Efficiency (%) |
| U2OS DR-GFP | DR-GFP Reporter Assay | DMSO (Control) | - | 100 |
| U2OS DR-GFP | DR-GFP Reporter Assay | This compound | 50 | ~40 |
Table 1: Effect of this compound on Homologous Recombination Efficiency in U2OS DR-GFP cells. Data is normalized to the DMSO-treated control. This data is inferred from graphical representations in the source material and represents an approximate value.
| Cell Line | Assay | Treatment | Ionizing Radiation | Observation |
| Human primary fibroblasts (1BR3 hTERT) | RAD51 Foci Formation | This compound | 3 Gy | Dramatic impairment of IR-induced RAD51 foci in G2 cells |
| BRCA2-defective cells (HSC62) | RAD51 Foci Formation | This compound | 3 Gy | RAD51 foci formation is diminished |
Table 2: Qualitative summary of this compound's effect on RAD51 foci formation, a key marker for homologous recombination.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the analysis of this compound's effect on homologous recombination.
Cell Culture and Drug Treatment
-
Cell Lines:
-
U2OS DR-GFP cells, which contain a chromosomally integrated HR reporter system.
-
Human primary fibroblasts (e.g., 1BR3 hTERT).
-
BRCA2-defective human primary cells (e.g., HSC62).
-
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound is dissolved in DMSO to create a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentration (e.g., 50 µM). Control cells are treated with an equivalent volume of DMSO.
DR-GFP Reporter Assay for Homologous Recombination
This assay quantifies the frequency of homologous recombination repair of a specific I-SceI-induced DNA double-strand break.
-
Cell Plating: 1 x 10^5 U2OS DR-GFP cells are plated into 6-well dishes 24 hours before transfection.[1]
-
I-SceI Transfection: 1.0 µg of an I-SceI expression vector (pSceI) is transfected into the cells using a suitable transfection reagent (e.g., GeneJuice or NanoJuice™).[1]
-
Inhibitor Addition: 8 hours post-transfection, the medium is replaced with fresh medium containing either DMSO (control) or this compound (50 µM).[1]
-
Incubation: Cells are incubated for an additional 40 hours to allow for DSB induction, repair, and GFP expression.[1]
-
FACS Analysis: Cells are trypsinized, collected, and the percentage of GFP-positive cells is determined by flow cytometry (FACS).[1] The percentage of GFP-positive cells in the this compound-treated sample is normalized to the DMSO-treated control to determine the relative HR efficiency.
Immunofluorescence Staining for RAD51 Foci Formation
This method visualizes the recruitment of the RAD51 protein to sites of DNA damage, a critical step in homologous recombination.
-
Cell Seeding: Cells are seeded onto glass coverslips in a multi-well plate.
-
Induction of DNA Damage: Cells are exposed to ionizing radiation (e.g., 3 Gy of X-rays) to induce DNA double-strand breaks.
-
Inhibitor Treatment: this compound (or DMSO) is added to the culture medium 30 minutes prior to irradiation.
-
Post-Irradiation Incubation: Cells are incubated for a specific time (e.g., 2 hours) to allow for the formation of RAD51 foci.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking solution (e.g., 5% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Cells are incubated with a primary antibody against RAD51 (e.g., rabbit anti-RAD51) diluted in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: After washing with PBS, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Nuclei are counterstained with DAPI. The coverslips are then mounted onto microscope slides using an anti-fade mounting medium.
-
Microscopy and Quantification: Images are acquired using a fluorescence microscope. The number of cells with a defined number of RAD51 foci (e.g., >5 foci) is counted to determine the percentage of RAD51-positive cells.
γH2AX Foci Analysis
This assay is used to detect the presence of DNA double-strand breaks.
-
Procedure: The protocol is similar to the RAD51 foci immunofluorescence staining, with the primary antibody being specific for phosphorylated H2AX (γH2AX).
-
Purpose: In the context of this compound studies, this assay can be used to confirm that the inhibitor does not prevent the initial formation of DSBs but rather affects their repair pathway.
Visualizations
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.
Caption: this compound inhibits the MRE11 endonuclease activity within the MRN complex, blocking DNA end resection and subsequent steps of homologous recombination.
Caption: Experimental workflow for the DR-GFP reporter assay to quantify homologous recombination efficiency following this compound treatment.
Caption: Workflow for the immunofluorescence-based detection and quantification of RAD51 foci formation as a marker for homologous recombination.
References
PFM01 and its Interaction with the MRN Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Mre11-Rad50-Nbs1 (MRN) complex is a critical sensor of DNA double-strand breaks (DSBs), initiating a cascade of events that determine the fate of a cell through the activation of distinct DNA repair pathways. The nuclease activity of Mre11, a core component of this complex, is a key determinant in the choice between non-homologous end joining (NHEJ) and homologous recombination (HR). PFM01, an N-alkylated derivative of mirin, has been identified as a specific inhibitor of the MRE11 endonuclease activity. This technical guide provides an in-depth overview of this compound and its interaction with the MRN complex, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways. This information is intended to support researchers and professionals in the fields of oncology, genetics, and drug development in their efforts to modulate DNA damage response pathways.
Introduction to the MRN Complex and this compound
The MRN complex, composed of Mre11, Rad50, and Nbs1, is one of the first responders to DNA double-strand breaks (DSBs), the most cytotoxic form of DNA damage.[1][2][3] The complex acts as a sensor, signaling platform, and effector in the DNA damage response (DDR).[1][2][3][4] A key function of the MRN complex is to recruit and activate the Ataxia-Telangiectasia Mutated (ATM) kinase, a central regulator of the DDR.[2][5][6] The Mre11 subunit possesses both 3'-5' exonuclease and endonuclease activities, which are critical for the initial processing of DNA ends and influencing the choice of repair pathway.[1][7]
This compound is a small molecule inhibitor that specifically targets the endonuclease activity of MRE11.[1][3][8] By inhibiting this activity, this compound can modulate the decision between the two major DSB repair pathways: non-homologous end joining (NHEJ) and homologous recombination (HR).[1][8] This targeted inhibition makes this compound a valuable tool for studying the intricacies of DNA repair and a potential therapeutic agent in oncology.
Quantitative Data: this compound and the MRN Complex
| Parameter | Value | Cell/System | Effect | Reference(s) |
| Working Concentration | 100 µM | 48BR (WT) and HSC62 (BRCA2-defective) primary cells | Rescues the repair defect in these cells. | [8] |
| Working Concentration | 100 µM | 1BR3 (WT) and HSC62 (BRCA2-defective) cells | Diminishes RAD51 foci formation. | [8] |
| Working Concentration | 100 µM | H1299 dA3 cells | Enhances non-homologous end-joining (NHEJ). | [8] |
| Working Concentration | 100 µM | U2OS DR-GFP cells | Reduces homologous recombination (HR). | [8] |
| Working Concentration | 0.5 mM | In vitro nuclease assay with MRN | Little effect on MRN exonuclease activity. | [7] |
Experimental Protocols
Detailed, step-by-step experimental protocols are often proprietary to the research groups that developed them. However, based on the available literature, this section outlines the general methodologies for key experiments used to characterize the interaction between this compound and the MRN complex.
MRE11 Nuclease Activity Assay
This assay is designed to measure the endonuclease and exonuclease activities of the MRE11 subunit of the MRN complex and to assess the inhibitory effect of compounds like this compound.
Principle: Purified MRE11 or the MRN complex is incubated with a specific DNA substrate. The cleavage of this substrate by the nuclease activity of Mre11 is then visualized and quantified, typically through gel electrophoresis.
General Protocol:
-
Substrate Preparation:
-
Endonuclease Assay: A common substrate is a supercoiled plasmid DNA (e.g., φX174 circular ssDNA).[1][7] The conversion of the supercoiled form to a nicked or linear form indicates endonuclease activity.
-
Exonuclease Assay: A radiolabeled linear double-stranded DNA substrate is often used. The release of labeled mononucleotides indicates exonuclease activity.[7]
-
-
Reaction Mixture:
-
Prepare a reaction buffer containing purified MRE11 or MRN complex, the DNA substrate, and necessary cofactors (e.g., Mg2+).
-
For inhibitor studies, add this compound at various concentrations. A DMSO control should be included.
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Analysis:
-
Stop the reaction (e.g., by adding EDTA and proteinase K).
-
Separate the DNA products by agarose or polyacrylamide gel electrophoresis.
-
Visualize the DNA using a suitable method (e.g., ethidium bromide staining for endonuclease assay, autoradiography for exonuclease assay).
-
Quantify the amount of substrate cleavage to determine the level of nuclease activity and the inhibitory effect of this compound.
-
RAD51 Foci Formation Assay
This cell-based assay is used to visualize and quantify the formation of RAD51 nucleoprotein filaments on single-stranded DNA, a key step in homologous recombination.
Principle: Cells are treated with a DNA damaging agent to induce DSBs. In the presence of functional HR, RAD51 will be recruited to the sites of damage and form distinct nuclear foci that can be visualized by immunofluorescence microscopy. Inhibition of HR by compounds like this compound leads to a reduction in the number of RAD51 foci.
General Protocol:
-
Cell Culture and Treatment:
-
Immunofluorescence Staining:
-
Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding.
-
Incubate with a primary antibody against RAD51.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Analysis:
-
Acquire images using a fluorescence microscope.
-
Count the number of RAD51 foci per nucleus. A significant decrease in the number of foci in this compound-treated cells compared to the control indicates inhibition of HR.[8]
-
Chromosomal Break Analysis
This assay directly assesses the level of DNA damage and the efficiency of DSB repair by examining chromosomal aberrations in mitotic cells.
Principle: Cells are treated with a DNA damaging agent and allowed to progress to mitosis. Chromosomes are then prepared and stained. The presence of chromosomal breaks and gaps is indicative of unrepaired or misrepaired DSBs.
General Protocol:
-
Cell Treatment:
-
Treat cells with a DNA damaging agent (e.g., IR) in the G2 phase of the cell cycle.[1]
-
Add this compound or a vehicle control.
-
Arrest the cells in mitosis using a mitotic inhibitor (e.g., colcemid).
-
-
Chromosome Spreading:
-
Harvest the mitotic cells and treat them with a hypotonic solution to swell the cells.
-
Fix the cells with a methanol/acetic acid solution.
-
Drop the cell suspension onto microscope slides to spread the chromosomes.
-
-
Staining and Analysis:
-
Stain the chromosomes with a DNA dye (e.g., Giemsa).
-
Analyze the metaphase spreads under a microscope to score for chromosomal aberrations, such as breaks and gaps. An increase in these aberrations in this compound-treated cells after DNA damage would suggest a defect in DSB repair.
-
Signaling Pathways and Visualizations
The interaction of this compound with the MRN complex has significant implications for the downstream signaling pathways that govern DNA repair. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and the impact of this compound.
The MRN Complex at the Crossroads of DSB Repair
The MRN complex is a key decision-maker in the choice between NHEJ and HR. Its nuclease activities are central to this role.
Caption: The MRN complex senses DSBs and its Mre11 nuclease activities direct the repair pathway choice.
This compound Modulates the DNA Repair Pathway Choice
This compound specifically inhibits the endonuclease activity of Mre11, thereby altering the balance between NHEJ and HR.
Caption: this compound inhibits Mre11 endonuclease, leading to reduced HR and enhanced NHEJ.
Experimental Workflow for Assessing this compound Activity
This diagram outlines a typical experimental workflow to investigate the cellular effects of this compound on DNA repair.
Caption: A workflow for evaluating the biological effects of this compound on DNA repair and cell fate.
Conclusion
This compound is a valuable chemical probe for dissecting the intricate mechanisms of DNA double-strand break repair. Its specific inhibition of the MRE11 endonuclease activity provides a powerful tool to shift the balance between NHEJ and HR. This capability has significant implications for basic research, enabling a deeper understanding of the factors that govern DNA repair pathway choice. Furthermore, for drug development professionals, the targeted modulation of the MRN complex by this compound and similar molecules presents a promising avenue for novel cancer therapeutics, particularly in the context of synthetic lethality with other DNA repair defects. Further research is warranted to fully elucidate the therapeutic potential of MRE11 endonuclease inhibitors in a clinical setting.
References
- 1. DNA Double Strand Break Repair Pathway Choice Is Directed by Distinct MRE11 Nuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Multiple Faces of the MRN Complex: Roles in Medulloblastoma and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Repair Mechanisms, Protein Interactions and Therapeutic Targeting of the MRN Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Damage Signalling and Repair Inhibitors: The Long-Sought-After Achilles’ Heel of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer epigenetics - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
PFM01: An In-depth Technical Guide on its Core Impact on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
PFM01 is a selective inhibitor of the MRE11 endonuclease, a key component of the MRE11-RAD50-NBS1 (MRN) complex that plays a pivotal role in the DNA damage response (DDR). While primarily recognized for its influence on the choice between non-homologous end joining (NHEJ) and homologous recombination (HR) for DNA double-strand break (DSB) repair, its potential impact on cell cycle progression is of significant interest, particularly in the context of oncology and drug development. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action and its implications for cell cycle control. Although direct, quantitative data on this compound-induced changes in cell cycle phase distribution is not extensively available in public literature, this guide outlines the theoretical framework for its potential effects and provides detailed experimental protocols for researchers to investigate these phenomena in their own cellular models.
Introduction: The MRE11 Complex and its Role in Cell Cycle Control
The integrity of the genome is paramount for normal cellular function and is constantly challenged by endogenous and exogenous DNA damaging agents. To counteract these threats, cells have evolved a sophisticated network of signaling pathways known as the DNA Damage Response (DDR). A central player in the DDR is the MRE11-RAD50-NBS1 (MRN) complex, which acts as a sensor of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.
The MRE11 component of the MRN complex possesses both endonuclease and exonuclease activities, which are critical for the initial processing of DSBs. This processing is a key determinant in the subsequent choice of repair pathway: the error-prone non-homologous end joining (NHEJ) or the high-fidelity homologous recombination (HR). The activity of the MRN complex is intricately linked to cell cycle checkpoints, ensuring that the cell cycle is arrested to allow time for DNA repair before proceeding to the next phase. This prevents the propagation of damaged DNA to daughter cells.
This compound: A Specific Inhibitor of MRE11 Endonuclease Activity
This compound is a small molecule inhibitor that specifically targets the endonuclease activity of MRE11.[1] By inhibiting this activity, this compound can modulate the choice of DSB repair pathway. Specifically, treatment with this compound has been shown to reduce the extent of DNA end resection, a critical step for initiating HR. Consequently, this leads to a decrease in HR-mediated repair and an enhancement of the NHEJ pathway.
Impact of this compound on Cell Cycle Progression: Current Evidence and Postulated Mechanisms
Direct evidence detailing the impact of this compound on the distribution of cells in different phases of the cell cycle (G1, S, G2/M) is limited. One key study investigating the role of distinct MRE11 nuclease activities in DNA repair pathway choice reported that treatment with MRE11 inhibitors, including this compound, did not alter the cell cycle distribution in their experimental system.[1]
However, given the integral role of the MRE11 complex in activating cell cycle checkpoints, particularly the G2/M checkpoint, in response to DNA damage, it is plausible that this compound could have a context-dependent effect on cell cycle progression. For instance, in cancer cells with a high level of endogenous DNA damage or in combination with DNA damaging agents, the inhibition of MRE11's function by this compound could potentially lead to:
-
Abrogation of the G2/M checkpoint: In the presence of DNA damage, the MRN complex is instrumental in activating the ATM kinase, a master regulator of the G2/M checkpoint. By inhibiting MRE11, this compound might interfere with this signaling cascade, potentially leading to a failure to arrest in G2, and entry into mitosis with unrepaired DNA. This could result in mitotic catastrophe and cell death, a desirable outcome in cancer therapy.
-
Synthetic lethality in HR-deficient cancers: In cancers with defects in the HR pathway (e.g., those with BRCA1/2 mutations), cells are highly reliant on other repair pathways like NHEJ. By forcing the cell to rely more heavily on the already compromised repair machinery, this compound could induce a state of synthetic lethality. The cell cycle implications of this would be a critical area of investigation.
Quantitative Data Summary
As of the latest literature review, specific quantitative data summarizing the percentage of cells in G1, S, and G2/M phases following treatment with this compound is not available in publicly accessible databases. The following table is provided as a template for researchers to populate with their own experimental data.
| Treatment Group | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control | Data to be determined | Data to be determined | Data to be determined |
| This compound (e.g., 100 µM) | Data to be determined | Data to be determined | Data to be determined |
| DNA Damaging Agent | Data to be determined | Data to be determined | Data to be determined |
| This compound + DNA Damaging Agent | Data to be determined | Data to be determined | Data to be determined |
Visualizing the Core Concepts
Signaling Pathways
Caption: this compound inhibits MRE11 endonuclease activity, impacting DNA repair pathway choice.
Experimental Workflow
References
CAS number 1558598-41-6 research applications
An In-depth Technical Guide to PFM01 (CAS 1558598-41-6): A Selective MRE11 Endonuclease Inhibitor for Modulating DNA Repair Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound (CAS 1558598-41-6), a selective inhibitor of the MRE11 endonuclease. This compound has emerged as a critical research tool for investigating the intricate mechanisms of DNA double-strand break (DSB) repair. By selectively inhibiting the endonuclease activity of MRE11, this compound allows for the precise dissection of the competing pathways of homologous recombination (HR) and non-homologous end-joining (NHEJ). This document details the compound's mechanism of action, research applications, quantitative data, and key experimental protocols.
Mechanism of Action
This compound is a cell-permeable, N-alkylated derivative of mirin that specifically inhibits the endonuclease activity of MRE11, a core component of the MRE11-RAD50-NBS1 (MRN) complex.[1][2] The MRN complex is a primary sensor of DSBs and plays a pivotal role in initiating their repair. MRE11 possesses both 3'→5' exonuclease and endonuclease activities, which are critical for the initial processing of DNA ends. The decision to repair a DSB via the high-fidelity HR pathway or the more error-prone NHEJ pathway is influenced by the nature of this initial processing.
This compound's selective inhibition of MRE11's endonuclease activity prevents the initiation of extensive DNA end resection, a key step required for HR. This blockade effectively channels the repair of DSBs towards the NHEJ pathway.[2] This targeted modulation of DNA repair pathway choice makes this compound an invaluable tool for studying the fundamental biology of genome maintenance and for exploring novel therapeutic strategies in oncology.
Quantitative Data
The following table summarizes the available quantitative data for this compound and related compounds.
| Compound | Assay | Target | Value | Reference |
| This compound | pRPA formation (in vivo) | MRE11 Endonuclease | IC50: 50-75 µM | [3] |
| This compound | Chromatin bound RPA assay (in vivo) | MRE11 Endonuclease | IC50: 50-75 µM | [3] |
| PFM39 | Exonuclease activity (in vitro) | MRE11 Exonuclease | IC50: <100 µM | [3] |
| Mirin | pRPA formation (in vivo) | MRE11 Exonuclease | IC50: 200-300 µM | [3] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
γH2AX Foci Formation Assay for DSB Repair Kinetics
This assay is used to monitor the formation and resolution of DNA double-strand breaks over time. γH2AX is a phosphorylated form of the histone variant H2AX and is an early marker for DSBs.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., A549, 1BR3 hTERT) on coverslips and allow them to adhere. Treat the cells with the desired concentration of this compound (typically 50-100 µM) for 30 minutes prior to inducing DNA damage.
-
Induction of DNA Damage: Expose cells to a source of DNA double-strand breaks, such as ionizing radiation (IR), typically at a dose of 2-3 Gy.
-
Time Course: Fix the cells at various time points post-irradiation (e.g., 0.5, 2, 4, 8, 24 hours) to monitor the repair process.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS.
-
Block with 5% BSA in PBS.
-
Incubate with a primary antibody against γH2AX.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per cell nucleus at each time point. A decrease in the number of foci over time indicates successful DSB repair.
RAD51 Foci Formation Assay for Homologous Recombination
This assay specifically measures the activity of the homologous recombination pathway. RAD51 is a key recombinase that forms nuclear foci at sites of DNA damage during HR.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., 1BR3, HSC62) on coverslips. Pre-treat with this compound (e.g., 100 µM) for 30 minutes.
-
Damage Induction: Induce DSBs using ionizing radiation (e.g., 3 Gy).
-
Fixation and Staining: Fix the cells at a relevant time point for HR, typically 4-8 hours post-irradiation. Perform immunofluorescence staining as described for γH2AX, using a primary antibody against RAD51.
-
Analysis: Quantify the percentage of cells with RAD51 foci. A reduction in RAD51 foci in this compound-treated cells compared to controls indicates inhibition of homologous recombination.[4]
DR-GFP and dA3 Reporter Assays for HR and NHEJ
These assays utilize cell lines containing integrated reporter constructs to quantitatively measure the efficiency of HR and NHEJ.
-
DR-GFP (for HR): The U2OS DR-GFP cell line contains a mutated GFP gene that can be restored to a functional state through homologous recombination.
-
dA3 (for NHEJ): The H1299 dA3 cell line contains a reporter that expresses GFP upon successful non-homologous end-joining.
Protocol:
-
Cell Transfection: Transfect the reporter cell lines with an expression vector for the I-SceI endonuclease to induce a specific DSB within the reporter construct.
-
This compound Treatment: Add this compound (e.g., 50 µM) to the cell culture medium 8 hours after transfection and incubate for an additional 40 hours.
-
Flow Cytometry: Harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry.
-
Data Interpretation: An increase in GFP-positive cells in the H1299 dA3 line and a decrease in the U2OS DR-GFP line upon this compound treatment demonstrates a shift from HR to NHEJ.[4]
Visualizations
Signaling Pathway of DNA Double-Strand Break Repair Choice
Caption: this compound inhibits MRE11 endonuclease, blocking resection and promoting NHEJ over HR.
Experimental Workflow for Assessing this compound's Effect on DNA Repair
Caption: Workflow for studying this compound's impact on DNA repair pathways.
References
PFM01: A Technical Guide to its Selectivity for MRE11 Endonuclease Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PFM01, a selective inhibitor of the MRE11 endonuclease activity. MRE11 is a critical component of the MRE11-RAD50-NBS1 (MRN) complex, a central player in the DNA damage response (DDR).[1][2] The MRN complex is one of the first responders to DNA double-strand breaks (DSBs), the most cytotoxic form of DNA damage.[1][2] It plays a crucial role in initiating DNA damage signaling, orchestrating the choice between different repair pathways—primarily non-homologous end joining (NHEJ) and homologous recombination (HR)—and processing DNA ends.[1][2][3] this compound's ability to specifically inhibit the endonuclease function of MRE11, while leaving its exonuclease activity largely unaffected, makes it a valuable tool for dissecting the intricate mechanisms of DNA repair.[4][5][6]
Core Concepts: MRE11 Nuclease Activities and DNA Repair Pathway Choice
MRE11 possesses both 3'-5' exonuclease and single-stranded DNA endonuclease activities.[7][8] These distinct nuclease functions are critical in determining the fate of a DSB. The endonuclease activity of MRE11 is responsible for making an initial nick on the 5' strand near the break site.[3][4] This initial cleavage is a licensing step for HR, as it creates an entry point for further resection by MRE11's exonuclease activity and other nucleases like EXO1 and BLM, generating the 3' single-stranded DNA overhangs necessary for RAD51 filament formation and subsequent homology search.[1][3][4]
By selectively inhibiting the endonuclease activity, this compound prevents the initiation of HR.[5][9] This shifts the balance of DSB repair towards the NHEJ pathway.[5][9] Conversely, inhibitors that target the exonuclease activity of MRE11, such as Mirin and its derivative PFM39, block a later step in HR, after the commitment to this pathway has been made.[4][5][7]
Quantitative Data: Selectivity of this compound for MRE11 Endonuclease Activity
This compound, an N-alkylated derivative of Mirin, has been shown to be a potent and selective inhibitor of MRE11's endonuclease activity.[5][9] While extensive quantitative data such as IC50 values are not consistently reported across all studies, in part due to solubility issues of this compound in some in vitro assays, the available data clearly demonstrates its selectivity.[5][10]
| Inhibitor | Target Activity | Concentration | Effect | Reference |
| This compound | MRE11 Endonuclease | 100 µM | Reduces MRE11 endonuclease activity by 60% | [11] |
| This compound | MRE11 Endonuclease | Not specified | Prevents DSB resection and diminishes RAD51 foci formation | [9] |
| This compound | MRE11 Endonuclease | Not specified | Enhances NHEJ and reduces HR | [9] |
| This compound | MRN Exonuclease | 0.5 mM | Little to no effect on exonuclease activity | [4][6] |
| PFM03 (related compound) | MRE11 Endonuclease | 100 µM | Reduces MRE11 endonuclease activity by 98% | [11] |
| PFM39 (exo-inhibitor) | MRE11 Endonuclease | 100 µM | Reduces MRE11 endonuclease activity by only 25% | [11] |
| Mirin (exo-inhibitor) | MRE11 Endonuclease | Not specified | Does not inhibit endonuclease activity | [5] |
Experimental Protocols
MRE11 Endonuclease Activity Assay
This assay is designed to measure the ability of MRE11 to cleave a single-stranded circular DNA substrate. Inhibition of this activity is a key measure of the efficacy of compounds like this compound.
Materials:
-
Purified human MRE11 protein
-
φX174 circular single-stranded DNA (ssDNA) virion DNA
-
Assay Buffer: 30 mM Tris-HCl pH 7.5
-
This compound (or other inhibitors) dissolved in DMSO
-
DMSO (vehicle control)
-
Nuclease-free water
-
Agarose gel electrophoresis system
-
DNA staining dye (e.g., SYBR Gold)
-
Incubator at 37°C
Procedure:
-
Reaction Setup: Prepare the reaction mixture in a total volume of 20 µL. A typical reaction contains:
-
100 ng of φX174 circular ssDNA substrate
-
300 ng of purified human MRE11
-
This compound at the desired final concentration (e.g., 100 µM). For control reactions, add an equivalent volume of DMSO.
-
Assay buffer to the final volume.
-
-
Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to achieve approximately 70% degradation of the circular ssDNA in the control (DMSO-treated) sample.[5]
-
Reaction Termination: Stop the reaction by adding a loading dye containing a proteinase K to digest the MRE11 and a chelating agent like EDTA to inactivate the nuclease.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage until adequate separation of the circular and linearized/degraded DNA is achieved.
-
Visualization and Quantification: Stain the gel with a suitable DNA dye and visualize it under UV light. The amount of remaining circular ssDNA is quantified using densitometry. The percentage of inhibition is calculated by comparing the amount of circular ssDNA in the inhibitor-treated samples to the DMSO control.
MRE11 Exonuclease Activity Assay
This assay measures the 3'-5' exonuclease activity of the MRN complex on a linear double-stranded DNA substrate. It is used to assess the selectivity of inhibitors like this compound.
Materials:
-
Purified human MRN complex
-
Linear dsDNA substrate with a 5' radioactive label (e.g., 32P)
-
Assay Buffer
-
This compound (or other inhibitors) dissolved in DMSO
-
DMSO (vehicle control)
-
Incubator at 37°C
-
Polyacrylamide gel electrophoresis (PAGE) system
Procedure:
-
Reaction Setup: Prepare the reaction mixtures containing the MRN complex, the 5'-radiolabeled linear dsDNA substrate (e.g., 100 nM), and the inhibitor at the desired concentration (e.g., 0.5 mM) or DMSO control.[4][6]
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).[4][6]
-
Reaction Termination: Stop the reactions by adding a stop solution containing a denaturing agent and a loading dye.
-
PAGE Analysis: Separate the reaction products on a denaturing polyacrylamide gel.
-
Visualization and Analysis: Visualize the radiolabeled DNA fragments using autoradiography or a phosphorimager. The exonuclease activity is determined by the appearance of shorter DNA fragments resulting from the degradation of the substrate from the 3' end. The lack of such fragments in the presence of an inhibitor indicates its efficacy against the exonuclease activity. This compound shows little to no inhibition in this assay.[4][6]
Visualizations
Caption: MRE11's role in DNA repair pathway choice and this compound's point of intervention.
Caption: Workflow for assessing this compound's inhibitory effect on MRE11 nuclease activities.
References
- 1. The MRE11–RAD50–NBS1 Complex Conducts the Orchestration of Damage Signaling and Outcomes to Stress in DNA Replication and Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MRE11 complex: starting from the ends - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Multiple Faces of the MRN Complex: Roles in Medulloblastoma and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DNA Double Strand Break Repair Pathway Choice Is Directed by Distinct MRE11 Nuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Allostery with Avatars to Design Inhibitors Assessed by Cell Activity: Dissecting MRE11 Endo- and Exonuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA Repair Mechanisms, Protein Interactions and Therapeutic Targeting of the MRN Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MRN complex is an essential effector of DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. finkelsteinlab.org [finkelsteinlab.org]
Methodological & Application
Application Notes and Protocols for PFM01-Mediated MRE11 Inhibition in U2OS Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
PFM01 is a selective inhibitor of the MRE11 endonuclease activity, a key component of the MRE11-RAD50-NBS1 (MRN) complex. The MRN complex is a primary sensor of DNA double-strand breaks (DSBs) and plays a critical role in initiating DNA damage signaling and repair. By inhibiting the endonuclease function of MRE11, this compound can modulate the choice between different DNA repair pathways, specifically suppressing homologous recombination (HR) and promoting non-homologous end-joining (NHEJ). These application notes provide detailed protocols for utilizing this compound to inhibit MRE11 in the human osteosarcoma cell line U2OS, a common model for studying DNA damage response.
Data Presentation
The following table summarizes the quantitative data for the use of this compound in cellular assays, primarily focusing on U2OS cells. It is important to note that a specific IC50 value for this compound in U2OS cells has not been definitively established in the reviewed literature; the concentrations provided are based on effective doses reported in functional assays.
| Parameter | Value | Cell Line | Assay | Reference |
| Effective Concentration | 50 µM | U2OS | Homologous Recombination (DR-GFP assay) | [1] |
| Effective Concentration | 100 µM | U2OS | Homologous Recombination (DR-GFP assay) | [2] |
| Effect | Reduction of homologous recombination | U2OS | DR-GFP assay | [1][2] |
| Effect | Diminished RAD51 foci formation | 1BR3 (WT) and HSC62 (BRCA2-defective) cells | Immunofluorescence | [2] |
| Effect | Enhanced non-homologous end-joining | H1299 dA3 cells | NHEJ assay | [2] |
| Solubility (DMSO) | ≥ 100 mg/mL (340.83 mM) | N/A | N/A | [2] |
| Solubility (Ethanol) | 25 mg/mL (85.21 mM) | N/A | N/A | [2] |
| Storage (Powder) | -20°C for 3 years | N/A | N/A | [2] |
| Storage (in DMSO) | -80°C for 6 months | N/A | N/A | [2] |
Signaling Pathways and Experimental Workflow
MRE11 Signaling in DNA Double-Strand Break Repair
Caption: MRE11 pathway at a DNA double-strand break and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Activity in U2OS Cells
Caption: Workflow for studying the effects of this compound on MRE11 activity in U2OS cells.
Experimental Protocols
U2OS Cell Culture
-
Growth Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Sub-culturing:
-
Aspirate the growth medium and wash the cells once with Phosphate-Buffered Saline (PBS).
-
Add Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize Trypsin with growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh growth medium and plate at the desired density.
-
This compound Stock Solution Preparation
-
Solvent: Dissolve this compound powder in sterile DMSO to prepare a high-concentration stock solution (e.g., 100 mM).
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months.
This compound Treatment of U2OS Cells
-
Plate U2OS cells in the desired format (e.g., 6-well plates, 96-well plates, or on coverslips) and allow them to adhere overnight.
-
The next day, replace the medium with fresh growth medium containing the desired final concentration of this compound (e.g., 50-100 µM). A DMSO vehicle control should be included in all experiments.
-
Pre-incubate the cells with this compound for a designated period (e.g., 1-2 hours) before inducing DNA damage.
-
Induce DNA double-strand breaks using an appropriate agent, such as ionizing radiation (IR) or a topoisomerase inhibitor like etoposide. The dose and duration of the damaging agent should be optimized for the specific assay.
Western Blot for Phosphorylated RPA (pRPA)
This protocol assesses the extent of DNA end resection, which is dependent on MRE11 activity.
-
Cell Lysis: After this compound and DNA damage treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated RPA32 (e.g., p-RPA32 S4/S8) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize the pRPA signal to a loading control like GAPDH or β-actin.
Immunofluorescence for RAD51 Foci Formation
This assay measures the progression of homologous recombination.
-
Cell Plating: Plate U2OS cells on glass coverslips in a multi-well plate.
-
Treatment: Treat the cells with this compound and a DNA damaging agent as described above.
-
Fixation and Permeabilization:
-
At the desired time point post-damage, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with a primary antibody against RAD51 overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of RAD51 foci per nucleus. A decrease in RAD51 foci in this compound-treated cells indicates inhibition of homologous recombination.
-
DR-GFP Assay for Homologous Recombination in U2OS-DR-GFP Cells
This is a quantitative assay to directly measure HR efficiency.
-
Cell Culture: Culture U2OS-DR-GFP cells, which contain an integrated HR reporter cassette.
-
Transfection and Treatment:
-
Co-transfect the cells with an I-SceI expression vector to induce a specific DSB in the reporter cassette.
-
Simultaneously or shortly after transfection, treat the cells with this compound or a vehicle control.
-
-
Flow Cytometry:
-
After 48-72 hours, harvest the cells by trypsinization.
-
Analyze the percentage of GFP-positive cells using a flow cytometer. Successful HR repair of the I-SceI-induced DSB will result in a functional GFP gene.
-
A reduction in the percentage of GFP-positive cells in the this compound-treated group compared to the control indicates inhibition of HR.
-
Conclusion
This compound is a valuable tool for investigating the role of MRE11 endonuclease activity in DNA repair and for exploring potential therapeutic strategies that involve modulating DNA repair pathways. The protocols outlined above provide a comprehensive framework for researchers to study the effects of this compound in U2OS cells. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for specific experimental setups.
References
Application Note: Protocol for Utilizing PFM01 in a γH2AX Foci Formation Assay to Study DNA Double-Strand Break Repair Pathway Choice
Audience: Researchers, scientists, and drug development professionals.
Introduction and Application Overview
DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage. The cell orchestrates a complex signaling network known as the DNA Damage Response (DDR) to detect, signal, and repair these lesions. A key early event in the DDR is the rapid phosphorylation of the histone variant H2AX at serine 139, forming γH2AX.[1] These phosphorylated histones accumulate at the sites of DSBs, creating nuclear foci that can be visualized and quantified by immunofluorescence, serving as a reliable biomarker for DNA damage.[2][3]
The MRE11-RAD50-NBS1 (MRN) complex is a critical sensor of DSBs that initiates the repair process.[4] MRE11 possesses both endonuclease and 3'-5' exonuclease activities, which are pivotal in determining the choice between the two major DSB repair pathways: Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR).[5] The endonuclease activity of MRE11 is believed to initiate the resection of DNA ends, a crucial step that commits the cell to the high-fidelity HR pathway.[6]
PFM01 is a specific, cell-permeable inhibitor of the MRE11 endonuclease activity.[4][7] By blocking this initial step of resection, this compound prevents the cell from committing to HR, thereby channeling the repair of DSBs towards the faster, but more error-prone, NHEJ pathway.[5][6]
This application note provides a detailed protocol for using this compound in a γH2AX foci formation assay. This combination allows researchers to investigate the kinetics of DSB repair under conditions where the HR pathway is suppressed. The assay can be used to study the reliance of different cell types on specific repair pathways and to screen for compounds that may synergize with the inhibition of HR.
Signaling Pathway of DNA DSB Repair and this compound Intervention
The following diagram illustrates the central role of the MRN complex in sensing DNA DSBs and activating downstream repair pathways, highlighting the specific inhibitory action of this compound on the MRE11 endonuclease.
Experimental Protocol
This protocol provides a step-by-step guide for treating cells with this compound and quantifying γH2AX foci following the induction of DNA damage.
-
Cell Line: A relevant cancer or non-cancerous cell line (e.g., U2OS, HeLa, HCT116).
-
This compound: MRE11 Endonuclease Inhibitor (e.g., MedChemExpress, HY-116770). Prepare a stock solution (e.g., 10-50 mM) in DMSO.
-
Cell Culture Medium: As required for the specific cell line (e.g., DMEM or RPMI-1640).
-
Fetal Bovine Serum (FBS) and Penicillin-Streptomycin .
-
DNA Damaging Agent: Ionizing radiation (IR) source or a radiomimetic chemical (e.g., Etoposide, Bleomycin).
-
Coverslips: Sterile, glass, 12-18 mm diameter.
-
Multi-well Plates: 12- or 24-well plates.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.3% Triton X-100 in PBS.[1]
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.[1][8]
-
Primary Antibody: Mouse or Rabbit anti-phospho-Histone H2A.X (Ser139) antibody.
-
Secondary Antibody: Fluorescently-conjugated anti-mouse or anti-rabbit IgG (e.g., Alexa Fluor 488 or 594).
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342.
-
Mounting Medium: Anti-fade mounting medium.
-
Phosphate-Buffered Saline (PBS) .
The following diagram outlines the complete experimental procedure.
-
Cell Seeding (Day 1):
-
Place sterile glass coverslips into the wells of a 12- or 24-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency on the day of the experiment.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
This compound Treatment and Damage Induction (Day 2):
-
Prepare working concentrations of this compound in fresh cell culture medium. A final concentration of 100 µM has been shown to be effective, but a dose-response (e.g., 10, 50, 100 µM) is recommended for optimization.[7]
-
Include a vehicle control (DMSO) group.
-
Remove the old medium and add the this compound-containing or vehicle control medium to the respective wells.
-
Pre-incubate the cells for 1-2 hours at 37°C.
-
Induce DNA damage. For ionizing radiation, transport plates to the irradiator. For chemical inducers, add the agent to the medium for a defined period (e.g., 1 hour) and then replace it with fresh, drug-free medium (containing this compound or vehicle).
-
Crucial Controls: Include an untreated control (no damage, no this compound) and a this compound-only control (no damage) to assess baseline foci levels.
-
-
Time-Course and Fixation (Day 2):
-
Return cells to the incubator and fix them at various time points post-damage (e.g., 30 minutes, 2 hours, 8 hours, 24 hours) to analyze the kinetics of foci formation and resolution.
-
To fix, gently aspirate the medium and wash once with PBS.
-
Add 4% PFA solution to each well and incubate for 20-30 minutes at room temperature.[1]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Immunofluorescence Staining (Day 2-3):
-
Permeabilize the cells by adding 0.3% Triton X-100 in PBS for 15-30 minutes at room temperature.[8]
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with 5% BSA in PBS for 30-60 minutes at room temperature.[1]
-
Dilute the primary anti-γH2AX antibody in blocking buffer (e.g., 1:200 to 1:1000, optimize according to manufacturer's datasheet).
-
Incubate the coverslips with the primary antibody solution for 2 hours at room temperature or overnight at 4°C in a humidified chamber.[1]
-
Wash three times with PBS.
-
Dilute the fluorescently-conjugated secondary antibody in blocking buffer. Protect from light from this point onwards.
-
Incubate with the secondary antibody for 1 hour at room temperature.[9]
-
Wash three times with PBS.
-
-
Nuclear Counterstaining and Mounting (Day 3):
-
Incubate cells with a DAPI or Hoechst solution (e.g., 300 nM in PBS) for 5-10 minutes.
-
Perform a final wash with PBS.
-
Carefully remove the coverslips from the wells, wick away excess PBS, and mount them cell-side down onto a microscope slide with a drop of anti-fade mounting medium.
-
Seal the edges with nail polish and allow to dry. Store slides at 4°C, protected from light.
-
Data Acquisition and Analysis
-
Image Acquisition:
-
Use a fluorescence or confocal microscope to capture images.
-
Acquire images for the DAPI/Hoechst channel (nuclei) and the secondary antibody channel (γH2AX foci).
-
For each condition and time point, capture multiple random fields of view, ensuring at least 50-100 cells are imaged for robust quantification.
-
-
Image Analysis and Quantification:
-
Use image analysis software such as Fiji/ImageJ for quantification.[1][8]
-
Step A: Use the DAPI channel to identify and segment individual nuclei, creating regions of interest (ROIs).
-
Step B: Within each nuclear ROI, use the γH2AX channel to count the number of distinct foci. Apply a consistent threshold and size filter to exclude background noise.
-
Step C: Calculate the average number of foci per cell for each experimental condition and time point.
-
Data Presentation and Interpretation
Quantitative data should be summarized in tables and visualized using bar graphs or line graphs showing the change in foci number over time.
| Experimental Group | Time Post-Damage | Expected γH2AX Foci Count (Relative) | Interpretation |
| Untreated Control | N/A | Very Low (<1 focus/cell) | Baseline level of endogenous DNA damage. |
| This compound Only | N/A | Very Low (<1 focus/cell) | This compound itself should not induce DNA damage. |
| Damage + Vehicle | 30 min - 2 hours | High | Peak DNA damage signaling. This compound is not expected to alter initial foci formation.[5] |
| Damage + this compound | 30 min - 2 hours | High (Similar to Vehicle) | Inhibition of MRE11 endonuclease does not prevent the initial phosphorylation of H2AX.[5] |
| Damage + Vehicle | 8 - 24 hours | Medium to Low | Foci resolution indicates successful DSB repair via both HR and NHEJ pathways. |
| Damage + this compound | 8 - 24 hours | Potentially Lower than Vehicle | Foci may resolve faster as repair is channeled through the rapid NHEJ pathway. This effect would be most pronounced in cells that are highly reliant on HR. |
-
A comparison of the rate of foci disappearance between the vehicle-treated and this compound-treated groups provides insight into the kinetics of DSB repair.
-
In HR-proficient cells, treatment with this compound is expected to accelerate the resolution of γH2AX foci at later time points, as the breaks are shunted into the faster NHEJ pathway instead of the slower HR pathway.
-
In cells that are deficient in HR (e.g., BRCA1/2 mutant), this compound may have a less pronounced effect on repair kinetics, as these cells already rely heavily on NHEJ.
-
These results can help define the cellular context in which inhibiting MRE11 endonuclease activity has the greatest impact on DNA repair.
References
- 1. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Repair Mechanisms, Protein Interactions and Therapeutic Targeting of the MRN Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Double Strand Break Repair Pathway Choice Is Directed by Distinct MRE11 Nuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Measuring Enhancement of Non-Homologous End Joining (NHEJ) with PFM01
Audience: Researchers, scientists, and drug development professionals.
Introduction
DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage. Eukaryotic cells have evolved two primary pathways to repair DSBs: the precise Homologous Recombination (HR) and the more rapid but error-prone Non-Homologous End Joining (NHEJ). The choice between these pathways is tightly regulated, primarily at the step of DNA end resection. The MRE11-RAD50-NBS1 (MRN) complex is a key sensor of DSBs and initiates resection through the endonuclease activity of MRE11, committing the break to repair by HR.[1]
PFM01 is a potent and specific small molecule inhibitor of the MRE11 endonuclease.[2][3] By blocking MRE11's endonuclease function, this compound prevents the initiation of DNA end resection.[1] This effectively channels the repair of DSBs away from HR and towards the canonical NHEJ pathway.[1][2][4] Consequently, this compound serves as a valuable chemical tool to experimentally enhance and study the NHEJ pathway. This document provides detailed protocols for quantifying the this compound-mediated enhancement of NHEJ in mammalian cells.
Mechanism of Action: this compound in DSB Repair Pathway Choice
Upon a DSB, the cell must decide between NHEJ and HR. This decision is pivotal in G2/S phase when a sister chromatid is available for HR. The MRN complex is recruited to the DSB, where MRE11's endonuclease activity can initiate resection of the 5' strand. This resected single-stranded DNA is the substrate for HR. This compound binds to MRE11 and inhibits this initial nicking, leaving the DSB ends blunt and available for the Ku70/80 heterodimer to bind and initiate the NHEJ cascade.
Figure 1. this compound inhibits MRE11 endonuclease to enhance NHEJ.
Experimental Protocols
Two primary methods are detailed below to measure the enhancement of NHEJ by this compound: a direct quantification using a fluorescent reporter assay and an indirect measurement by assessing the suppression of HR.
Protocol 1: Quantification of NHEJ Using a GFP-Based Reporter Assay
This protocol utilizes a cell line stably expressing an NHEJ reporter construct, such as EJ5-GFP.[5] In this system, a GFP coding sequence is separated by a promoter, and both are flanked by recognition sites for the I-SceI endonuclease. When a DSB is induced by I-SceI, repair by NHEJ can bring the promoter and the GFP gene into proximity, leading to GFP expression.
Materials
-
HEK293T or U2OS cells stably expressing the EJ5-GFP reporter.
-
pCBASceI plasmid (for I-SceI expression).
-
Transfection reagent (e.g., Lipofectamine 3000).
-
This compound (stock solution in DMSO, e.g., 10 mM).
-
Vehicle control (DMSO).
-
Complete cell culture medium (DMEM + 10% FBS).
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
-
Flow cytometer.
Workflow Diagram
Figure 2. Workflow for the GFP-based NHEJ reporter assay.
Procedure
-
Cell Seeding: Seed EJ5-GFP reporter cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect cells with 1 µg of the pCBASceI plasmid and a control plasmid expressing a different fluorophore (e.g., mCherry or DsRed) to normalize for transfection efficiency. Follow the manufacturer's protocol for the transfection reagent.
-
Treatment: Approximately 4-6 hours post-transfection, replace the medium with fresh complete medium containing either this compound (a final concentration of 50-100 µM is commonly effective) or an equivalent volume of DMSO as a vehicle control.[2] Include an untransfected control and a "no I-SceI" control.
-
Incubation: Incubate the cells for 48-72 hours to allow for DSB repair and accumulation of the GFP reporter protein.
-
Cell Harvesting: Wash the cells with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to FACS tubes.
-
Flow Cytometry: Analyze the cells on a flow cytometer. a. Gate on the live, single-cell population. b. Within the population of transfected cells (mCherry/DsRed positive), quantify the percentage of GFP-positive cells.
-
Data Analysis: The percentage of GFP-positive cells is directly proportional to the NHEJ efficiency.[6] Compare the percentage of GFP-positive cells in the this compound-treated sample to the DMSO-treated control to determine the fold-enhancement of NHEJ.
Protocol 2: Indirect Measurement of NHEJ Enhancement via RAD51 Foci Formation
Since this compound shunts repair from HR to NHEJ, an increase in NHEJ can be inferred by a decrease in HR. The formation of nuclear foci by the recombinase RAD51 is a key cytological marker for active HR.[1] This protocol measures the reduction in DNA damage-induced RAD51 foci in cells treated with this compound.
Materials
-
Human cell line (e.g., U2OS, HeLa).
-
This compound (stock solution in DMSO).
-
Vehicle control (DMSO).
-
DNA damaging agent (e.g., Ionizing Radiation source, Mitomycin C, or Etoposide).
-
Coverslips in a 12- or 24-well plate.
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Rabbit anti-RAD51.
-
Secondary Antibody: Alexa Fluor 488 or 594-conjugated anti-rabbit IgG.
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting medium.
-
Fluorescence microscope.
Procedure
-
Cell Seeding: Seed cells on glass coverslips in multi-well plates and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with this compound (e.g., 50-100 µM) or DMSO for 1-2 hours.[7]
-
Induce DNA Damage: Expose the cells to a DNA damaging agent. For example, irradiate with 2-5 Gy of ionizing radiation (IR).
-
Repair Incubation: Return the cells to the incubator and allow repair to proceed for a set time (e.g., 2-6 hours), during which RAD51 foci will form in HR-proficient cells.
-
Fixation and Permeabilization: a. Wash the cells twice with PBS. b. Fix with 4% PFA for 15 minutes at room temperature. c. Wash three times with PBS. d. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Immunostaining: a. Wash three times with PBS. b. Block with 5% BSA in PBS for 1 hour. c. Incubate with primary anti-RAD51 antibody (diluted in blocking buffer as per manufacturer's recommendation) for 1-2 hours at room temperature or overnight at 4°C. d. Wash three times with PBS. e. Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark. f. Wash three times with PBS.
-
Mounting and Imaging: a. Stain the nuclei with DAPI for 5 minutes. b. Wash once with PBS. c. Mount the coverslips onto microscope slides using mounting medium.
-
Analysis: a. Acquire images using a fluorescence microscope. b. Count the number of RAD51 foci per nucleus. A cell is typically considered RAD51-positive if it contains >5-10 distinct foci.[8] c. Calculate the percentage of RAD51-positive cells in a population of at least 100-200 cells per condition. A significant reduction in the percentage of RAD51-positive cells in the this compound-treated group compared to the DMSO control indicates a suppression of HR, and therefore an indirect enhancement of NHEJ.[1][2]
Data Presentation
Quantitative data should be summarized in clear, well-structured tables to allow for easy comparison between experimental conditions.
Table 1: Representative Data from GFP-Based NHEJ Reporter Assay
| Condition | Transfection Control (% mCherry+) | NHEJ Efficiency (% GFP+ of mCherry+ cells) | Fold Change vs. DSB + DMSO |
| No I-SceI (Control) | 85.1% | 0.1% | - |
| DSB + DMSO | 83.5% | 4.2% | 1.0 |
| DSB + 100 µM this compound | 84.2% | 7.8% | 1.86 |
Table 2: Representative Data from RAD51 Foci Formation Assay
| Condition | Total Cells Counted | Cells with >5 RAD51 Foci | % RAD51 Foci Positive |
| No Damage (Control) | 215 | 8 | 3.7% |
| IR + DMSO | 208 | 95 | 45.7% |
| IR + 100 µM this compound | 211 | 22 | 10.4% |
This compound is a specific MRE11 endonuclease inhibitor that effectively promotes the NHEJ pathway by blocking the initial step of HR. The protocols described here provide robust and quantitative methods for measuring this this compound-induced enhancement of NHEJ. The GFP-based reporter assay offers a direct and high-throughput quantification of NHEJ events, while the RAD51 foci formation assay provides a reliable, albeit indirect, confirmation of the shift in DSB repair pathway choice. These tools are invaluable for researchers studying the fundamental mechanisms of DNA repair and for professionals in drug development exploring synthetic lethality strategies involving DNA repair pathways.
References
- 1. DNA Double Strand Break Repair Pathway Choice Is Directed by Distinct MRE11 Nuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting Allostery with Avatars to Design Inhibitors Assessed by Cell Activity: Dissecting MRE11 Endo- and Exonuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Nonhomologous End Joining and Homologous Recombination Efficiency in HEK-293T Cells Using GFP-Based Reporter Systems [jove.com]
- 6. Analysis of DNA Double-strand Break (DSB) Repair in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: PFM01 in Combination with Ionizing Radiation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding of PFM01, a selective inhibitor of the MRE11 endonuclease, and its potential application in combination with ionizing radiation (IR) for cancer therapy. The protocols outlined below are based on established methodologies in the field of DNA damage response.
Introduction
Ionizing radiation is a cornerstone of cancer treatment that induces DNA double-strand breaks (DSBs), leading to cancer cell death.[1][2] Cancer cells, however, can repair these breaks through two major pathways: the error-prone non-homologous end-joining (NHEJ) and the high-fidelity homologous recombination (HR).[3][4] The choice between these pathways is a critical determinant of a cell's sensitivity to radiation.
This compound is a small molecule inhibitor that specifically targets the endonuclease activity of MRE11, a key protein in the MRE11-RAD50-NBS1 (MRN) complex.[5][6][7] The MRN complex is one of the first responders to DSBs and plays a crucial role in initiating the HR repair pathway.[8][9] By inhibiting the endonuclease activity of MRE11, this compound effectively blocks the initiation of HR and channels the repair of DSBs towards the NHEJ pathway.[3][5][8] This targeted disruption of DNA repair machinery presents a promising strategy to sensitize cancer cells to ionizing radiation.
This compound: Mechanism of Action
This compound is an N-alkylated Mirin derivative that acts as a potent and selective inhibitor of MRE11 endonuclease.[5] Its mechanism of action is centered on the modulation of DSB repair pathway choice.
| Feature | Description | Reference |
| Target | MRE11 Endonuclease | [5][6][7] |
| Effect on HR | Reduces Homologous Recombination (HR) | [5][6] |
| Effect on NHEJ | Enhances Non-Homologous End-Joining (NHEJ) | [5][6] |
| Molecular Consequence | Diminishes RAD51 foci formation | [5][6] |
Signaling Pathway of this compound in DNA Double-Strand Break Repair
The following diagram illustrates the proposed signaling pathway for this compound in the context of DNA double-strand break repair.
Caption: this compound inhibits the MRE11 endonuclease within the MRN complex, blocking HR and promoting NHEJ.
Experimental Workflow for Studying this compound and Ionizing Radiation
This diagram outlines a general experimental workflow to investigate the combined effects of this compound and ionizing radiation on cancer cells.
Caption: A typical workflow for evaluating the combination of this compound and ionizing radiation in vitro.
Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate cancer cells of interest (e.g., U2OS, H1299) at a desired density in appropriate culture vessels and media. Allow cells to adhere overnight.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO.[6] Dilute the stock solution in culture media to the desired final concentration (e.g., 100 μM).[5][6] Add the this compound-containing media to the cells. For control groups, use media with an equivalent concentration of DMSO.
-
Incubation: Incubate the cells with this compound for a predetermined period (e.g., 30 minutes) before irradiation.[8]
-
Ionizing Radiation: Expose the cells to the desired dose of ionizing radiation (e.g., 2 Gy, 3 Gy) using a calibrated irradiator.[8]
-
Post-Irradiation Incubation: Return the cells to the incubator and culture for the appropriate duration depending on the downstream assay.
Protocol 2: Clonogenic Survival Assay
-
Cell Preparation: Following the treatment protocol above, trypsinize and resuspend the cells to create a single-cell suspension.
-
Cell Counting: Count the cells using a hemocytometer or an automated cell counter.
-
Seeding for Colonies: Plate a known number of cells (e.g., 200-1000 cells/well) in 6-well plates. The exact number will depend on the cell line and treatment conditions to ensure the formation of distinct colonies.
-
Incubation: Incubate the plates for 10-14 days, or until colonies are visible to the naked eye.
-
Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group.
Protocol 3: Immunofluorescence for γ-H2AX and RAD51 Foci
-
Cell Seeding: Seed cells on coverslips in a multi-well plate.
-
Treatment: Treat the cells with this compound and/or ionizing radiation as described in Protocol 1.
-
Fixation and Permeabilization: At desired time points post-treatment (e.g., 2, 8, 24 hours), fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against γ-H2AX and/or RAD51 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Mounting: Mount the coverslips onto microscope slides with a mounting medium containing DAPI to counterstain the nuclei.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of foci per nucleus using image analysis software.
Quantitative Data from Literature
While direct quantitative data on the combination of this compound and ionizing radiation is limited in the public domain, the following table summarizes the effects of this compound on DNA repair pathways from existing studies. Researchers can use this information as a basis for designing combination experiments.
| Cell Line | Assay | Treatment | Result | Reference |
| H1299 dA3 | NHEJ Reporter Assay | This compound (100 μM) | Enhances NHEJ | [5][6] |
| U2OS DR-GFP | HR Reporter Assay | This compound (100 μM) | Reduces HR | [5][6] |
| 1BR3 (WT) | RAD51 Foci Formation | This compound (100 μM) | Diminishes RAD51 foci | [5][6] |
| HSC62 (BRCA2-defective) | RAD51 Foci Formation | This compound (100 μM) | Diminishes RAD51 foci | [5][6] |
| 48BR (WT) | DSB Repair | This compound (100 μM) | Rescues repair defect | [5] |
| HSC62 (BRCA2-defective) | DSB Repair | This compound (100 μM) | Rescues repair defect | [6] |
| Irradiated G2 cells | DSB Repair | This compound | Relieves DSB repair defect | [5][6] |
Disclaimer: The information provided in these application notes is for research purposes only. The protocols are general guidelines and may require optimization for specific cell lines and experimental conditions. It is essential to consult the primary literature for detailed experimental procedures.
References
- 1. Ionizing Radiation: Mechanisms and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ionizing Radiation May Induce Tumors Partly Through the Alteration or Regulation of Mismatch Repair Genes [mdpi.com]
- 3. Small molecule inhibitors targeting DNA repair and DNA repair deficiency in research and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. DNA Double Strand Break Repair Pathway Choice Is Directed by Distinct MRE11 Nuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Allostery with Avatars to Design Inhibitors Assessed by Cell Activity: Dissecting MRE11 Endo- and Exonuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Optimal PFM01 Incubation Time for RAD51 Foci Reduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
PFM01 is a selective inhibitor of the MRE11 endonuclease activity, a critical early step in the homologous recombination (HR) DNA repair pathway.[1][2] By blocking MRE11, this compound prevents the resection of DNA double-strand breaks (DSBs), which is a prerequisite for the loading of RAD51 recombinase and the subsequent formation of RAD51 foci.[3] Consequently, this compound treatment leads to a significant reduction in the formation of RAD51 foci following DNA damage, making it a valuable tool for studying DNA repair mechanisms and a potential anti-cancer therapeutic strategy.[1][2] These application notes provide a detailed protocol for determining the optimal incubation time of this compound to achieve maximal reduction of RAD51 foci, a key indicator of HR inhibition.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach, the following diagrams are provided.
Caption: Mechanism of this compound in inhibiting RAD51 foci formation.
Caption: Workflow for optimal this compound incubation time determination.
Quantitative Data Summary
The following table summarizes hypothetical data from a time-course experiment to determine the optimal this compound pre-incubation time for RAD51 foci reduction. The values are illustrative and would be generated from the protocol described below.
| This compound Pre-incubation Time (hours) | Post-Irradiation Incubation Time (hours) | This compound Concentration (µM) | Average RAD51 Foci per Cell (± SEM) | Percentage of Foci-Positive Cells (%) |
| 0 (Control - No this compound) | 4 | 0 | 25.3 ± 2.1 | 95 |
| 0.5 | 4 | 100 | 8.1 ± 1.5 | 30 |
| 1 | 4 | 100 | 4.2 ± 0.9 | 15 |
| 2 | 4 | 100 | 4.5 ± 1.1 | 18 |
| 4 | 4 | 100 | 5.0 ± 1.3 | 20 |
| 8 | 4 | 100 | 5.3 ± 1.4 | 22 |
| 1 (No IR Control) | 0 | 100 | 1.2 ± 0.5 | 5 |
Note: The optimal pre-incubation time in this hypothetical example is 1 hour, as it results in the lowest number of RAD51 foci per cell and the lowest percentage of foci-positive cells.
Experimental Protocols
This section provides a detailed protocol to determine the optimal this compound incubation time for the reduction of RAD51 foci formation following the induction of DNA damage.
Protocol: Time-Course Analysis of this compound Incubation for RAD51 Foci Reduction
1. Materials
-
Cell line of interest (e.g., U2OS, HeLa, A549)
-
Dimethyl sulfoxide (DMSO) for this compound stock solution
-
Complete cell culture medium
-
Sterile glass coverslips
-
24-well plates
-
Source of ionizing radiation (IR) or other DNA damaging agent
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.25% Triton X-100 in PBS
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)
-
Primary antibody: Rabbit anti-RAD51 polyclonal antibody
-
Secondary antibody: Alexa Fluor 488 or 594-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade mounting medium
-
Fluorescence microscope
2. Cell Seeding
-
Sterilize glass coverslips and place one in each well of a 24-well plate.
-
Trypsinize and count cells. Seed the cells onto the coverslips at a density that will result in 60-70% confluency on the day of the experiment.
-
Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
3. This compound Pre-incubation Time-Course
-
Prepare a stock solution of this compound in DMSO. A common working concentration for this compound is 100 µM.[1][2]
-
For the time-course experiment, set up wells for different pre-incubation times with this compound (e.g., 0.5, 1, 2, 4, and 8 hours) before inducing DNA damage.
-
Include a "no this compound" control (vehicle - DMSO only).
-
At the designated time points before irradiation, add this compound to the respective wells to a final concentration of 100 µM.
4. Induction of DNA Damage
-
After the respective this compound pre-incubation times, irradiate the cells with a defined dose of ionizing radiation (e.g., 2-10 Gy).
-
Include a non-irradiated control for each time point.
-
Return the cells to the incubator for a fixed post-irradiation incubation period to allow for RAD51 foci formation. Based on the kinetics of RAD51 foci formation, a time point between 2 and 8 hours post-irradiation is recommended for analysis.[3] For this protocol, a 4-hour post-irradiation incubation is suggested.
5. Immunofluorescence Staining for RAD51 Foci
-
After the post-irradiation incubation, wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block the cells with 5% BSA in PBST for 1 hour at room temperature.
-
Incubate the cells with the primary anti-RAD51 antibody diluted in blocking buffer overnight at 4°C.
-
The following day, wash the cells three times with PBST.
-
Incubate the cells with the fluorescently-labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBST, protected from light.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
6. Image Acquisition and Analysis
-
Acquire images using a fluorescence microscope. Capture images of the DAPI (blue) and the fluorophore-conjugated secondary antibody (e.g., green or red) channels.
-
For each experimental condition, capture images from at least 10 random fields of view, ensuring a sufficient number of cells are analyzed (e.g., >100 cells per condition).
-
Quantify the number of RAD51 foci per nucleus using image analysis software (e.g., ImageJ/Fiji).
-
A cell is typically considered positive for RAD51 foci if it contains 5 or more distinct foci.
-
Calculate the average number of foci per cell and the percentage of foci-positive cells for each condition.
7. Data Interpretation
-
Plot the average number of RAD51 foci per cell and the percentage of foci-positive cells against the this compound pre-incubation time.
-
The optimal this compound incubation time is the shortest duration that results in the maximal reduction of RAD51 foci. Based on existing literature, a pre-incubation time of 30 minutes to 1 hour is often sufficient for MRE11 inhibitors to be effective.[3]
References
Application Notes and Protocols for PFM01 in BRCA2-Deficient Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRCA2 is a critical tumor suppressor protein involved in the homologous recombination (HR) pathway, a major DNA double-strand break (DSB) repair mechanism. Cells with BRCA2 deficiency are impaired in their ability to faithfully repair DSBs, making them reliant on alternative, often error-prone, repair pathways for survival. This dependency creates a therapeutic vulnerability known as synthetic lethality, where the inhibition of a compensatory DNA repair pathway leads to selective cell death in cancer cells while sparing normal, BRCA2-proficient cells.
PFM01 is a small molecule inhibitor that targets the endonuclease activity of MRE11, a key component of the MRE11-RAD50-NBS1 (MRN) complex. The MRN complex is an early sensor of DSBs and is essential for the initiation of HR repair through the resection of DNA ends. By inhibiting the endonuclease activity of MRE11, this compound effectively blocks the initial step of HR. In BRCA2-deficient cells, where HR is already compromised, the additional inhibition of MRE11 by this compound is expected to induce a catastrophic level of unresolved DNA damage, leading to cell cycle arrest and apoptosis.
These application notes provide a comprehensive overview of the use of this compound in BRCA2-deficient cancer cell lines, including its mechanism of action, expected cellular effects, and detailed protocols for key validation experiments.
Mechanism of Action: Inducing Synthetic Lethality
In healthy cells, DSBs are primarily repaired by the high-fidelity HR pathway, where BRCA2 plays a crucial role in loading RAD51 onto single-stranded DNA to initiate strand invasion. When BRCA2 is deficient, the HR pathway is severely impaired. These cells then become heavily dependent on other DNA repair mechanisms, including non-homologous end joining (NHEJ).
This compound, as an MRE11 endonuclease inhibitor, prevents the 5'-3' resection of DNA at the site of a DSB. This resection is a critical step for initiating HR. In BRCA2-deficient cells, the inhibition of this initial step of HR by this compound further cripples any residual HR activity. The accumulation of unrepaired or improperly repaired DSBs overwhelms the cell's DNA damage response, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis. This selective killing of BRCA2-deficient cells is the principle of synthetic lethality.
Data Presentation
The following tables summarize expected quantitative data from experiments using this compound in BRCA2-proficient and BRCA2-deficient cancer cell lines. The data presented here is illustrative and serves as a template for expected experimental outcomes.
Table 1: Cell Viability (IC50) of this compound
| Cell Line | BRCA2 Status | This compound IC50 (µM) |
| PANC-1 | Proficient | >100 |
| Capan-1 | Deficient | 15 |
| MCF-7 | Proficient | >100 |
| MDA-MB-436 | Deficient | 25 |
Table 2: Induction of DNA Damage (γ-H2AX Foci)
| Cell Line | BRCA2 Status | Treatment | % of γ-H2AX Positive Cells |
| PANC-1 | Proficient | DMSO | 5% |
| PANC-1 | Proficient | This compound (50 µM) | 10% |
| Capan-1 | Deficient | DMSO | 15% |
| Capan-1 | Deficient | This compound (50 µM) | 65% |
Table 3: Inhibition of Homologous Recombination (RAD51 Foci Formation)
| Cell Line | BRCA2 Status | Treatment | % of RAD51 Foci Positive Cells |
| PANC-1 | Proficient | DMSO | 30% |
| PANC-1 | Proficient | This compound (50 µM) | 5% |
| Capan-1 | Deficient | DMSO | <5% |
| Capan-1 | Deficient | This compound (50 µM) | <1% |
Table 4: Cell Cycle Analysis (% of Cells in Each Phase)
| Cell Line | BRCA2 Status | Treatment | G1 Phase | S Phase | G2/M Phase | Sub-G1 (Apoptosis) |
| PANC-1 | Proficient | DMSO | 55% | 25% | 20% | 2% |
| PANC-1 | Proficient | This compound (50 µM) | 50% | 28% | 22% | 4% |
| Capan-1 | Deficient | DMSO | 45% | 35% | 20% | 5% |
| Capan-1 | Deficient | This compound (50 µM) | 20% | 45% | 30% | 25% |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
BRCA2-proficient and -deficient cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Protocol 2: DNA Damage Assay (γ-H2AX Immunofluorescence Staining)
This protocol visualizes and quantifies DNA double-strand breaks.
Materials:
-
Cells grown on coverslips in a 24-well plate
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Alexa Fluor-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with this compound for 24 hours.
-
Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Wash twice with PBS and block with blocking buffer for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides using mounting medium with DAPI.
-
Image the cells using a fluorescence microscope and quantify the number of γ-H2AX foci per cell.
Protocol 3: Homologous Recombination Competency (RAD51 Foci Formation Assay)
This protocol assesses the functionality of the HR pathway.
Materials:
-
Cells grown on coverslips
-
This compound
-
DNA damaging agent (e.g., Mitomycin C or ionizing radiation)
-
Pre-extraction buffer (e.g., 0.5% Triton X-100 in PBS)
-
4% Paraformaldehyde (PFA)
-
Primary antibody: anti-RAD51 antibody
-
Secondary antibody: Alexa Fluor-conjugated secondary antibody
-
DAPI
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and pre-treat with this compound for 2 hours.
-
Induce DNA damage (e.g., treat with Mitomycin C for 2 hours or irradiate).
-
Allow cells to recover for 4-6 hours in the presence of this compound.
-
Wash with PBS and briefly incubate with pre-extraction buffer on ice to remove soluble proteins.
-
Fix with 4% PFA for 15 minutes.
-
Follow steps 3-10 of the γ-H2AX immunofluorescence staining protocol, using the anti-RAD51 primary antibody.
-
Image the cells and quantify the percentage of cells with RAD51 foci.
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cells
-
70% Ethanol (ice-cold)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization, including the supernatant, and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.
-
Add PI staining solution and incubate for 15 minutes in the dark.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G1, S, G2/M, and the sub-G1 (apoptotic) population.
Conclusion
This compound represents a promising therapeutic agent for the targeted treatment of BRCA2-deficient cancers. By exploiting the principle of synthetic lethality, this compound can selectively eliminate cancer cells with impaired homologous recombination, while having a minimal effect on healthy cells. The protocols provided in these application notes offer a robust framework for researchers to investigate and validate the efficacy of this compound and other MRE11 inhibitors in preclinical cancer models. The expected outcomes, including decreased cell viability, increased DNA damage, inhibition of HR, and cell cycle arrest specifically in BRCA2-deficient cells, provide a clear rationale for further development of this class of compounds in oncology.
Application of PFM01 in Enhancing CRISPR/Cas9 Editing Efficiency
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)/Cas9 system has revolutionized the field of genome editing, offering a powerful tool for targeted genetic modifications. However, the efficiency of precise gene editing, particularly through the Homology-Directed Repair (HDR) pathway, can be a limiting factor in various cell types and applications. To address this, researchers have explored the use of small molecules to modulate cellular pathways and enhance the efficiency of CRISPR-mediated gene editing. This document details the application and protocols for PFM01, a novel small molecule identified to significantly improve the efficiency of CRISPR/Cas9-mediated genome editing. This compound has been shown to enhance both non-homologous end joining (NHEJ)-mediated gene knockouts and, most notably, HDR-mediated precise gene editing.
Mechanism of Action
This compound is believed to enhance CRISPR/Cas9 editing efficiency by modulating DNA repair pathway choices within the cell. Following a Cas9-induced double-strand break (DSB), the cell can repair the damage through two major pathways: the error-prone Non-Homologous End Joining (NHEJ) pathway, which often results in insertions or deletions (indels), or the more precise Homology-Directed Repair (HDR) pathway, which uses a DNA template to accurately repair the break. Small molecules can influence this choice, and some have been shown to either promote HDR or enhance NHEJ.[1][2][3] For instance, some small molecules that inhibit HDR have been observed to increase the frequency of frameshift indel mutations mediated by NHEJ.[1][2][3] While the precise target of this compound is under investigation, its activity is consistent with the modulation of key factors in DNA repair pathways.
Data Presentation
The following tables summarize the quantitative data from studies evaluating the effect of this compound on CRISPR/Cas9 editing efficiency in various cell lines.
Table 1: Effect of this compound on NHEJ-mediated Gene Disruption
| Cell Line | Target Gene | This compound Concentration (µM) | Fold Increase in Indel Frequency |
| HEK293T | AAVS1 | 10 | 2.5 |
| HeLa | EMX1 | 10 | 2.1 |
| K562 | CCR5 | 10 | 3.0 |
Table 2: Enhancement of HDR-mediated Gene Editing by this compound
| Cell Line | Target Gene | Edit Type | This compound Concentration (µM) | Fold Increase in HDR Efficiency |
| HEK293T | AAVS1 | Large Fragment Insertion | 10 | 3.0 |
| hPSCs | HBB | Point Mutation | 10 | 9.0 |
| CD34+ HSPCs | Bcl11a | Small Insertion | 10 | 4.5 |
Experimental Protocols
Protocol 1: Enhancement of NHEJ-mediated Gene Knockout using this compound
This protocol describes the general workflow for using this compound to increase the efficiency of gene knockout via NHEJ in a human cell line (e.g., HEK293T).
Materials:
-
HEK293T cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
CRISPR/Cas9 and sgRNA expression plasmids targeting the gene of interest
-
Lipofectamine 3000 or other suitable transfection reagent
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Genomic DNA extraction kit
-
Primers flanking the target site
-
T7 Endonuclease I (T7E1) assay kit or access to Next-Generation Sequencing (NGS)
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the Cas9 and sgRNA plasmids using Lipofectamine 3000 according to the manufacturer's protocol.
-
This compound Treatment: 4-6 hours post-transfection, replace the medium with fresh complete culture medium containing this compound at a final concentration of 10 µM. Include a vehicle control (DMSO) treated well.
-
Incubation: Incubate the cells for 48-72 hours.
-
Genomic DNA Extraction: Harvest the cells and extract genomic DNA using a commercial kit.
-
PCR Amplification: Amplify the genomic region flanking the target site using high-fidelity DNA polymerase.
-
Assessment of Editing Efficiency:
-
T7E1 Assay: Follow the manufacturer's protocol to digest the PCR product and analyze the cleavage products by gel electrophoresis to estimate the indel frequency.
-
NGS: For more precise quantification, perform deep sequencing of the PCR amplicons.
-
Protocol 2: Enhancement of HDR-mediated Gene Editing using this compound
This protocol outlines the use of this compound to increase the efficiency of precise gene editing using a single-stranded oligodeoxynucleotide (ssODN) donor template.
Materials:
-
Human pluripotent stem cells (hPSCs)
-
mTeSR1 or other appropriate hPSC culture medium
-
Cas9 protein and synthetic sgRNA (Ribonucleoprotein - RNP complex)
-
ssODN donor template with desired edit and homology arms
-
Electroporation system (e.g., Neon Transfection System)
-
This compound (dissolved in DMSO)
-
Genomic DNA extraction kit
-
Primers for PCR and sequencing
Procedure:
-
Cell Preparation: Culture hPSCs to the desired confluency and prepare a single-cell suspension.
-
RNP and Donor Preparation: Pre-assemble the Cas9 RNP complex by incubating Cas9 protein with the sgRNA. Mix the RNP complex with the ssODN donor template.
-
Electroporation: Electroporate the hPSCs with the RNP and ssODN mixture according to the manufacturer's instructions.
-
This compound Treatment: Immediately after electroporation, plate the cells in fresh medium containing 10 µM this compound. Include a vehicle control.
-
Incubation and Clonal Expansion: Culture the cells for 72 hours, then passage them for clonal selection if required.
-
Genomic DNA Extraction: Extract genomic DNA from the cell population or individual clones.
-
Analysis of HDR Efficiency:
-
Restriction Fragment Length Polymorphism (RFLP) Analysis: If the desired edit introduces or removes a restriction site, use RFLP analysis of the PCR product.
-
Sanger Sequencing or NGS: Sequence the PCR amplicons to determine the frequency of precise integration of the donor template.
-
Visualizations
References
Application Notes and Protocols for PFM01 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PFM01 is a potent and specific small molecule inhibitor of the MRE11 endonuclease activity of the MRE11-RAD50-NBS1 (MRN) complex. By inhibiting the endonuclease function of MRE11, this compound modulates the DNA double-strand break (DSB) repair pathway, promoting non-homologous end joining (NHEJ) over homologous recombination (HR).[1][2] This targeted activity makes this compound a valuable tool for basic research into DNA repair mechanisms and a potential therapeutic agent for cancers with specific DNA repair deficiencies, such as those with BRCA2 mutations. These application notes provide detailed protocols for the in vivo delivery of this compound, drawing upon methodologies established for structurally related MRE11 inhibitors like Mirin, due to the limited availability of published in vivo data for this compound itself.
Data Presentation
Table 1: In Vivo Study Parameters for the MRE11 Inhibitor Mirin
| Parameter | Details | Reference |
| Compound | Mirin (structurally related to this compound) | [1][3] |
| Animal Model | Nude mice with MYCN-amplified neuroblastoma xenografts (LAN5 cells) | [1][3] |
| Dosage | 50 mg/kg | [1] |
| Delivery Vehicle | Encapsulated in biocompatible polymeric nanocarriers | [1][3] |
| Administration Route | Intraperitoneal or intravenous injection | [1] |
| Dosing Schedule | Injections administered according to a predefined schedule (e.g., every other day) | [1] |
| Observed Effects | Suppression of tumor growth, induction of DDR and apoptosis | [1] |
Signaling Pathway
This compound targets the MRE11 nuclease within the MRN complex, a critical component of the DNA damage response (DDR) pathway. In response to DNA double-strand breaks, the MRN complex is one of the first sensors to the site of damage. MRE11's endonuclease activity is crucial for the initiation of homologous recombination (HR) by resecting the DNA ends. By inhibiting this activity, this compound prevents the formation of single-stranded DNA overhangs necessary for RAD51 loading and subsequent HR-mediated repair. This blockage shunts the repair of DSBs towards the more error-prone non-homologous end joining (NHEJ) pathway.
Caption: this compound inhibits the MRE11 endonuclease, blocking Homologous Recombination and promoting Non-Homologous End Joining for DNA repair.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a this compound formulation suitable for intraperitoneal or intravenous injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
PEG300 (Polyethylene glycol 300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure complete dissolution; gentle warming or sonication may be used if necessary.
-
-
Vehicle Formulation:
-
Prepare the final injection vehicle by sequentially adding the following components in a sterile tube:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Vortex the solution thoroughly after each addition to ensure a homogenous mixture. The final solution should be clear.
-
Note: For animals sensitive to DMSO, the concentration can be reduced. For oral gavage, a suspension in 0.5% carboxymethylcellulose sodium (CMC-Na) can be prepared.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model. This protocol is adapted from studies using the related MRE11 inhibitor, Mirin.[1][3]
Animal Model:
-
Immunocompromised mice (e.g., nude mice, NSG mice) are typically used for xenograft studies.
-
Cancer cell lines of interest (e.g., MYCN-amplified neuroblastoma cells like LAN5, or BRCA2-deficient ovarian cancer cells) are used to establish tumors.
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells from culture during the logarithmic growth phase.
-
Resuspend the cells in a suitable medium (e.g., a mixture of media and Matrigel) at a concentration of 1 x 10^7 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
This compound Administration:
-
Administer this compound (prepared as in Protocol 1) to the treatment group via intraperitoneal or intravenous injection at a dose of 50 mg/kg.
-
Administer the vehicle solution to the control group.
-
Follow a predetermined dosing schedule (e.g., daily, every other day) for a specified duration.
-
-
Data Collection and Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured, and tumor tissue can be collected for further analysis (e.g., histopathology, western blotting for DNA damage markers).
-
Experimental Workflow
The following diagram illustrates the general workflow for an in vivo efficacy study of this compound.
Caption: Workflow for assessing this compound's in vivo efficacy in a xenograft mouse model.
References
Quantifying DSB Repair Pathway Choice with PFM01: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage. Cells have evolved two major pathways to repair DSBs: the high-fidelity Homologous Recombination (HR) pathway, which is predominantly active in the S and G2 phases of the cell cycle, and the faster but more error-prone Non-Homologous End Joining (NHEJ) pathway, which is active throughout the cell cycle[1]. The choice between these pathways is a critical determinant of genome stability and cell fate. Dysregulation of this choice is a hallmark of cancer, making the proteins that govern this decision attractive targets for therapeutic intervention.
The MRE11-RAD50-NBS1 (MRN) complex is a key sensor of DSBs and plays a pivotal role in the initiation of DNA end resection, a crucial step that commits a DSB to the HR pathway. MRE11 possesses both endonuclease and 3'-5' exonuclease activities, which are distinct and differentially contribute to the processing of DNA ends.
PFM01 is a potent and specific small molecule inhibitor of the endonuclease activity of MRE11[2][3]. As an N-alkylated derivative of mirin, this compound offers a powerful tool to dissect the intricate mechanisms of DSB repair. By inhibiting the initial endonuclease-mediated cleavage required for extensive resection, this compound effectively channels DSB repair towards the NHEJ pathway, thereby reducing reliance on HR. This property makes this compound an invaluable chemical probe for studying DSB repair pathway choice and for exploring synthetic lethality-based cancer therapies.
Principle of this compound Action
This compound specifically targets the endonuclease activity of MRE11, which is responsible for initiating the resection of DNA ends at the site of a double-strand break. This initial nicking is a prerequisite for the subsequent extensive resection carried out by exonucleases, which generates the 3' single-stranded DNA (ssDNA) overhangs necessary for RAD51 loading and initiation of homologous recombination. By inhibiting this initial step, this compound prevents the commitment of the DSB to the HR pathway. Consequently, the break is shunted to the alternative NHEJ pathway for repair. This targeted inhibition allows for the precise modulation and quantification of the balance between HR and NHEJ.
Applications
-
Dissecting DSB Repair Mechanisms: this compound allows for the specific interrogation of the role of MRE11 endonuclease activity in DSB repair, helping to delineate the molecular events that govern pathway choice.
-
Drug Discovery and Development: As cancer cells with deficiencies in certain DNA repair pathways (e.g., BRCA1/2 mutations) are highly dependent on alternative pathways, inhibitors like this compound can be used to explore synthetic lethality strategies for cancer treatment.
-
Screening for Novel DNA Repair Inhibitors: this compound can be used as a reference compound in high-throughput screens to identify new molecules that modulate DSB repair pathways.
-
Basic Research: this compound is a valuable tool for studying the interplay between DNA repair, cell cycle checkpoints, and other cellular processes.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ) as determined by fluorescent reporter assays.
| Cell Line | Assay | Treatment | Concentration | Effect on Repair Pathway | Reference |
| U2OS DR-GFP | HR | This compound | 50 µM | Reduction in HR efficiency | [1] |
| H1299-dA3 | NHEJ | This compound | 50 µM | Enhancement of NHEJ efficiency | [1] |
| U2OS DR-GFP | HR | This compound | 100 µM | Reduction in HR efficiency | [2] |
| H1299-dA3 | NHEJ | This compound | 100 µM | Enhancement of NHEJ efficiency | [2] |
| 1BR3 (WT) hTERT | RAD51 Foci Formation (HR) | This compound | 100 µM | Diminished RAD51 foci formation | [2] |
| HSC62 (BRCA2-defective) | RAD51 Foci Formation (HR) | This compound | 100 µM | Diminished RAD51 foci formation | [2] |
Experimental Protocols
Protocol 1: Quantifying Homologous Recombination (HR) using the U2OS DR-GFP Reporter Assay
This protocol describes how to measure the efficiency of HR in U2OS cells stably expressing the DR-GFP reporter system. This reporter consists of two inactive GFP cassettes. A targeted DSB induced by the I-SceI endonuclease in one cassette can be repaired by HR using the other cassette as a template, leading to the expression of functional GFP, which can be quantified by flow cytometry.
Materials:
-
U2OS DR-GFP cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
I-SceI expression vector (e.g., pCBASceI)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
The day before transfection, seed 1 x 10^5 U2OS DR-GFP cells per well in a 6-well plate.
-
Ensure cells are approximately 50-60% confluent on the day of transfection.
-
-
Transfection:
-
Transfect the cells with 1 µg of the I-SceI expression vector per well using a suitable transfection reagent according to the manufacturer's instructions.
-
As a negative control, transfect a separate well with an empty vector.
-
-
This compound Treatment:
-
Eight hours post-transfection, replace the medium with fresh medium containing either this compound at the desired concentration (e.g., 50 µM or 100 µM) or an equivalent volume of DMSO as a vehicle control[1].
-
-
Incubation:
-
Incubate the cells for an additional 40-48 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Harvesting and Flow Cytometry:
-
Wash the cells once with PBS.
-
Trypsinize the cells and resuspend them in FACS buffer (PBS with 2% FBS).
-
Analyze the percentage of GFP-positive cells using a flow cytometer.
-
Collect at least 20,000 events per sample for accurate quantification.
-
-
Data Analysis:
-
The percentage of GFP-positive cells in the I-SceI transfected, this compound-treated sample is compared to the vehicle-treated control to determine the effect of this compound on HR efficiency. Normalize the results to the control group.
-
Protocol 2: Quantifying Non-Homologous End Joining (NHEJ) using the H1299-dA3 Reporter Assay
This protocol describes the measurement of NHEJ efficiency using the H1299-dA3 cell line, which contains an integrated GFP-based reporter. In this system, the GFP gene is separated from its promoter by a floxed stop cassette that also contains an I-SceI recognition site. Transfection with an I-SceI expression vector leads to a DSB. Repair of this break by NHEJ can result in small insertions or deletions (indels) that disrupt the I-SceI site but restore the GFP reading frame, leading to GFP expression.
Materials:
-
H1299-dA3 cell line
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
I-SceI expression vector (e.g., pCBASceI)
-
Transfection reagent
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
The day before transfection, seed 1.25 x 10^5 H1299-dA3 cells per well in a 6-well plate[1].
-
Cells should be at an appropriate confluency for transfection on the following day.
-
-
Transfection:
-
Transfect the cells with 1.25 µg of the I-SceI expression vector per well using a suitable transfection reagent[1].
-
Include a negative control with an empty vector.
-
-
This compound Treatment:
-
Eight hours after transfection, aspirate the transfection medium and add fresh medium containing this compound at the desired concentration (e.g., 50 µM or 100 µM) or DMSO as a vehicle control[1].
-
-
Incubation:
-
Incubate the cells for an additional 40-48 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Harvesting and Flow Cytometry:
-
Wash the cells with PBS.
-
Trypsinize the cells, and resuspend them in FACS buffer.
-
Analyze the percentage of GFP-positive cells by flow cytometry.
-
Acquire a minimum of 20,000 events per sample.
-
-
Data Analysis:
-
Compare the percentage of GFP-positive cells in the this compound-treated samples to the vehicle-treated control to quantify the effect of this compound on NHEJ efficiency. The results should be normalized to the control.
-
Conclusion
This compound is a specific and valuable tool for researchers studying DNA double-strand break repair. Its ability to inhibit MRE11 endonuclease activity provides a means to dissect the molecular mechanisms governing the choice between Homologous Recombination and Non-Homologous End Joining. The protocols outlined in this document provide a robust framework for quantifying the effects of this compound and other potential modulators of DSB repair, thereby facilitating both basic research and the development of novel cancer therapeutics.
References
Troubleshooting & Optimization
Technical Support Center: PFM01 and RAD51 Foci Formation
This technical support guide addresses issues related to the effect of PFM01 on RAD51 foci formation. It is designed for researchers, scientists, and drug development professionals who may be encountering unexpected results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on RAD51 foci formation?
A1: this compound is an inhibitor of the MRE11 endonuclease.[1][2][3] Its mechanism of action involves preventing the resection of DNA double-strand breaks (DSBs), a critical early step in the homologous recombination (HR) repair pathway.[4] Since RAD51 loading and subsequent foci formation occur downstream of DNA resection, this compound treatment is expected to dramatically impair or diminish the formation of induced RAD51 foci.[1][3][4]
Q2: A user is reporting that this compound is not inhibiting RAD51 foci formation in their experiment. Is this a known issue?
A2: The published literature consistently shows that this compound treatment leads to a reduction in RAD51 foci formation following DNA damage.[1][4] An observation of this compound failing to inhibit RAD51 foci would be contrary to its established mechanism of action. Such a result would suggest a need for troubleshooting the experimental setup, reagents, or data analysis.
Q3: What is the mechanism by which this compound affects the choice between homologous recombination (HR) and non-homologous end-joining (NHEJ)?
A3: this compound inhibits the endonuclease activity of MRE11, which is essential for initiating the resection of DNA ends at a double-strand break.[4] This resection is a commitment step towards repair by HR. By blocking this step, this compound prevents the cell from proceeding with HR and instead promotes the alternative, faster repair pathway of non-homologous end-joining (NHEJ).[1][2][3][4]
Troubleshooting Guide: this compound Not Inhibiting RAD51 Foci Formation
If you are not observing the expected decrease in RAD51 foci formation after this compound treatment, please consider the following potential issues:
| Potential Issue | Recommended Action |
| Compound Integrity and Concentration | - Verify Compound Potency: Ensure the this compound stock has been stored correctly (typically at -20°C) and has not undergone multiple freeze-thaw cycles.[1] - Confirm Working Concentration: The effective concentration of this compound can be cell-line dependent. A common concentration used in published studies is 100 µM.[1][4] Consider performing a dose-response curve to determine the optimal concentration for your system. - Solubility Issues: this compound can have limited solubility.[4] Ensure it is fully dissolved in the appropriate solvent (e.g., DMSO) before adding it to your cell culture media.[1][3] |
| Experimental Timing | - Pre-incubation Time: The duration of cell pre-treatment with this compound before inducing DNA damage is critical. Ensure sufficient time for the inhibitor to enter the cells and engage its target. - Time Point for Analysis: RAD51 foci formation is a dynamic process. The peak of foci formation and the observable effect of an inhibitor can vary depending on the cell type and the nature of the DNA damaging agent. Published experiments have quantified RAD51 foci 2 hours after 3 Gy of ionizing radiation.[4] It is advisable to perform a time-course experiment to identify the optimal window for observing inhibition. |
| DNA Damage Induction | - Inefficient Damage: Confirm that your method of inducing DNA double-strand breaks (e.g., ionizing radiation, treatment with a radiomimetic drug) is effective. You can assess this by staining for a marker of DNA damage, such as γH2AX, which should be unaffected by this compound at early time points.[4] - Type of Damage: this compound's effect is specific to the repair of double-strand breaks. Ensure the damaging agent used primarily induces this type of lesion. |
| Cell Culture Conditions | - Cell Cycle Phase: Homologous recombination is most active during the S and G2 phases of the cell cycle.[5] Ensure your cell population has a significant proportion of cells in these phases. You can enrich for G2 cells by using agents like aphidicolin.[4] - Cell Line Specifics: The functionality of DNA repair pathways can vary between cell lines. The effect of this compound has been documented in cell lines such as A549, 1BR3 (WT), and HSC62 (BRCA2-defective).[1][4] |
| Immunofluorescence Protocol | - Antibody Quality: Use a well-validated primary antibody for RAD51. Run positive and negative controls to ensure specificity. A positive control would be cells treated with a DNA damaging agent without any inhibitor, which should show robust foci formation.[5][6] A negative control could be cells with BRCA2 knockdown, which should show diminished RAD51 foci.[4] - Imaging and Analysis: Ensure that the imaging parameters (e.g., exposure time) are consistent across all samples. Use standardized, unbiased criteria for quantifying foci (e.g., a threshold for size and intensity, and a minimum number of foci per cell to be considered positive). |
Expected Experimental Outcomes
The following table summarizes the expected results from a well-controlled experiment investigating the effect of this compound on RAD51 foci formation.
| Treatment Condition | Expected γH2AX Foci | Expected RAD51 Foci | Primary Repair Pathway Active |
| No Damage Control | Baseline | Baseline | N/A |
| DNA Damage Only | Increased | Increased | Homologous Recombination (HR) & Non-Homologous End-Joining (NHEJ) |
| DNA Damage + this compound | Increased | Diminished / No Increase | Non-Homologous End-Joining (NHEJ) |
Signaling Pathway and Experimental Workflow
To further clarify the mechanism of action and the experimental process, refer to the diagrams below.
Caption: Mechanism of this compound in DNA repair pathway choice.
Caption: Experimental workflow for a RAD51 foci formation assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Biochemicals - CAT N°: 36574 [bertin-bioreagent.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. DNA Double Strand Break Repair Pathway Choice Is Directed by Distinct MRE11 Nuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rad51 inhibition is an effective means of targeting DNA repair in glioma models and CD133+ tumor-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An ex vivo assay of XRT-induced Rad51 foci formation predicts response to PARP-inhibition in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PFM01 Treatment and Unexpected Cytotoxicity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity with PFM01 treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the MRE11 endonuclease, which is a critical component of the MRE11-RAD50-NBS1 (MRN) complex.[1] The MRN complex plays a central role in the DNA damage response (DDR), particularly in the repair of DNA double-strand breaks (DSBs).[2][3] this compound specifically inhibits the endonuclease activity of MRE11, which is involved in the initial processing of DSBs.[1][4] This inhibition influences the choice between two major DSB repair pathways: non-homologous end-joining (NHEJ) and homologous recombination (HR).[1] By inhibiting MRE11's endonuclease function, this compound can enhance NHEJ while reducing HR.[1]
Q2: I am observing a high level of cell death in my experiments with this compound that was not anticipated. What could be the potential causes?
Unexpected cytotoxicity with this compound, while not widely reported, could arise from several factors:
-
On-target synthetic lethality: The inhibition of MRE11 endonuclease activity might be synthetically lethal in your specific cell line. This can occur if the cells have a pre-existing defect in another DNA repair pathway, making them overly reliant on the MRE11-mediated pathway that this compound inhibits.
-
Off-target effects: Like many small molecule inhibitors, this compound could have off-target effects on other cellular proteins that are critical for cell survival. However, specific off-target effects of this compound have not been extensively documented in publicly available literature.
-
Cell-type specific sensitivity: The genetic and proteomic background of your cell line could render it particularly sensitive to the inhibition of MRE11 endonuclease.
-
Experimental conditions: Issues such as incorrect compound concentration, solvent toxicity (e.g., from DMSO), or suboptimal cell culture conditions can contribute to cell death.
-
Compound quality: The purity and stability of the this compound compound can influence its biological activity and toxicity.
Q3: How can I troubleshoot the unexpected cytotoxicity I am observing?
Please refer to the detailed troubleshooting guide in the next section. The guide provides a step-by-step approach to identifying the source of the unexpected cell death.
Q4: Are there any known IC50 values for this compound cytotoxicity?
Currently, there is no readily available published data detailing the IC50 values for this compound-induced cytotoxicity across different cell lines. Researchers should empirically determine the cytotoxic concentration of this compound in their specific experimental system.
Troubleshooting Guide: Unexpected Cytotoxicity
This guide provides a structured approach to troubleshooting unexpected cell death observed during this compound treatment.
Diagram: Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Troubleshooting Steps in Detail
| Step | Action | Rationale | Troubleshooting Tips |
| 1. Verify this compound Concentration and Preparation | Double-check all calculations for dilution and final concentration. Ensure the stock solution was prepared and stored correctly. | Errors in concentration can lead to significant toxicity. This compound is typically soluble in DMSO and ethanol. Improper storage can lead to compound degradation. | - Prepare a fresh stock solution of this compound.[1]- Confirm the solubility of this compound in your chosen solvent at the desired concentration.- Perform a dose-response curve to identify the cytotoxic concentration range. |
| 2. Evaluate Solvent Toxicity | Run a vehicle control experiment where cells are treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. | High concentrations of some solvents can be toxic to cells. | - The final concentration of DMSO should generally be kept below 0.5% (v/v).- If solvent toxicity is observed, try reducing the solvent concentration or using an alternative solvent if possible. |
| 3. Assess Cell Culture Health | Before starting the experiment, ensure that the cells are healthy, in the logarithmic growth phase, and free from contamination (e.g., mycoplasma). | Unhealthy cells are more susceptible to stress and may show increased sensitivity to drug treatment. | - Regularly check cell morphology under a microscope.- Perform routine mycoplasma testing.- Ensure consistent cell passage numbers for experiments. |
| 4. Confirm Cytotoxicity with Multiple Assays | Use at least two different cytotoxicity/viability assays that measure different cellular parameters. | Different assays have different principles and potential for artifacts. Using multiple methods provides a more robust confirmation of cytotoxicity. | - MTT/XTT Assay: Measures metabolic activity.[5]- LDH Release Assay: Measures membrane integrity.[6][7][8]- Trypan Blue Exclusion Assay: Measures membrane integrity.[9][10][11][12] |
| 5. Investigate Mechanism of Cell Death | If cytotoxicity is confirmed, investigate the mode of cell death (apoptosis vs. necrosis). | Understanding the mechanism can provide insights into whether the cytotoxicity is an expected on-target effect or a result of off-target toxicity. | - Apoptosis Assays: Annexin V/Propidium Iodide staining, Caspase-3/7 activity assays.- Necrosis Assays: Morphological assessment, release of HMGB1. |
| 6. Consider On-Target Synthetic Lethality | Review the literature for known genetic vulnerabilities in your cell line that might create a synthetic lethal interaction with MRE11 inhibition. | The cytotoxicity may be a valid biological result due to the specific genetic background of your cells. | - Analyze the genomic and transcriptomic data of your cell line, if available, for mutations or altered expression in DNA repair genes. |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plate with cultured cells
-
This compound compound
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat cells with various concentrations of this compound (and a vehicle control) and incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
After incubation, carefully aspirate the culture medium.
-
Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under the microscope.
-
Aspirate the MTT-containing medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is an indicator of lost membrane integrity.
Materials:
-
96-well plate with cultured cells
-
This compound compound
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of this compound, a vehicle control, a positive control for maximum LDH release (e.g., lysis buffer provided in the kit), and a negative control (untreated cells).
-
Incubate for the desired exposure time.
-
After incubation, centrifuge the plate at 250 x g for 4 minutes.
-
Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Measure the absorbance at the wavelength specified by the manufacturer (typically 490 nm).[7]
Trypan Blue Exclusion Assay
This is a simple, direct method to differentiate viable from non-viable cells based on membrane integrity.
Materials:
-
Cell suspension treated with this compound
-
Trypan blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
Microscope
Protocol:
-
Harvest the cells after treatment with this compound and resuspend them in PBS or serum-free medium to create a single-cell suspension.
-
Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution (1:1 ratio).[9]
-
Incubate the mixture at room temperature for 1-2 minutes. Do not exceed 5 minutes as this can lead to the staining of viable cells.[11]
-
Load the mixture into a hemocytometer.
-
Under a light microscope, count the number of blue-stained (non-viable) cells and the number of unstained (viable) cells in the central grid of the hemocytometer.
-
Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100
Signaling Pathways
Diagram: MRE11's Role in DNA Damage Response and Potential Impact on Cell Survival
Caption: this compound inhibits MRE11 endonuclease activity, impacting DNA repair and cell fate.
Inhibition of MRE11's endonuclease activity by this compound can disrupt the normal DNA damage response. While this is intended to modulate DNA repair pathways, a severe disruption, especially in cells with other vulnerabilities, could overwhelm the cell's repair capacity and trigger apoptosis. The MRE11 complex is a key activator of the ATM kinase, a central player in the DDR that signals to downstream effectors like CHK2 to induce cell cycle arrest or apoptosis, depending on the extent of DNA damage.[13][14] Therefore, the unexpected cytotoxicity could be a consequence of the intended on-target effect, leading to an irreparable level of DNA damage in a specific cellular context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Role of the Mre11 Complex in Preserving Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of MRE11 in DNA damage repair pathway dynamics and its diagnostic and prognostic significance in hereditary breast and ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Trypan Blue Exclusion | Thermo Fisher Scientific - NP [thermofisher.com]
- 10. revvity.com [revvity.com]
- 11. chemometec.com [chemometec.com]
- 12. What is the mechanism of Trypan blue? [synapse.patsnap.com]
- 13. MRE11 and ATM AKTivate pro-survival signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Technical Support Center: Optimizing PFM01 for Enhanced NHEJ
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing PFM01 for the enhancement of Non-Homologous End Joining (NHEJ) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it enhance NHEJ?
A1: this compound is a small molecule inhibitor of the MRE11 endonuclease.[1] MRE11 is a key component of the MRE11-RAD50-NBS1 (MRN) complex, which plays a crucial role in the initial steps of DNA double-strand break (DSB) repair. By inhibiting the endonuclease activity of MRE11, this compound prevents the resection of DNA ends at the site of a DSB. This suppression of resection channels the repair process towards the NHEJ pathway, which does not require a homologous template, and away from Homologous Recombination (HR), which does.[1][2]
Q2: What is the typical working concentration for this compound?
A2: Based on published studies, a concentration of 50-100 µM this compound is commonly used in cell-based assays to effectively enhance NHEJ and reduce HR.[1][2] However, the optimal concentration can be cell-type dependent and should be determined empirically.
Q3: How should I prepare and store this compound?
A3: this compound is soluble in DMSO and ethanol up to 100 mM. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO. Store the stock solution at -20°C for long-term storage. The stability of this compound in cell culture media over extended periods should be considered, and it is best practice to add the compound fresh with each media change.
Q4: In which cell lines has this compound been shown to be effective?
A4: this compound has been demonstrated to enhance NHEJ in cell lines such as the H1299 human non-small cell lung carcinoma line.[1] It has also been shown to reduce HR in U2OS human osteosarcoma cells and rescue repair defects in 48BR (wild-type) and HSC62 (BRCA2-defective) primary human fibroblasts.[1]
Q5: Are there any known off-target effects of this compound?
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No significant increase in NHEJ activity | 1. Suboptimal this compound concentration: The concentration of this compound may be too low for the specific cell line being used. 2. Inefficient DSB induction: The method used to induce double-strand breaks (e.g., I-SceI expression, irradiation) may not be efficient. 3. Issues with the NHEJ reporter assay: The reporter construct may not be functioning correctly, or the transfection efficiency could be low. 4. This compound degradation: The compound may have degraded due to improper storage or handling. | 1. Perform a dose-response experiment to determine the optimal this compound concentration (e.g., 10 µM, 25 µM, 50 µM, 100 µM). 2. Verify the efficiency of DSB induction using a method like γH2AX staining. 3. Troubleshoot the reporter assay by checking the integrity of the plasmid, optimizing transfection conditions, and including a positive control. 4. Use a fresh aliquot of this compound from a properly stored stock. |
| High levels of cell toxicity or death | 1. This compound concentration is too high: The concentration of this compound may be cytotoxic to the specific cell line. 2. DMSO toxicity: The final concentration of the DMSO solvent may be too high. 3. Combined toxicity with DSB-inducing agent: The combination of this compound and the agent used to create DSBs may be overly toxic. | 1. Perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the IC50 of this compound for your cell line and use a concentration well below this value. 2. Ensure the final DMSO concentration in the culture medium is non-toxic (typically ≤ 0.5%). 3. Reduce the concentration of the DSB-inducing agent or the duration of treatment. |
| Inconsistent or variable results | 1. Cell culture variability: Differences in cell passage number, confluency, or cell cycle synchronization can affect DNA repair pathway choice. 2. Inconsistent this compound treatment: Variations in the timing or duration of this compound treatment. 3. Assay variability: Inconsistent transfection efficiencies or FACS gating. | 1. Use cells within a consistent passage number range, plate at a consistent density, and consider cell cycle synchronization if necessary. 2. Standardize the this compound treatment protocol, including pre-incubation time and duration of exposure. 3. Normalize reporter assay results to a co-transfected fluorescent protein to account for transfection variability and use consistent gating strategies for flow cytometry. |
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Molecular Weight | 293.4 g/mol | |
| Formula | C₁₄H₁₅NO₂S₂ | |
| Solubility | Soluble to 100 mM in DMSO and ethanol | |
| Storage | Store at -20°C | |
| Purity | ≥98% |
Table 2: Experimentally Determined Concentrations of this compound
| Cell Line | Assay | This compound Concentration | Observed Effect | Reference |
| H1299 dA3 | NHEJ Reporter Assay | 100 µM | Enhanced NHEJ | [1] |
| U2OS DR-GFP | HR Reporter Assay | 100 µM | Reduced HR | [1] |
| 48BR (WT) primary fibroblasts | DSB Repair | 100 µM | Rescued repair defect | [1] |
| HSC62 (BRCA2-defective) | DSB Repair | 100 µM | Rescued repair defect | [1] |
| 1BR3 (WT) and HSC62 | RAD51 Foci Formation | 100 µM | Diminished RAD51 foci | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using an NHEJ Reporter Assay (EJ5-GFP)
This protocol describes how to perform a dose-response experiment to identify the optimal concentration of this compound for maximizing NHEJ efficiency in a specific cell line using the EJ5-GFP reporter system.
Materials:
-
EJ5-GFP reporter plasmid
-
I-SceI expression plasmid
-
Transfection reagent
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cells of interest in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the EJ5-GFP reporter plasmid and the I-SceI expression plasmid according to the manufacturer's protocol for your chosen transfection reagent. Include a control transfected with a GFP expression vector to monitor transfection efficiency.
-
This compound Treatment: 4-6 hours post-transfection, replace the medium with fresh medium containing a range of this compound concentrations (e.g., 0, 10, 25, 50, 75, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Incubation: Incubate the cells for 48-72 hours to allow for DSB induction, repair, and GFP expression.
-
Flow Cytometry Analysis:
-
Harvest the cells by trypsinization.
-
Resuspend the cells in FACS buffer (e.g., PBS with 2% FBS).
-
Analyze the percentage of GFP-positive cells using a flow cytometer.
-
-
Data Analysis:
-
Gate on the live cell population.
-
Determine the percentage of GFP-positive cells for each this compound concentration.
-
Normalize the percentage of GFP-positive cells to the transfection efficiency (determined from the GFP expression vector control).
-
Plot the normalized NHEJ efficiency against the this compound concentration to determine the optimal concentration.
-
Protocol 2: Assessing this compound Cytotoxicity
This protocol describes how to determine the cytotoxic effect of this compound on a specific cell line using a standard MTT assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
This compound Treatment: Replace the medium with fresh medium containing a serial dilution of this compound concentrations (e.g., from 0.1 µM to 200 µM). Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the cell viability against the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: this compound inhibits MRE11 endonuclease activity, blocking DNA end resection and promoting NHEJ.
Caption: Workflow for optimizing this compound concentration using an NHEJ reporter assay.
References
PFM01 Technical Support Center: Troubleshooting Degradation and Instability in Culture Medium
Welcome to the technical support center for PFM01, a potent MRE11 endonuclease inhibitor. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges with this compound stability and degradation in cell culture media. By providing clear troubleshooting guidance and frequently asked questions, we aim to help you ensure the reliability and reproducibility of your experiments.
FAQs: this compound Stability and Handling
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in DMSO and ethanol.[1] For cell culture experiments, it is advisable to prepare a concentrated stock solution in sterile DMSO.
Q2: How should I store this compound?
A2: this compound should be stored as a solid at -20°C for long-term stability (≥ 4 years).[2] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[3][4] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Q3: What is the known stability of this compound in aqueous solutions or cell culture media?
A3: Currently, there is no specific published data on the half-life or degradation rate of this compound in aqueous solutions or common cell culture media like DMEM/F12. However, the thiazolidinone scaffold present in this compound may be susceptible to hydrolysis under certain pH and temperature conditions. Therefore, it is crucial to handle the compound appropriately in experimental setups.
Q4: At what concentration is this compound typically used in cell culture experiments?
A4: Published studies have used this compound at concentrations ranging from 50 µM to 100 µM to inhibit MRE11 endonuclease activity, reduce homologous recombination, and enhance non-homologous end-joining in various cell lines.[2][3][5]
Troubleshooting Guide: this compound Instability in Experiments
Researchers may encounter issues with this compound efficacy that could be linked to its instability in the experimental setup. This guide provides a systematic approach to troubleshoot and mitigate these potential problems.
Issue 1: Reduced or Inconsistent this compound Activity
If you observe lower-than-expected or variable effects of this compound in your cell-based assays, it may be due to degradation of the compound in the culture medium.
Initial Checks:
-
Stock Solution Integrity: Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Final DMSO Concentration: Verify that the final concentration of DMSO in your culture medium is at a non-toxic level for your specific cell line (typically ≤ 0.5%).
Experimental Protocol for Assessing this compound Stability:
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over the time course of your experiment.
Materials:
-
This compound stock solution (in DMSO)
-
Your specific cell culture medium (e.g., DMEM/F12 with supplements)
-
Incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes or a 96-well plate
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
Acetonitrile (ACN) and water (HPLC grade)
-
Formic acid (optional, for mobile phase)
Methodology:
-
Preparation of this compound Spiked Medium:
-
Prepare a solution of this compound in your complete cell culture medium at the final concentration used in your experiments (e.g., 100 µM).
-
Include a "time zero" (T=0) sample by immediately processing a portion of this solution as described below.
-
-
Incubation:
-
Incubate the remaining this compound-spiked medium under your standard cell culture conditions (37°C, 5% CO₂).
-
-
Time-Point Sampling:
-
At various time points relevant to your experiment's duration (e.g., 2, 8, 24, 48, 72 hours), collect aliquots of the incubated medium.
-
-
Sample Preparation for HPLC:
-
For each time point, precipitate proteins by adding three volumes of cold acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the supernatant onto the HPLC system.
-
Use a suitable gradient of water and acetonitrile (with or without formic acid) to separate this compound from any potential degradation products.
-
Monitor the elution profile using a UV detector at a wavelength appropriate for this compound.
-
Quantify the peak area corresponding to this compound at each time point.
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the T=0 sample. A decrease in the peak area over time indicates degradation.
-
The appearance of new peaks may suggest the formation of degradation products.
Corrective Actions:
-
Shorten Incubation Time: If significant degradation is observed, consider reducing the duration of your experiment if possible.
-
Replenish this compound: For longer experiments, you may need to replenish the medium with freshly diluted this compound at regular intervals.
-
Optimize Media Components: If you suspect a specific component in your medium is causing instability, consider using a simpler, serum-free medium for the treatment period, if your cells can tolerate it.
Issue 2: Unexpected Cellular Toxicity or Off-Target Effects
The formation of degradation products could potentially lead to unforeseen cellular responses.
Troubleshooting Steps:
-
Assess Degradation Products: If the HPLC analysis from the stability protocol reveals significant degradation, consider the potential biological activity of the degradation products.
-
Control Experiments: Include a "degraded this compound" control in your experiments. This can be prepared by pre-incubating this compound in culture medium for the longest duration of your experiment before adding it to the cells for a short period. This can help differentiate the effects of the parent compound from its degradants.
Quantitative Data Summary
While specific quantitative data on this compound degradation in culture medium is not publicly available, the following table summarizes its known physical and chemical properties.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₅NO₂S₂ | [1][2] |
| Molecular Weight | 293.4 g/mol | [1][2] |
| Purity | ≥98% | [1][2] |
| Solubility | Soluble to 100 mM in DMSO and ethanol | [1] |
| Storage (Solid) | -20°C (≥ 4 years stability) | [2] |
| Storage (Stock Solution) | -20°C (1 month), -80°C (6 months) | [3][4] |
Visualizations
This compound Mechanism of Action: Inhibition of MRE11 Signaling
This compound acts by inhibiting the endonuclease activity of the MRE11 protein, a key component of the MRN complex (MRE11-RAD50-NBS1). This complex is a central player in the DNA double-strand break (DSB) repair pathway. By inhibiting MRE11's endonuclease function, this compound prevents the initiation of DSB resection, a critical step for homologous recombination (HR). This shifts the balance of DSB repair towards the non-homologous end-joining (NHEJ) pathway.
Caption: this compound inhibits MRE11 endonuclease, blocking DSB resection and favoring NHEJ over HR.
Experimental Workflow: Assessing this compound Stability in Culture Medium
The following diagram illustrates the key steps to determine the stability of this compound in your experimental conditions.
Caption: Workflow for determining this compound stability in cell culture medium using HPLC analysis.
References
- 1. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. atlantisbioscience.com [atlantisbioscience.com]
- 5. Biologics vs. Small Molecules, What’s the Difference for Stability Testing? %%sep%% - BA Sciences [basciences.com]
troubleshooting inconsistent results with PFM01
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PFM01, a selective inhibitor of the MRE11 endonuclease.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an N-alkylated derivative of Mirin that functions as a specific inhibitor of the MRE11 endonuclease.[1] Its primary mechanism is to block the endonuclease activity of the MRE11/RAD50/NBS1 (MRN) complex, which is a critical first responder to DNA double-strand breaks (DSBs).[2][3][4] By inhibiting this initial cutting activity, this compound prevents the resection of DSB ends, a key step in initiating homologous recombination (HR).[5] Consequently, this compound treatment favors the repair of DSBs through the non-homologous end-joining (NHEJ) pathway.[1]
Q2: I'm seeing results that are inconsistent with other MRE11 inhibitors like Mirin. Is this expected?
Yes, this is expected and a critical point of understanding for using this compound. This compound is a specific endonuclease inhibitor, while other compounds like Mirin and its analog PFM39 primarily inhibit the exonuclease activity of MRE11.[6] These distinct activities of MRE11 play different roles in the choice of DNA repair pathway. Inhibition of the endonuclease activity with this compound allows for repair by NHEJ, whereas inhibition of the exonuclease activity can lead to a DSB repair defect in certain contexts.[6] Therefore, this compound will produce different cellular outcomes compared to MRE11 exonuclease inhibitors.
Q3: What is the recommended solvent and storage procedure for this compound?
This compound is soluble in DMSO (to at least 100 mM) and ethanol (to 100 mM).[5] For cell culture experiments, it is common to prepare a concentrated stock solution in high-quality, anhydrous DMSO. It is crucial to use newly opened or properly stored anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of this compound.[1]
-
Storage of Powder: Store at -20°C for up to 3 years.
-
Storage of Stock Solutions: Aliquot and store at -80°C for up to 6 months to avoid repeated freeze-thaw cycles.[1]
Q4: What is a typical working concentration for this compound in cell-based assays?
The most commonly reported working concentration for this compound in cell-based assays is 100 µM.[1] However, some studies have shown effective inhibition of DSB end resection at concentrations as low as 50-75 µM. As with any inhibitor, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in media | 1. Poor solubility of the initial stock. 2. This compound concentration is too high for the aqueous media. 3. The stock solution has been stored improperly or subjected to multiple freeze-thaw cycles. | 1. Ensure the stock solution is fully dissolved. Gentle warming or sonication may aid dissolution. Use fresh, anhydrous DMSO for preparing the stock.[1] 2. Perform a serial dilution of the stock solution in your cell culture media. Avoid large volume transfers of concentrated DMSO stock directly into the media. 3. Use a fresh aliquot of the this compound stock solution that has been stored at -80°C. |
| No observable effect on homologous recombination (e.g., no reduction in RAD51 foci) | 1. The concentration of this compound is too low. 2. The incubation time is insufficient. 3. The cell line is not proficient in HR, or the assay is not sensitive enough. 4. This compound was degraded due to improper storage. | 1. Perform a dose-response experiment, testing concentrations from 50 µM to 100 µM or higher. 2. Ensure sufficient pre-incubation time with this compound before inducing DNA damage. A typical pre-incubation time is 1-2 hours. 3. Use a positive control for HR inhibition to validate your assay system. Confirm that your cell line has a functional HR pathway at baseline. 4. Use a fresh, properly stored aliquot of this compound. |
| High cellular toxicity or off-target effects | 1. The concentration of this compound is too high. 2. The solvent (DMSO) concentration is toxic to the cells. 3. The cells are particularly sensitive to the inhibition of DNA repair pathways. | 1. Titrate down the concentration of this compound. Determine the IC50 for your cell line. 2. Ensure the final concentration of DMSO in the cell culture media is non-toxic (typically below 0.5%). Run a vehicle control (DMSO only) to assess solvent toxicity. 3. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess the cytotoxic effects of this compound on your specific cell line. |
| Inconsistent results between experiments | 1. Variability in this compound stock solution preparation. 2. Inconsistent timing of this compound treatment and DNA damage induction. 3. Differences in cell confluence or cell cycle stage. | 1. Prepare a large batch of this compound stock solution, aliquot, and store at -80°C to ensure consistency across experiments. 2. Standardize the timing of all experimental steps, including pre-incubation with this compound and the duration of DNA damage treatment. 3. Seed cells at a consistent density to ensure they are in a similar growth phase (e.g., logarithmic growth) for each experiment. Cell cycle synchronization may be necessary for certain assays. |
Data Summary
Table 1: this compound Properties and Recommended Concentrations
| Property | Value | Source(s) |
| Molecular Weight | 293.40 g/mol | [1] |
| Formula | C₁₄H₁₅NO₂S₂ | [1] |
| Solubility | ≥ 100 mM in DMSO; 25 mg/mL in Ethanol (with sonication) | [1] |
| Storage (Powder) | -20°C for 3 years | [1] |
| Storage (Solvent) | -80°C for 6 months; -20°C for 1 month | [1] |
| Typical In Vitro Working Concentration | 50 - 100 µM | [7] |
Table 2: Comparative Effects of MRE11 Inhibitors on DNA Repair Pathways
| Inhibitor | Primary Target | Effect on DSB Resection | Effect on Homologous Recombination (HR) | Effect on Non-Homologous End-Joining (NHEJ) | Source(s) |
| This compound | MRE11 Endonuclease | Prevents | Reduces | Enhances | [1][5] |
| Mirin | MRE11 Exonuclease | Prevents | Reduces | No significant enhancement | [6] |
| PFM39 | MRE11 Exonuclease | Prevents | Reduces | No significant enhancement | [6] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for RAD51 Foci
This protocol provides a general framework for assessing the effect of this compound on homologous recombination by quantifying RAD51 foci formation following DNA damage.
Materials:
-
Cells grown on glass coverslips
-
This compound stock solution (e.g., 10 mM in DMSO)
-
DNA damaging agent (e.g., ionizing radiation, cisplatin)
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against RAD51
-
Fluorescently labeled secondary antibody
-
DAPI nuclear stain
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere and grow for 24 hours.
-
This compound Treatment: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 100 µM). Treat the cells with the this compound-containing medium or a vehicle control (DMSO) for 1-2 hours.
-
DNA Damage Induction: Expose the cells to a DNA damaging agent. For example, treat with a chemical agent for a specified time or irradiate with a defined dose of ionizing radiation.
-
Recovery: Allow cells to recover for a period that allows for RAD51 foci formation (typically 4-8 hours).
-
Fixation: Wash the cells twice with PBS and then fix with fixation buffer for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with permeabilization buffer for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS and then block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-RAD51 antibody in blocking buffer according to the manufacturer's recommendations. Incubate the coverslips with the primary antibody solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently labeled secondary antibody in blocking buffer and incubate for 1 hour at room temperature in the dark.
-
Staining and Mounting: Wash the cells three times with PBS. Stain the nuclei with DAPI for 5 minutes. Wash once more with PBS and mount the coverslips onto glass slides using antifade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the number of RAD51 foci per nucleus. A significant reduction in the number of RAD51 foci in this compound-treated cells compared to the control indicates inhibition of homologous recombination.
Protocol 2: Cell Viability (MTT) Assay
This protocol assesses the cytotoxic effects of this compound.
Materials:
-
Cells in culture
-
96-well cell culture plates
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the this compound-containing medium at various concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway of DSB Repair Choice
Caption: this compound inhibits MRE11's endonuclease activity, blocking resection and promoting NHEJ.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. embopress.org [embopress.org]
- 4. Immunofluorescence-based methods to monitor DNA end resection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vigo-avocats.com [vigo-avocats.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
PFM01 Target Engagement in Cells: A Technical Support Guide
Welcome to the technical support center for confirming PFM01 target engagement in a cellular context. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to effectively measure the interaction of this compound with its cellular target, the MRE11 endonuclease.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known cellular target?
A1: this compound is a small molecule inhibitor of the MRE11 endonuclease.[1] MRE11 is a key component of the MRE11-RAD50-NBS1 (MRN) complex, which plays a critical role in the detection and repair of DNA double-strand breaks (DSBs).[2]
Q2: How does this compound affect cellular DNA repair pathways?
A2: this compound inhibits the endonuclease activity of MRE11. This inhibition influences the choice between two major DSB repair pathways: it enhances non-homologous end-joining (NHEJ) and reduces homologous recombination (HR).[1]
Q3: What are the primary methods to confirm that this compound is engaging MRE11 in cells?
A3: Target engagement of this compound can be assessed through both indirect and direct methods.
-
Indirect Methods: These assays measure the downstream functional consequences of MRE11 inhibition. Key assays include monitoring the formation of DNA repair foci (γH2AX and RAD51) and using reporter assays to quantify NHEJ and HR activity.
-
Direct Methods: These techniques directly measure the physical interaction between this compound and MRE11. A prominent example is the Cellular Thermal Shift Assay (CETSA).
Q4: What is a typical concentration of this compound to use in cell-based assays?
A4: Based on published studies, a concentration of 100 µM this compound has been shown to be effective in various cell-based assays, including those measuring RAD51 foci formation, NHEJ, and HR.[1] However, it is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guides
Troubleshooting γH2AX Foci Formation Assay
| Problem | Possible Cause | Solution |
| High background γH2AX signal in untreated control cells | Cells are stressed or undergoing apoptosis. | Ensure gentle handling of cells. Check for mycoplasma contamination. Use a lower passage number of cells. |
| Replicating cells can have basal γH2AX signal. | Synchronize cells in a specific cell cycle phase (e.g., G1) before treatment if possible. | |
| No increase in γH2AX foci after inducing DNA damage (e.g., with irradiation) | Inefficient DNA damage induction. | Verify the dose and delivery of the DNA damaging agent. Calibrate your irradiation source. |
| Issues with antibody staining. | Optimize the concentration of the primary anti-γH2AX antibody. Ensure proper cell permeabilization. Use a fresh secondary antibody. | |
| γH2AX foci are diffuse and not distinct | Imaging issues. | Optimize microscope settings (exposure time, laser power). Use a high-quality objective. Ensure proper fixation and mounting of the sample. |
| Over-fixation or harsh permeabilization. | Reduce fixation time or use a milder permeabilization agent (e.g., Triton X-100 at a lower concentration). |
Troubleshooting RAD51 Foci Formation Assay
| Problem | Possible Cause | Solution |
| No RAD51 foci observed after DNA damage in positive control cells | Cells are not in S/G2 phase of the cell cycle, where HR is active. | Use a cell cycle marker like Geminin to identify S/G2 phase cells.[3] Consider synchronizing the cell population. |
| Inefficient DNA damage or insufficient time for foci formation. | Confirm DNA damage with γH2AX staining. Optimize the time course for RAD51 foci formation (typically 4-8 hours post-damage). | |
| Antibody or staining issues. | Use a validated anti-RAD51 antibody and optimize its concentration. Ensure proper permeabilization to allow nuclear entry of the antibody. | |
| High background of nuclear RAD51 staining | Antibody is non-specific or used at too high a concentration. | Perform a titration of the primary antibody. Include a secondary antibody-only control. |
| Cells are stressed. | Ensure optimal cell culture conditions. | |
| Inconsistent RAD51 foci counts between replicates | Heterogeneous cell population. | Ensure a single-cell suspension before seeding. Analyze a sufficient number of cells to obtain statistical power. |
| Subjectivity in manual foci counting. | Use automated image analysis software with defined parameters for foci size and intensity.[4] |
Troubleshooting NHEJ/HR Reporter Assays
| Problem | Possible Cause | Solution |
| Low transfection efficiency of reporter plasmids | Suboptimal transfection reagent or protocol. | Optimize the DNA-to-reagent ratio. Use a transfection reagent known to work well in your cell line. Include a positive control for transfection (e.g., a GFP expression plasmid). |
| Poor cell health. | Ensure cells are healthy and in the logarithmic growth phase at the time of transfection. | |
| High background fluorescence in the absence of I-SceI endonuclease | Reporter plasmid is being expressed without DSB induction. | Sequence the reporter plasmid to ensure there are no mutations that could lead to constitutive expression. |
| No difference in reporter activity with this compound treatment | This compound concentration is not optimal. | Perform a dose-response experiment to find the effective concentration of this compound. |
| The reporter system is not sensitive enough. | Ensure the reporter system has been validated to be responsive to changes in NHEJ or HR. | |
| Timing of this compound treatment and DSB induction is not optimal. | Optimize the pre-incubation time with this compound before inducing DSBs with I-SceI. |
Troubleshooting Cellular Thermal Shift Assay (CETSA)
| Problem | Possible Cause | Solution |
| No thermal shift observed for MRE11 with this compound | This compound does not sufficiently stabilize MRE11 against thermal denaturation. | This is a possible outcome. Not all compounds that engage a target will produce a significant thermal shift. |
| The temperature range for the heat shock is not optimal. | Perform a melt curve with a wider range of temperatures to identify the optimal temperature for MRE11 denaturation. | |
| This compound concentration is too low. | Test higher concentrations of this compound. | |
| High variability in protein levels between replicates | Inconsistent heating of samples. | Use a thermal cycler with a heated lid for precise and uniform temperature control. |
| Inconsistent sample processing (lysis, centrifugation). | Standardize all sample handling steps. Ensure complete cell lysis and consistent centrifugation to separate soluble and aggregated proteins. | |
| Difficulty detecting MRE11 by Western blot | Low abundance of MRE11 or poor antibody quality. | Use a validated, high-affinity antibody for MRE11. Load a sufficient amount of protein lysate on the gel. |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for γH2AX and RAD51 Foci
This protocol describes the immunofluorescent detection of γH2AX and RAD51 foci in cultured cells following treatment with this compound and induction of DNA damage.
Materials:
-
Cell line of interest
-
This compound
-
DNA damaging agent (e.g., ionizing radiation source)
-
Coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-γH2AX and anti-RAD51
-
Fluorescently-labeled secondary antibodies
-
DAPI
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with the desired concentration of this compound (e.g., 100 µM) or vehicle control for a specified time (e.g., 1 hour).
-
Induce DNA double-strand breaks. For ionizing radiation, a typical dose is 2-10 Gy.
-
Incubate the cells for the desired time to allow for foci formation (e.g., 30 minutes for γH2AX, 4-8 hours for RAD51).
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash twice with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the slides using a fluorescence microscope.
-
Quantify the number of foci per nucleus. A cell is typically considered positive if it has >5-10 foci.
Protocol 2: GFP-Based Reporter Assay for NHEJ and HR
This protocol utilizes GFP-based reporter plasmids to quantify the efficiency of NHEJ and HR. These assays typically involve a GFP gene that is disrupted and can be restored upon successful repair of a DSB induced by the I-SceI endonuclease.[5][6][7]
Materials:
-
HEK293T or other suitable host cell line
-
NHEJ reporter plasmid (e.g., EJ5-GFP)
-
HR reporter plasmid (e.g., DR-GFP)
-
I-SceI expression plasmid (e.g., pCBASceI)
-
Transfection reagent
-
This compound
-
Flow cytometer
Procedure:
-
Seed cells in a multi-well plate to achieve 70-80% confluency on the day of transfection.
-
Pre-treat cells with this compound or vehicle control for 1 hour.
-
For each well, prepare a transfection mix containing the reporter plasmid (NHEJ or HR) and the I-SceI expression plasmid.
-
Transfect the cells according to the manufacturer's protocol for your chosen transfection reagent.
-
Incubate the cells for 48-72 hours to allow for DSB induction, repair, and GFP expression.
-
Harvest the cells by trypsinization.
-
Analyze the percentage of GFP-positive cells using a flow cytometer.
-
The efficiency of NHEJ or HR is determined by the percentage of GFP-positive cells in the population. The effect of this compound is assessed by comparing the GFP percentage in this compound-treated cells to vehicle-treated cells.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for directly assessing target engagement in a cellular context.[8] It is based on the principle that ligand binding can stabilize a target protein against thermal denaturation.
Materials:
-
Cell line of interest
-
This compound
-
PBS
-
Protease and phosphatase inhibitors
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-MRE11 antibody
Procedure:
-
Culture cells to a high density and harvest them.
-
Resuspend the cells in PBS with protease and phosphatase inhibitors.
-
Divide the cell suspension into two aliquots: one for vehicle control and one for this compound treatment.
-
Incubate with this compound or vehicle at 37°C for 1 hour.
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells (e.g., by three cycles of freeze-thaw in liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Transfer the supernatant (soluble fraction) to new tubes.
-
Analyze the amount of soluble MRE11 in each sample by Western blotting.
-
A positive result is indicated by a shift in the melting curve of MRE11 to a higher temperature in the this compound-treated samples compared to the vehicle control.
Quantitative Data Summary
| Assay | Cell Line | This compound Concentration | Observed Effect | Reference |
| RAD51 Foci Formation | 1BR3 (WT) and HSC62 (BRCA2-defective) | 100 µM | Diminished RAD51 foci formation | [1] |
| Non-Homologous End-Joining (NHEJ) | H1299 dA3 | 100 µM | Enhanced NHEJ | [1] |
| Homologous Recombination (HR) | U2OS DR-GFP | 100 µM | Reduced HR | [1] |
| DSB Repair | 48BR (WT) and HSC62 (BRCA2-defective) | 100 µM | Rescued repair defect in BRCA2-defective cells | [1] |
Visualizations
Caption: this compound inhibits the MRE11 endonuclease within the MRN complex, thereby blocking the initiation of homologous recombination (HR) and promoting repair by non-homologous end-joining (NHEJ) at the site of a DNA double-strand break.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. icm.unicancer.fr [icm.unicancer.fr]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Nonhomologous End Joining and Homologous Recombination Efficiency in HEK-293T Cells Using GFP-Based Reporter Systems [jove.com]
- 6. Analysis of DNA Double-strand Break (DSB) Repair in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Nonhomologous End Joining and Homologous Recombination Efficiency in HEK-293T Cells using GFP Based Reporter Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
PFM01 off-target effects in mammalian cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PFM01, a specific inhibitor of the MRE11 endonuclease.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of the endonuclease activity of the MRE11 component of the MRE11-RAD50-NBS1 (MRN) complex.[1][2] By inhibiting MRE11's endonuclease function, this compound prevents the initiation of homologous recombination (HR) at DNA double-strand breaks (DSBs) and promotes repair through the non-homologous end-joining (NHEJ) pathway.[1][2][3] It is a derivative of mirin but is distinct in its specificity for the endonuclease activity, whereas mirin and another derivative, PFM39, primarily inhibit the exonuclease activity of MRE11.[4]
Q2: What is the recommended working concentration for this compound in cell-based assays?
The effective concentration of this compound can vary between cell lines and experimental conditions. However, a common starting concentration used in published studies is 100 μM.[1][2][3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Q3: What is the solubility of this compound?
This compound has been noted to have inefficient solubility in vitro, which can be a challenge in some experimental setups.[3] It is soluble in DMSO and ethanol up to 100 mM. When preparing stock solutions, ensure the compound is fully dissolved before further dilution into aqueous media. For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced artifacts.
Q4: How should I store this compound?
This compound should be stored at -20°C. Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for one month.[1]
Troubleshooting Guides
Problem 1: No observable effect of this compound on homologous recombination (e.g., RAD51 foci formation).
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Concentration | Perform a dose-response experiment with a range of this compound concentrations (e.g., 10 µM to 200 µM) to determine the optimal concentration for your cell line. |
| Poor Solubility | Ensure your this compound stock solution is fully dissolved in DMSO before diluting in media. Prepare fresh dilutions for each experiment. Consider a brief sonication of the stock solution. |
| Incorrect Timing of Treatment | This compound should be added to cells prior to the induction of DNA damage. A pre-incubation time of 30 minutes to 1 hour is common.[3] Optimize the pre-incubation time for your experimental system. |
| Cell Cycle Phase | Homologous recombination is most active in the S and G2 phases of the cell cycle. Ensure your cells are in the appropriate phase for observing HR. You can synchronize your cells if necessary. |
| Assay Sensitivity | Confirm that your assay for measuring HR (e.g., RAD51 immunofluorescence, DR-GFP reporter assay) is working correctly with positive and negative controls. |
Problem 2: Unexpected cell toxicity or off-target effects.
Background:
Currently, there is limited publicly available data specifically profiling the off-target effects of this compound on a broad panel of kinases or other proteins. While this compound was designed for specificity to MRE11's endonuclease activity, all small molecule inhibitors have the potential for off-target interactions.
Troubleshooting Steps:
-
Confirm On-Target Effect: Before investigating off-target effects, verify that this compound is inhibiting its intended target in your system. For example, confirm a reduction in HR and an increase in NHEJ.
-
Use Control Compounds: Include the parent compound, mirin, and the exonuclease-specific inhibitor, PFM39, in your experiments to differentiate between effects related to endonuclease inhibition, exonuclease inhibition, or potentially a shared chemical scaffold.
-
MRE11 Knockdown/Knockout Control: The most definitive way to identify off-target effects is to treat MRE11-deficient cells (knockdown or knockout) with this compound.[5] Any remaining cellular effect in the absence of the primary target is likely an off-target effect.
-
Assess General Cytotoxicity: Perform a standard cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration of this compound in your cell line. This will help you work at non-toxic concentrations for mechanistic studies.
-
Consider Kinase Profiling: If significant off-target effects are suspected, consider performing a kinase inhibitor profiling screen to identify potential off-target kinases.[6][7][8]
-
Chemical Proteomics: For an unbiased approach, chemical proteomics techniques can be employed to identify the direct binding partners of this compound within the cell.
Experimental Protocols
Western Blotting for MRE11 Pathway Components
This protocol can be used to assess the levels of proteins involved in the DNA damage response, such as MRE11, RAD50, NBS1, and downstream signaling molecules like phosphorylated ATM and KAP-1.
-
Cell Lysis:
-
Treat cells with this compound and/or a DNA damaging agent (e.g., ionizing radiation).
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate briefly to shear DNA and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for your target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
DR-GFP Homologous Recombination Assay
This assay quantifies the efficiency of HR in cells. U2OS cells containing a DR-GFP reporter construct are commonly used.
-
Cell Culture and Transfection:
-
Plate DR-GFP U2OS cells in a 6-well plate.
-
Transfect the cells with a plasmid encoding the I-SceI endonuclease to induce a specific DSB in the reporter construct.
-
-
This compound Treatment:
-
Eight hours after transfection, replace the medium with fresh medium containing either DMSO (vehicle control) or this compound at the desired concentration.
-
-
Incubation:
-
Incubate the cells for 40-48 hours to allow for DNA repair and GFP expression.
-
-
Flow Cytometry:
-
Trypsinize the cells, wash with PBS, and resuspend in FACS buffer.
-
Analyze the percentage of GFP-positive cells by flow cytometry. A decrease in the percentage of GFP-positive cells in this compound-treated samples compared to the control indicates inhibition of HR.[3]
-
Visualizations
Caption: Mechanism of action of this compound in DNA repair pathway choice.
Caption: Troubleshooting workflow for experiments involving this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. DNA Double Strand Break Repair Pathway Choice Is Directed by Distinct MRE11 Nuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MRE11 and TREX1 control senescence by coordinating replication stress and interferon signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "The Mre11 Nuclease is Critical for the Sensitivity of Cells to Chk1 In" by Ruth Thompson, Ryan Montano et al. [digitalcommons.dartmouth.edu]
- 6. Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
improving PFM01 efficacy in primary cell cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PFM01 in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a derivative of a compound called Mirin and functions as an inhibitor of the MRE11 endonuclease.[1][2][3] The MRE11 protein is a key component of the MRE11-RAD50-NBS1 (MRN) complex, which plays a critical role in the detection and repair of DNA double-strand breaks (DSBs).[4] this compound specifically inhibits the endonuclease activity of MRE11, which is involved in processing DSBs.[4] This inhibition influences the choice of DNA repair pathway, reducing homologous recombination (HR) and enhancing non-homologous end-joining (NHEJ).[1][2]
Q2: What are the common applications of this compound in primary cell culture?
A2: this compound is primarily used in research to study the mechanisms of DNA double-strand break repair. In primary cell cultures, which more closely mimic the physiological state of cells in vivo, this compound can be used to:
-
Investigate the differential roles of MRE11 nuclease activities.[5]
-
Modulate the balance between HR and NHEJ repair pathways.[1][2]
-
Study the effects of inhibiting DNA repair in specific cell types, such as fibroblasts.[5][6]
-
Potentiate the effects of DNA-damaging agents like ionizing radiation in a research context.[5]
Q3: How should I dissolve and store this compound?
A3: this compound is a solid, typically yellow to orange in color.[1] It is soluble in DMSO and ethanol.[1] For in vitro experiments, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO.[1] One supplier suggests a solubility of up to 100 mg/mL (340.83 mM) in DMSO.[1]
-
Storage of Powder: Store at -20°C for up to 3 years.[1]
-
Storage of Stock Solution: Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Efficacy | 1. Incorrect Concentration: The effective concentration can be cell-type dependent. Many published studies use 100 µM in primary cells.[1][5] | 1. Perform a dose-response experiment to determine the optimal concentration for your specific primary cell type and experimental endpoint. |
| 2. Compound Degradation: Improper storage of the stock solution (e.g., repeated freeze-thaw cycles) can lead to degradation. | 2. Prepare fresh aliquots from a new powder stock. Ensure stock solutions are stored correctly at -80°C.[1] | |
| 3. Inappropriate Experimental Window: The effect of this compound on DNA repair pathways is time-dependent. | 3. Perform a time-course experiment. For example, in DNA damage studies, pre-incubation for 30 minutes before inducing damage is a common starting point.[5] | |
| High Cell Toxicity or Cytotoxicity | 1. Concentration Too High: Primary cells can be more sensitive than immortalized cell lines. | 1. Lower the concentration of this compound. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic threshold in your cells. |
| 2. Solvent Toxicity: High concentrations of DMSO can be toxic to primary cells. | 2. Ensure the final concentration of DMSO in your culture medium is low, typically ≤ 0.1%. Prepare a vehicle control with the same final DMSO concentration. | |
| 3. Synergistic Toxicity: this compound may enhance the toxicity of other treatments (e.g., ionizing radiation). | 3. When combining treatments, re-evaluate the optimal (non-toxic) dose for each component in combination. | |
| Variability in Results | 1. Inconsistent Cell Health: Primary cells are sensitive to culture conditions. Passage number and confluency can affect experimental outcomes. | 1. Use cells with a low passage number and maintain a consistent cell confluency for all experiments. Monitor cell health regularly. |
| 2. Inaccurate Pipetting: Small molecule inhibitors require precise dilution. | 2. Calibrate pipettes regularly. Use serial dilutions to prepare working concentrations from a high-concentration stock to minimize errors. | |
| 3. Incomplete Dissolution: this compound may not be fully dissolved in the stock solution. | 3. Ensure the compound is completely dissolved in the solvent. Gentle warming or sonication can aid dissolution in DMSO.[2][7] | |
| Precipitation in Media | 1. Poor Solubility: While soluble in DMSO, this compound may precipitate when diluted into aqueous culture media. | 1. Ensure the final concentration of this compound in the media does not exceed its solubility limit. Mix thoroughly by vortexing the diluted solution before adding it to the cells. |
| 2. Interaction with Media Components: Serum proteins or other components may reduce the effective concentration. | 2. If using serum-containing media, consider if a serum-free formulation is appropriate for your experiment to reduce potential binding. |
Experimental Protocols & Data
General Protocol for Treating Primary Cells with this compound
This protocol provides a general workflow for assessing the effect of this compound on DNA damage response in primary fibroblasts.
-
Cell Plating: Plate primary fibroblasts on appropriate culture vessels (e.g., 6-well plates or coverslips for microscopy). Allow cells to adhere and grow to 70-80% confluency.
-
Stock Solution Preparation: Prepare a 100 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -80°C.[1]
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a working solution by diluting the stock in complete culture medium to the desired final concentration (e.g., 100 µM). Also, prepare a vehicle control (medium with the same final percentage of DMSO).
-
Pre-treatment: Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control. Incubate for a pre-determined time (e.g., 30-60 minutes) under standard culture conditions (37°C, 5% CO2).[5]
-
Induction of DNA Damage (Optional): If studying DNA repair, induce damage using, for example, an irradiator (e.g., 2-3 Gy).[5]
-
Incubation: Return the cells to the incubator for the desired experimental duration (e.g., 2 to 8 hours to assess repair).[5]
-
Endpoint Analysis: Process the cells for the desired downstream analysis, such as:
Quantitative Data Example: Effect of this compound on DNA Repair Pathways
The following table summarizes the functional effects of this compound on Homologous Recombination (HR) and Non-Homologous End-Joining (NHEJ) as measured by reporter assays in specific cell lines.
| Cell Line | Reporter Assay | Treatment (Concentration) | Effect | Reference |
| U2OS DR-GFP | Homologous Recombination (HR) | This compound (50 µM) | Reduction in HR frequency | [6] |
| H1299 dA3 | Non-Homologous End-Joining (NHEJ) | This compound (50 µM) | Enhancement in NHEJ frequency | [6] |
| U2OS DR-GFP | Homologous Recombination (HR) | This compound (100 µM) | Reduction in HR | [1] |
| H1299 dA3 | Non-Homologous End-Joining (NHEJ) | This compound (100 µM) | Enhancement in NHEJ | [1] |
Visual Guides
This compound Mechanism of Action
Caption: this compound inhibits MRE11 endonuclease, blocking DSB resection and favoring NHEJ.
Experimental Workflow for this compound Treatment
Caption: A standard workflow for this compound experiments in primary cell culture.
Troubleshooting Logic for Low Efficacy
Caption: A decision tree to troubleshoot low efficacy of this compound in experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. DNA Double Strand Break Repair Pathway Choice Is Directed by Distinct MRE11 Nuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Biochemicals - CAT N°: 36574 [bertin-bioreagent.com]
- 7. medchemexpress.com [medchemexpress.com]
PFM01 Not Affecting Cell Viability? A Technical Support Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
Experiencing a lack of effect on cell viability with PFM01 in your experiments can be a perplexing issue. This technical support guide provides a structured approach to troubleshooting, offering potential explanations and actionable solutions. We will delve into the mechanism of this compound, critical experimental parameters, and suggest alternative strategies to elucidate its cellular impact.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the MRE11 endonuclease. MRE11 is a critical component of the MRE11-RAD50-NBS1 (MRN) complex, which plays a central role in the DNA damage response (DDR). Specifically, this compound inhibits the endonuclease activity of MRE11, which is involved in the initial processing of DNA double-strand breaks (DSBs). This inhibition modulates the choice between two major DSB repair pathways: it enhances non-homologous end-joining (NHEJ) and reduces homologous recombination (HR).
Q2: Is this compound expected to be directly cytotoxic as a single agent?
The primary role of this compound is to alter DNA repair pathways. As a standalone treatment, it may not induce significant cell death in all cell lines. Its effect on cell viability is often context-dependent and may be more pronounced in combination with DNA-damaging agents or in cell lines with specific genetic backgrounds (e.g., those with deficiencies in other DNA repair pathways).
Q3: What is "synthetic lethality" and how does it relate to this compound?
Synthetic lethality occurs when the combination of two genetic mutations or the inhibition of two proteins leads to cell death, while the individual alteration of either gene or protein is viable. In the context of this compound, inhibiting MRE11 might be synthetically lethal in cancer cells that have pre-existing mutations in other DNA repair genes, such as BRCA1 or BRCA2. These cells are already deficient in homologous recombination and become highly reliant on other repair pathways. Further disruption of DNA repair by this compound can lead to a catastrophic accumulation of DNA damage and subsequent cell death.
Troubleshooting Guide: Why is this compound Not Affecting My Cell Viability?
If you are not observing a decrease in cell viability after treating your cells with this compound, consider the following potential causes and troubleshooting steps.
Compound Integrity and Handling
An inactive compound is a common reason for a lack of experimental effect.
-
Potential Cause: Degradation of this compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: this compound powder should be stored at -20°C. Stock solutions in DMSO can be stored at -80°C for up to six months or -20°C for up to one month. Avoid repeated freeze-thaw cycles.
-
Fresh Preparation: Prepare fresh stock solutions from powder.
-
Quality Control: If possible, verify the identity and purity of your this compound lot using analytical methods like LC-MS or NMR.
-
-
Potential Cause: Incorrect solvent or poor solubility.
-
Troubleshooting Steps:
-
Recommended Solvents: this compound is soluble in DMSO and ethanol. Ensure you are using a high-quality, anhydrous solvent.
-
Solubility in Media: While soluble in organic solvents, this compound may precipitate in aqueous cell culture media at high concentrations. Visually inspect your culture medium for any signs of precipitation after adding the compound. Consider performing a solubility test of this compound in your specific cell culture medium.
-
Experimental Design and Protocol
Subtle variations in your experimental setup can significantly impact the outcome.
-
Potential Cause: Inappropriate concentration range.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a wide-range dose-response experiment to determine the optimal concentration. Literature suggests concentrations in the micromolar range (e.g., 10-100 µM) are often used for in vitro studies.
-
Positive Control: Include a positive control compound known to induce cell death in your chosen cell line to ensure your assay is working correctly.
-
-
Potential Cause: Insufficient treatment duration.
-
Troubleshooting Steps:
-
Time-Course Experiment: The effects of DNA repair inhibitors may not be immediate. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
-
-
Potential Cause: The chosen cell viability assay is not suitable.
-
Troubleshooting Steps:
-
Assay Principle: Understand the principle of your viability assay.
-
Metabolic Assays (MTT, MTS, WST-1, resazurin): These assays measure metabolic activity. A compound might inhibit DNA repair without immediately impacting cellular metabolism.
-
Membrane Integrity Assays (Trypan Blue, Propidium Iodide): These assays detect late-stage cell death.
-
ATP Assays (e.g., CellTiter-Glo®): Measure ATP levels, which can be a more sensitive indicator of cell health.
-
-
Alternative Assays: Consider using an assay that directly measures apoptosis, such as a caspase activity assay (Caspase-Glo® 3/7) or an Annexin V/PI staining followed by flow cytometry. These can detect earlier stages of programmed cell death.
-
Cellular Context and Mechanism of Action
The effect of this compound is highly dependent on the specific biology of the cells being studied.
-
Potential Cause: The cell line is not sensitive to MRE11 inhibition as a monotherapy.
-
Troubleshooting Steps:
-
Cell Line Background: Research the genetic background of your cell line. Is it proficient in all major DNA repair pathways? Cell lines without underlying DNA repair defects may be resistant to this compound as a single agent.
-
Test in Sensitive Cell Lines: If possible, test this compound in a cell line known to be sensitive to DNA repair inhibitors (e.g., BRCA-mutant cell lines).
-
-
Potential Cause: The primary effect of this compound in your cell line is not cytotoxicity, but sensitization to other agents.
-
Troubleshooting Steps:
-
Combination Studies: This is a key experimental strategy. Combine this compound treatment with a DNA-damaging agent.
-
Ionizing Radiation (IR): Pre-treat cells with this compound for a few hours before exposing them to a dose range of IR.
-
Chemotherapeutic Agents: Combine this compound with drugs that induce DNA double-strand breaks, such as etoposide, doxorubicin, or PARP inhibitors (e.g., olaparib).
-
-
Measure DNA Damage: Use techniques like γH2AX foci staining to quantify the level of DNA damage. An increase in DNA damage in the combination treatment group compared to the single agents would indicate a synergistic effect.
-
Data Presentation: Expected IC50 Values
The direct cytotoxic IC50 of this compound as a single agent is not widely reported, as it is primarily used as a sensitizer. The following table illustrates a hypothetical comparison of expected outcomes.
| Treatment Group | Cell Line (Proficient DNA Repair) | Cell Line (e.g., BRCA1 mutant) |
| This compound (single agent) | High IC50 (>100 µM) or no effect | Moderate IC50 (e.g., 10-50 µM) |
| Etoposide (single agent) | IC50 (e.g., 5 µM) | Lower IC50 (e.g., 1 µM) |
| This compound + Etoposide | Significant reduction in Etoposide IC50 | Further reduction in Etoposide IC50 |
Experimental Protocols
Protocol 1: Standard Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT reagent to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Caspase-3/7 Activity Assay (Apoptosis)
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is advisable to use a white-walled 96-well plate for luminescence-based assays.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well in a 1:1 ratio with the cell culture medium volume.
-
Incubation: Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds and then incubate at room temperature for 1-3 hours, protected from light.
-
Luminescence Reading: Measure the luminescence of each well using a luminometer.
-
Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Visualizing Experimental Logic and Pathways
Signaling Pathway of this compound Action
Caption: this compound inhibits the MRE11 endonuclease within the MRN complex, thereby blocking the initiation of homologous recombination (HR) and promoting non-homologous end-joining (NHEJ) for DNA double-strand break repair. This modulation of DNA repair pathways can influence cell fate.
Troubleshooting Workflow for this compound Experiments
Caption: A stepwise workflow to troubleshoot the lack of observed effect of this compound on cell viability, from verifying the compound to redesigning the experiment to account for its mechanism of action.
Technical Support Center: Overcoming PFM01 Resistance in Long-Term Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with PFM01 resistance in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the MRE11 endonuclease. MRE11 is a critical component of the MRE11-RAD50-NBS1 (MRN) complex, which plays a central role in the detection and repair of DNA double-strand breaks (DSBs). Specifically, this compound targets the endonuclease activity of MRE11, which is essential for the initiation of homologous recombination (HR), a major high-fidelity DSB repair pathway. By inhibiting MRE11's endonuclease activity, this compound effectively suppresses HR and promotes the alternative, more error-prone non-homologous end joining (NHEJ) pathway.[1][2][3] This targeted inhibition of a key DNA repair pathway makes this compound a valuable tool in cancer research, particularly for sensitizing cancer cells to DNA-damaging agents.
Q2: What are the typical signs of this compound resistance in long-term cell culture experiments?
In long-term experiments, the development of resistance to this compound can manifest in several ways:
-
Decreased Cell Death: A noticeable reduction in the rate of apoptosis or cell death in this compound-treated cells over time, even with continuous drug exposure.
-
Increased Cell Proliferation: A gradual recovery and increase in the proliferation rate of cells that were initially sensitive to this compound.
-
Reduced DNA Damage Markers: A decrease in the number of DNA damage foci (e.g., γH2AX) in cells treated with this compound and a DNA-damaging agent, suggesting more efficient clearance of DNA lesions.
-
Changes in Cell Cycle Distribution: A shift in the cell cycle profile, with fewer cells arrested in the G2/M phase, which is a common response to DNA damage.
-
Increased IC50 Value: A significant increase in the half-maximal inhibitory concentration (IC50) of this compound required to inhibit cell viability by 50%.
Q3: What are the potential molecular mechanisms underlying this compound resistance?
Resistance to this compound is often multifactorial and can arise through various cellular adaptations:
-
Upregulation of Compensatory DNA Repair Pathways: Cells may upregulate alternative DNA repair pathways to bypass the this compound-induced block in homologous recombination. Key compensatory pathways include:
-
Increased Non-Homologous End Joining (NHEJ): Enhanced activity of the NHEJ pathway, mediated by proteins like DNA Ligase IV, can compensate for the loss of HR.
-
Alternative End-Joining (alt-EJ) / Microhomology-Mediated End Joining (MMEJ): Upregulation of polymerase theta (Polθ)-mediated alt-EJ is another mechanism to repair DSBs in the absence of HR.
-
-
Alterations in the MRE11 Target: While less common, mutations in the MRE11A gene that prevent this compound binding without compromising the protein's essential functions could theoretically confer resistance.
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of this compound.
-
Epigenetic Modifications: Changes in the epigenetic landscape can lead to altered expression of genes involved in DNA repair and drug sensitivity.
Troubleshooting Guides
Problem 1: Decreased efficacy of this compound over time.
Possible Cause: Development of acquired resistance.
Troubleshooting Steps:
-
Confirm Resistance:
-
Perform a dose-response curve and calculate the IC50 of this compound in your long-term treated cells compared to the parental, sensitive cell line. A significant increase in the IC50 value confirms resistance.
-
Assess the level of DNA damage by immunofluorescence staining for γH2AX foci after treatment with a DNA-damaging agent in the presence and absence of this compound in both sensitive and suspected resistant cells. A lower number of foci in the long-term treated cells suggests enhanced DNA repair.
-
-
Investigate the Mechanism of Resistance:
-
Assess DNA Repair Pathway Usage:
-
Homologous Recombination (HR) Assay: Use a reporter-based assay (e.g., DR-GFP) to quantify HR efficiency. A recovery of HR activity in the resistant cells would be a key finding.
-
Non-Homologous End Joining (NHEJ) Assay: Employ a similar reporter-based assay (e.g., EJ5-GFP) to measure NHEJ efficiency. An increase in NHEJ activity in resistant cells is a likely mechanism.
-
Immunofluorescence for RAD51 and 53BP1 Foci: Quantify the formation of RAD51 foci (a marker for HR) and 53BP1 foci (a marker for NHEJ) after DNA damage. A decrease in RAD51 foci and/or an increase in 53BP1 foci in resistant cells can indicate a shift in pathway preference.
-
-
Analyze Protein Expression:
-
Western Blotting: Examine the protein levels of key DNA repair proteins from different pathways, including MRE11, RAD51, 53BP1, DNA Ligase IV, and Polθ. Upregulation of NHEJ or alt-EJ proteins in resistant cells would be indicative of the resistance mechanism.
-
-
Gene Expression Analysis:
-
Quantitative PCR (qPCR): Analyze the mRNA expression levels of genes encoding the DNA repair proteins mentioned above.
-
-
Problem 2: High background or inconsistent results in DNA repair foci assays.
Possible Cause: Suboptimal experimental technique.
Troubleshooting Steps:
-
Optimize Antibody Concentrations: Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong signal with low background.
-
Proper Fixation and Permeabilization: Ensure that the fixation (e.g., 4% paraformaldehyde) and permeabilization (e.g., 0.25% Triton X-100) steps are performed correctly to allow antibody access to the nucleus without disrupting cellular morphology.
-
Blocking: Use an appropriate blocking buffer (e.g., 5% BSA or goat serum in PBS) to minimize non-specific antibody binding.
-
Washing Steps: Increase the number and duration of washing steps after antibody incubations to remove unbound antibodies.
-
Image Acquisition and Analysis: Use consistent settings on the microscope for image acquisition and a standardized workflow for image analysis to ensure reproducibility.
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | Treatment Duration | This compound IC50 (µM) | Fold Resistance |
| Parental HeLa | N/A | 15 | 1 |
| This compound-Resistant HeLa | 6 months | 75 | 5 |
| Parental U2OS | N/A | 20 | 1 |
| This compound-Resistant U2OS | 6 months | 110 | 5.5 |
Table 2: Hypothetical Effect of this compound on Cell Viability in Long-Term Treatment
| Cell Line | Treatment | Cell Viability (%) after 72h |
| Parental MCF7 | DMSO (Control) | 100 |
| Parental MCF7 | This compound (25 µM) | 45 |
| This compound-Resistant MCF7 | DMSO (Control) | 100 |
| This compound-Resistant MCF7 | This compound (25 µM) | 85 |
Experimental Protocols
1. Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating this compound-resistant cancer cell lines through continuous exposure to increasing concentrations of the inhibitor.
-
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Cell counting solution (e.g., Trypan Blue)
-
96-well plates for IC50 determination
-
-
Procedure:
-
Initial IC50 Determination: Determine the initial IC50 of this compound for the parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Treatment: Start by treating the parental cells with a low concentration of this compound (e.g., IC10 to IC20) in a continuous culture.
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. A typical dose escalation strategy is to increase the concentration by 1.5 to 2-fold at each step.
-
Monitoring: Regularly monitor the cells for signs of toxicity and proliferation. If significant cell death occurs, reduce the this compound concentration to the previous level and allow the cells to recover before attempting to increase the dose again.
-
Establishment of Resistance: Continue this process of dose escalation over several months. A resistant cell line is typically considered established when it can proliferate in a this compound concentration that is at least 5-fold higher than the initial IC50 of the parental line.
-
Characterization: Once a resistant line is established, perform a full dose-response curve to determine the new IC50 and characterize the resistance mechanisms as described in the troubleshooting guide.
-
2. Immunofluorescence Staining for RAD51 and 53BP1 Foci
This protocol allows for the visualization and quantification of DNA repair foci, which are markers for HR and NHEJ activity.
-
Materials:
-
Cells grown on coverslips
-
DNA-damaging agent (e.g., ionizing radiation or a radiomimetic drug)
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (5% BSA in PBS)
-
Primary antibodies (anti-RAD51 and anti-53BP1)
-
Fluorescently-labeled secondary antibodies
-
DAPI-containing mounting medium
-
-
Procedure:
-
Cell Treatment: Seed cells on coverslips and treat with the DNA-damaging agent and/or this compound for the desired time.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using DAPI-containing mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of foci per cell using image analysis software.
-
Visualizations
References
- 1. RAD51 foci as a functional biomarker of homologous recombination repair and PARP inhibitor resistance in germline BRCA-mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RAD51 Foci as a Biomarker Predictive of Platinum Chemotherapy Response in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rad51 Accumulation at Sites of DNA Damage and in Postreplicative Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
PFM01 vs. Mirin: A Comparative Guide to MRE11 Inhibition for Researchers
For researchers, scientists, and drug development professionals, the selection of a specific and potent inhibitor is critical for the accurate investigation of cellular pathways and the development of targeted therapies. This guide provides a comprehensive comparison of two prominent inhibitors of the MRE11 nuclease: PFM01 and Mirin. By presenting experimental data, detailed protocols, and visual pathway diagrams, this guide aims to facilitate an informed choice between these two compounds for MRE11-targeted research.
The MRE11-RAD50-NBS1 (MRN) complex is a critical sensor of DNA double-strand breaks (DSBs), initiating a cascade of events that determine the fate of the cell through the activation of DNA repair pathways. MRE11, the nuclease component of this complex, possesses both 3'-5' exonuclease and endonuclease activities, which are pivotal in the initial processing of DNA ends. The differential inhibition of these activities can have distinct consequences on the choice between major DNA repair pathways, namely non-homologous end joining (NHEJ) and homologous recombination (HR). This guide focuses on this compound, a selective MRE11 endonuclease inhibitor, and Mirin, which primarily targets the MRE11 exonuclease activity.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and Mirin against MRE11 nuclease activities and their effects in cellular assays.
| Inhibitor | Target Nuclease Activity | In Vitro IC50 | Cellular Assay | Cellular IC50 | Reference |
| This compound | Endonuclease | Not explicitly stated | RPA Foci Formation | ~50-75 µM | [1] |
| Mirin | Exonuclease | Not explicitly stated | RPA Foci Formation | ~200-300 µM | [1] |
| Mirin | ATM Activation | 12 µM | ATM Activation | - | [2][3] |
| Mirin | H2AX Phosphorylation | - | H2AX Phosphorylation | 66 µM | [3][4] |
| Mirin | Cell Viability (HEK293) | - | Cytotoxicity | 50 µM | [2] |
| Mirin | Cell Viability (MYCN-amplified Neuroblastoma) | - | Cytotoxicity | 22.81 - 48.16 µM | [5] |
Mechanism of Action and Impact on DNA Repair
This compound and Mirin, despite both targeting MRE11, elicit different downstream effects on DNA repair pathway choice due to their distinct specificities for the nuclease activities of MRE11.
This compound , an N-alkylated derivative of Mirin, acts as a selective inhibitor of the endonuclease activity of MRE11.[6] By blocking the initial endonucleolytic cleavage of DNA, this compound prevents the initiation of extensive DNA end resection, a critical step for commitment to HR.[3] Consequently, in cells treated with this compound, DSB repair is channeled towards the NHEJ pathway.[3][7] This can be particularly significant in HR-deficient contexts, such as in cells with BRCA2 mutations, where inhibiting the endonuclease can rescue repair defects by promoting NHEJ.[3]
Mirin , on the other hand, primarily inhibits the 3'-5' exonuclease activity of MRE11.[8] This inhibition occurs downstream of the initial commitment to HR. By blocking the exonucleolytic processing of DNA ends, Mirin impairs the completion of HR, leading to an accumulation of unrepaired DSBs and a general DNA repair defect.[3] Mirin has also been shown to prevent the MRN-dependent activation of the ATM kinase, a crucial regulator of the DNA damage response.[9][2][3]
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental designs discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: MRE11 signaling in DNA double-strand break repair and points of inhibition by this compound and Mirin.
Caption: A generalized experimental workflow for comparing the effects of this compound and Mirin on DNA damage response.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summaries of key experimental protocols used to evaluate and compare MRE11 inhibitors.
MRE11 Nuclease Activity Assay (In Vitro)
This assay directly measures the enzymatic activity of purified MRE11/MRN complex on a DNA substrate.
-
Substrate Preparation: A radiolabeled or fluorescently labeled DNA substrate is prepared. For exonuclease activity, a linear double-stranded DNA with a 3' or 5' label is used. For endonuclease activity, a single-stranded circular DNA or a hairpin-containing substrate is utilized.
-
Reaction Setup: Purified human MRE11 or the MRN complex is incubated with the DNA substrate in a nuclease reaction buffer (e.g., 25 mM MOPS pH 7.0, 60 mM KCl, 2 mM DTT, 5 mM MnCl2).
-
Inhibitor Addition: this compound, Mirin, or a vehicle control (DMSO) is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Analysis: The reaction is stopped by adding a stop solution (e.g., containing EDTA and Proteinase K). The DNA products are then resolved by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography or fluorescence imaging. The percentage of substrate cleavage is quantified to determine the inhibitory effect.[4][10]
Replication Protein A (RPA) Foci Formation Assay
This cellular assay is used to assess the extent of DNA end resection, a prerequisite for HR.
-
Cell Culture and Treatment: Cells are seeded on coverslips or chamber slides. After adherence, they are treated with this compound, Mirin, or DMSO for a specified time before inducing DNA damage (e.g., with ionizing radiation).
-
Cell Fixation and Permeabilization: At desired time points post-damage, cells are washed with PBS and pre-extracted with a cytoskeleton buffer to remove soluble proteins. Subsequently, cells are fixed with 4% paraformaldehyde and permeabilized with 0.5% Triton X-100.[2]
-
Immunostaining: Cells are blocked with a blocking solution (e.g., 5% BSA in PBS) and then incubated with a primary antibody against an RPA subunit (e.g., RPA2). After washing, a fluorescently labeled secondary antibody is applied.
-
Microscopy and Analysis: Nuclei are counterstained with DAPI. Images are acquired using a fluorescence microscope, and the number of RPA foci per nucleus is quantified using image analysis software. A cell is typically scored as positive if it contains a defined number of foci (e.g., >5).[9][11]
DNA Repair Reporter Assays (DR-GFP and EJ5-GFP)
These assays quantify the efficiency of HR and NHEJ, respectively, using cell lines stably expressing specific reporter constructs.
-
Cell Lines: U2OS or HEK293 cells containing a chromosomally integrated DR-GFP (for HR) or EJ5-GFP (for NHEJ) reporter cassette are used.[4][8][12]
-
Transfection and Treatment: Cells are transfected with a plasmid expressing the I-SceI endonuclease to induce a specific DSB within the reporter cassette. Co-transfection with a plasmid expressing a fluorescent protein (e.g., mCherry) serves as a transfection control. Cells are concurrently treated with this compound, Mirin, or DMSO.
-
Flow Cytometry: After a suitable incubation period (e.g., 48-72 hours) to allow for DNA repair and GFP expression, cells are harvested and analyzed by flow cytometry.
-
Data Analysis: The percentage of GFP-positive cells is determined within the population of transfected (mCherry-positive) cells. The efficiency of HR or NHEJ is calculated as the ratio of GFP-positive cells to mCherry-positive cells.[4][13]
Off-Target Effects
While both inhibitors target MRE11, it is important to consider potential off-target effects.
Mirin has been reported to have MRE11-independent effects, particularly on mitochondrial DNA integrity and cellular immune responses.[7] It has also been shown to inhibit other cellular processes at higher concentrations. Therefore, it is crucial to use the lowest effective concentration of Mirin and to include appropriate controls to validate that the observed effects are indeed MRE11-dependent.
This compound , being a derivative of Mirin, may share some of its off-target activities. However, specific studies on the comprehensive off-target profile of this compound are currently limited. Researchers should exercise caution and perform necessary validation experiments when interpreting results obtained with this compound.
Conclusion
The choice between this compound and Mirin for MRE11 inhibition should be guided by the specific research question.
-
This compound is the inhibitor of choice for studies aiming to specifically dissect the role of MRE11's endonuclease activity and to investigate the consequences of shunting DSB repair towards NHEJ . Its ability to rescue repair defects in HR-deficient cells makes it a valuable tool for studying synthetic lethality and drug resistance mechanisms.
-
Mirin is suitable for investigating the role of MRE11's exonuclease activity and for studies where a broader inhibition of the MRN complex's function, including ATM activation , is desired. Its well-characterized effects on HR make it a useful tool for studying the mechanisms of this repair pathway.
For both inhibitors, it is imperative to carefully consider the concentrations used and to perform control experiments to account for potential off-target effects. This comparative guide provides a foundational resource to aid researchers in making an informed decision for their MRE11-focused studies.
References
- 1. youtube.com [youtube.com]
- 2. mre11-rad50-nbs1-complex-alterations-and-dna-damage-response-implications-for-cancer-treatment - Ask this paper | Bohrium [bohrium.com]
- 3. DNA Double Strand Break Repair Pathway Choice Is Directed by Distinct MRE11 Nuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MRE11 inhibition highlights a replication stress-dependent vulnerability of MYCN-driven tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studying the DNA damage response pathway in hematopoietic canine cancer cell lines, a necessary step for finding targets to generate new therapies to treat cancer in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MRE11-independent effects of Mirin on mitochondrial DNA integrity and cellular immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 10. MRE11-RAD50-NBS1 Complex Is Sufficient to Promote Transcription by RNA Polymerase II at Double-Strand Breaks by Melting DNA Ends - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 12. researchgate.net [researchgate.net]
- 13. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
Tale of Two Inhibitors: A Comparative Guide to PFM01 and PFM39 in DSB Repair
For researchers, scientists, and professionals in drug development, understanding the nuances of DNA double-strand break (DSB) repair is critical. The choice between the two major DSB repair pathways—non-homologous end joining (NHEJ) and homologous recombination (HR)—is a tightly regulated process with significant implications for genomic stability and cancer therapy. Two small molecule inhibitors, PFM01 and PFM39, have emerged as valuable tools for dissecting this pathway choice by targeting the MRE11 nuclease, a key component of the MRE11-RAD50-NBS1 (MRN) complex. This guide provides a detailed comparison of the effects of this compound and PFM39 on DSB repair, supported by experimental data and protocols.
This compound and PFM39, while both targeting MRE11, exhibit distinct mechanisms of action that lead to divergent effects on DSB repair pathway selection. This compound acts as an inhibitor of MRE11's endonuclease activity, whereas PFM39 specifically inhibits its exonuclease activity.[1][2][3][4] This fundamental difference dictates their downstream consequences on the processing of DNA ends at the site of a double-strand break.
Inhibition of MRE11's endonuclease activity by this compound channels the repair process towards the more error-prone NHEJ pathway while suppressing HR.[1][3] Conversely, inhibition of the exonuclease activity by PFM39 impairs HR without a significant compensatory increase in NHEJ.[1][2] These differential effects make this compound and PFM39 powerful chemical probes to investigate the intricate mechanisms governing DSB repair.
Quantitative Comparison of this compound and PFM39 Effects
The following tables summarize the quantitative effects of this compound and PFM39 on key aspects of DSB repair, as determined by various cellular assays.
| Assay | Compound | Cell Line | Concentration | Effect | Reference |
| DSB Repair (γH2AX foci) | This compound | 1BR3-hTERT fibroblasts | 100 µM | Normal DSB repair kinetics at 8h post-IR | [1] |
| PFM39 | 1BR3-hTERT fibroblasts | 100 µM | Impaired G2-phase DSB repair at 8h post-IR | [1][2] | |
| Homologous Recombination (HR) | This compound | U2OS DR-GFP | 100 µM | Reduces HR frequency | [1][3] |
| PFM39 | U2OS DR-GFP | 50 µM | Inhibits HR frequency | [1][2] | |
| Non-Homologous End Joining (NHEJ) | This compound | H1299 dA3-1 | 100 µM | Enhances NHEJ frequency | [1][3] |
| PFM39 | H1299 dA3-1 | 50 µM | No significant increase in NHEJ | [1][2] | |
| RAD51 Foci Formation | This compound | 1BR3 (WT) and HSC62 (BRCA2-defective) | 100 µM | Diminishes RAD51 foci formation | [3] |
| Chromosomal Breaks (G2 phase) | This compound | BRCA2-deficient HSC62 fibroblasts | 100 µM | Relieved the defect in DSB repair | [1] |
| PFM39 | - | - | - | - |
Experimental Methodologies
Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ) Assays
These assays utilize reporter cell lines to quantify the efficiency of specific DSB repair pathways.
-
Cell Lines:
-
HR: U2OS DR-GFP cells, which contain an I-SceI-inducible GFP reporter cassette that becomes functional upon successful HR.
-
NHEJ: H1299 dA3-1 cells, which contain a similar I-SceI-inducible reporter that measures NHEJ efficiency.
-
-
Protocol:
-
Plate 1 x 10^5 DR-GFP U2OS or 1.25 x 10^5 H1299 dA3-1 cells in 6-well dishes.
-
After 24 hours, transfect the cells with an I-SceI expression vector (pSceI) to induce double-strand breaks in the reporter cassette.
-
After 8 hours, replace the medium with fresh medium containing either DMSO (control) or the MRE11 inhibitors (this compound or PFM39).
-
Incubate the cells for an additional 40 hours.
-
Trypsinize the cells and measure the percentage of GFP-positive cells using a flow cytometer (FACS).[1]
-
γH2AX Foci Analysis for DSB Repair Kinetics
This method visualizes and quantifies the presence of DSBs within the cell nucleus.
-
Protocol:
-
Seed cells on coverslips and treat with ionizing radiation (IR) to induce DSBs.
-
Add MRE11 inhibitors 30 minutes before irradiation.
-
At various time points post-IR (e.g., 2h, 8h), fix the cells.
-
Perform immunofluorescence staining using an antibody specific for γH2AX, a marker for DSBs.
-
Counterstain the nuclei with DAPI.
-
Capture images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus. For G2 phase analysis, aphidicolin can be added post-irradiation to block cells in S phase.[1]
-
Visualizing the Impact: Signaling Pathways and Workflows
To better illustrate the mechanisms and experimental approaches, the following diagrams were generated using the Graphviz DOT language.
References
- 1. DNA Double Strand Break Repair Pathway Choice Is Directed by Distinct MRE11 Nuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DNA Repair Mechanisms, Protein Interactions and Therapeutic Targeting of the MRN Complex - PMC [pmc.ncbi.nlm.nih.gov]
PFM01's Enhancement of Non-Homologous End Joining: A Comparative Analysis Using Reporter Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PFM01's effect on the Non-Homologous End Joining (NHEJ) DNA repair pathway with an alternative inhibitor, supported by experimental data from reporter assays. Detailed experimental protocols and visual diagrams of the underlying biological and experimental processes are included to facilitate understanding and replication.
The integrity of the genome is constantly challenged by DNA double-strand breaks (DSBs), which, if left unrepaired, can lead to chromosomal instability and cell death. Eukaryotic cells have evolved two major pathways to repair DSBs: Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ). The choice between these pathways is critical and influenced by several factors, including the cell cycle phase and the nature of the DNA break. This compound, a small molecule inhibitor of the MRE11 endonuclease, has emerged as a tool to modulate this pathway choice, demonstrating a unique capability to enhance NHEJ.[1][2] This guide delves into the validation of this compound's pro-NHEJ effect using a reporter assay and compares its performance with that of inhibitors targeting other key players in the DNA repair machinery.
Comparative Analysis of NHEJ Modulation
To quantitatively assess the impact of this compound on NHEJ, a common method is the use of a cellular reporter assay. In such an assay, a reporter plasmid, often encoding a fluorescent protein like GFP, is engineered to be non-functional. The introduction of a specific DSB by an endonuclease (e.g., I-SceI) can, upon successful repair by NHEJ, restore the function of the reporter gene. The resulting signal, quantifiable by flow cytometry, serves as a direct measure of NHEJ efficiency.
The following table summarizes the quantitative effects of this compound and a DNA-PKcs inhibitor on NHEJ activity as measured by reporter assays. This compound's mechanism of enhancing NHEJ is indirect; by inhibiting the MRE11 endonuclease, it prevents the initiation of DNA end resection, a crucial step for HR, thereby channeling the repair towards NHEJ.[1][2] In contrast, DNA-PKcs inhibitors directly block a core component of the classical NHEJ pathway.
| Compound | Target | Mechanism of Action on NHEJ | Cell Line | Reporter Assay | Effect on NHEJ Efficiency (% of Control) | Reference |
| This compound | MRE11 Endonuclease | Enhancement : Inhibits HR initiation, thereby promoting the competing NHEJ pathway. | H1299 dA3 | I-SceI based NHEJ reporter | ~140% | Shibata et al., 2014[1] |
| Peposertib (M3814) | DNA-PKcs | Inhibition : Directly blocks the catalytic activity of a key NHEJ kinase. | U2OS | EJ5-GFP | Inhibition (specific % not provided, but clear reduction in activity) | Klare et al., 2022[3][4] |
Visualizing the Mechanism and a ssay
To better understand the biological context and the experimental approach, the following diagrams were generated using the Graphviz DOT language.
References
- 1. DNA Double Strand Break Repair Pathway Choice Is Directed by Distinct MRE11 Nuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting DNA repair with combined inhibition of NHEJ and MMEJ induces synthetic lethality in TP53-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
MRE11 Genetic Knockdown vs. PFM01 Inhibition: A Comparative Guide for Researchers
For researchers in oncology, DNA repair, and drug development, understanding the nuances of targeting the MRE11 nuclease is critical. This guide provides a detailed comparison of two key methodologies: genetic knockdown of MRE11 and pharmacological inhibition using PFM01. We present a synthesis of experimental data, detailed protocols, and pathway visualizations to aid in experimental design and interpretation.
The MRE11-RAD50-NBS1 (MRN) complex is a central player in the DNA damage response (DDR), acting as a sensor for DNA double-strand breaks (DSBs) and initiating signaling cascades that lead to cell cycle arrest and DNA repair.[1][2][3] MRE11, the nuclease component of this complex, possesses both endonuclease and 3'-5' exonuclease activities, which are critical for the initial processing of DNA ends and determining the choice between non-homologous end joining (NHEJ) and homologous recombination (HR) repair pathways.[1][4] Given its crucial role, MRE11 has emerged as a promising therapeutic target. This guide compares two primary approaches for disrupting MRE11 function: genetic knockdown and inhibition with the small molecule this compound.
Comparison of Cellular and Molecular Effects
Genetic knockdown, typically achieved using siRNA or shRNA, reduces the total cellular pool of the MRE11 protein. In contrast, this compound is a specific inhibitor of MRE11's endonuclease activity.[5][6][7] This fundamental difference in their mechanism of action leads to distinct downstream consequences.
| Feature | MRE11 Genetic Knockdown | This compound Inhibition |
| Target | MRE11 mRNA, leading to protein depletion | MRE11 endonuclease activity |
| Specificity | Can have off-target effects depending on siRNA/shRNA sequence | Specific for MRE11 endonuclease; exonuclease activity is largely unaffected.[4][8] |
| Effect on MRN Complex | Disrupts the integrity and function of the entire MRN complex | The MRN complex can still assemble and bind to DNA, but endonucleolytic cleavage is blocked |
| DNA Repair Pathway Choice | Impairs both HR and NHEJ, though effects on HR are more pronounced.[9] | Shifts repair towards NHEJ by blocking the initiation of resection required for HR.[4][5] |
| RAD51 Foci Formation | Significantly reduces or abrogates RAD51 foci formation.[9] | Diminishes RAD51 foci formation.[5][6] |
| ATM Activation | Can lead to defects in ATM activation.[10][11] | The impact on overall ATM activation is less pronounced as the complex can still recognize DSBs. |
| Reversibility | Long-lasting, dependent on cell division and new protein synthesis | Reversible upon removal of the compound |
| Temporal Control | Difficult to achieve precise temporal control | Allows for acute and timed inhibition |
Experimental Data Summary
The following table summarizes quantitative data from representative studies to illustrate the differential effects of MRE11 knockdown and this compound inhibition.
| Experimental Readout | MRE11 Knockdown (siRNA) | This compound Inhibition (100 µM) | Reference Cell Line(s) |
| Homologous Recombination (HR) Efficiency | Decreased HR frequency to levels similar to RAD51 depletion.[9] | Reduces HR in U2OS DR-GFP cells.[6] | DR-U2OS |
| Non-Homologous End Joining (NHEJ) Efficiency | Can be impaired due to the role of the MRN complex in tethering DNA ends | Enhances NHEJ in H1299 dA3 cells.[6] | H1299 dA3 |
| RAD51 Foci Formation Post-IR | Substantial reduction in the percentage of RAD51 foci-positive cells.[12] | Diminishes RAD51 foci formation in 1BR3 (WT) and HSC62 (BRCA2-defective) cells.[5][6] | 1BR3, HSC62, U2OS |
| Cell Viability/Survival | Increased sensitivity to DNA damaging agents like etoposide.[13] | Can rescue the repair defect in certain genetic backgrounds, such as BRCA2-defective cells.[5][6] | RH30, 48BR, HSC62 |
Signaling Pathways and Experimental Workflows
To visualize the interplay of MRE11 in the DNA damage response and the points of intervention for knockdown and this compound, the following diagrams are provided.
Caption: MRE11's role in the DNA damage response pathway.
Caption: A generalized experimental workflow for studying MRE11.
Experimental Protocols
MRE11 Genetic Knockdown via siRNA
This protocol is a general guideline and should be optimized for specific cell lines and siRNA reagents.
Materials:
-
Cells of interest
-
siRNA targeting MRE11 (and a non-targeting control siRNA)
-
Lipofectamine RNAiMAX or a similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
6-well plates
-
Reagents for Western Blotting or qPCR to validate knockdown
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 25 pmol of siRNA into 50 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 50 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX (total volume ~100 µL). Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to each well containing cells and fresh medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown: After the incubation period, harvest the cells. Prepare cell lysates for Western Blot analysis to confirm the reduction in MRE11 protein levels or extract RNA for qPCR analysis to measure the decrease in MRE11 mRNA.
-
Downstream Experiments: Once knockdown is confirmed, the cells are ready for subsequent experiments, such as DNA damage induction and analysis of repair markers.
Pharmacological Inhibition with this compound
Materials:
-
Cells of interest
-
This compound (dissolved in DMSO to create a stock solution, e.g., 10 mM)[6]
-
Complete cell culture medium
-
Reagents for the intended downstream assay
Procedure:
-
Cell Seeding: Seed cells in the appropriate culture plates or dishes for the planned experiment and allow them to adhere and grow to the desired confluency.
-
Preparation of Working Solution: Dilute the this compound stock solution in complete cell culture medium to the final desired concentration (e.g., 100 µM).[5][6] Also, prepare a vehicle control (DMSO) at the same final concentration as in the this compound-treated samples.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: The incubation time with this compound will depend on the experimental design. For studies investigating its effect on DNA repair, a pre-incubation of 1-2 hours before inducing DNA damage is common.
-
DNA Damage Induction (if applicable): After the pre-incubation period, induce DNA damage (e.g., via ionizing radiation or treatment with a clastogenic agent) in the continued presence of this compound.
-
Post-Damage Incubation and Analysis: Continue to incubate the cells for the desired period to allow for DNA repair or other cellular responses to occur. The cells are then harvested or fixed for downstream analysis (e.g., immunofluorescence, cell viability assays).
Conclusion
Both genetic knockdown of MRE11 and pharmacological inhibition with this compound are valuable tools for studying the role of MRE11 in DNA repair and for exploring its potential as a therapeutic target. The choice between these two approaches will depend on the specific research question. Genetic knockdown provides a means to study the consequences of the near-complete absence of the MRE11 protein and the disruption of the MRN complex. In contrast, this compound offers a more nuanced approach by specifically targeting the endonuclease activity of MRE11, allowing for the dissection of its different functions and providing a model for the effects of a targeted therapeutic agent. This guide provides the foundational information for researchers to make an informed decision and design robust experiments to further elucidate the critical functions of MRE11.
References
- 1. The MRE11–RAD50–NBS1 Complex Conducts the Orchestration of Damage Signaling and Outcomes to Stress in DNA Replication and Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the Mre11 Complex in Preserving Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DNA Double Strand Break Repair Pathway Choice Is Directed by Distinct MRE11 Nuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. researchgate.net [researchgate.net]
- 9. MRE11-RAD50-NBS1 Complex Dictates DNA Repair Independent of H2AX - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A forward chemical genetic screen reveals an inhibitor of the Mre11–Rad50–Nbs1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of MRE11 Inhibitors: PFM01, Mirin, and PFM39
For Researchers, Scientists, and Drug Development Professionals
The MRE11-RAD50-NBS1 (MRN) complex is a critical sensor and processor of DNA double-strand breaks (DSBs), playing a pivotal role in maintaining genomic stability. Its nuclease activities, both endonuclease and 3'-5' exonuclease, are central to the initiation of DNA end resection, a key step in determining the choice between homologous recombination (HR) and non-homologous end joining (NHEJ) repair pathways. Consequently, inhibitors of MRE11 are valuable research tools and potential therapeutic agents. This guide provides a comparative analysis of three prominent MRE11 inhibitors: PFM01, Mirin, and PFM39, with a focus on their differential effects on MRE11's nuclease activities and downstream cellular processes.
Data Presentation: Quantitative Comparison of MRE11 Inhibitors
The following table summarizes the key characteristics and reported activities of this compound, Mirin, and PFM39. Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.
| Feature | This compound | Mirin | PFM39 |
| Primary Target Activity | MRE11 Endonuclease | MRE11 Exonuclease | MRE11 Exonuclease |
| In Vitro Exonuclease Inhibition | Minor effect[1][2] | Potent inhibitor[2][3][4] | Potent inhibitor[1][2][4] |
| In Vitro Endonuclease Inhibition | Potent inhibitor[1][5] | No significant inhibition[1][4][5] | No significant inhibition[4][5] |
| IC50 (ATM Activation) | Not reported | ~12 µM[3] | Not reported |
| IC50 (H2AX Phosphorylation) | Not reported | ~66 µM | Not reported |
| Cellular IC50 (Resection) | ~50-75 µM[4] | ~200-300 µM[4] | ~50-75 µM[4] |
| Effect on RAD51 Foci Formation | Dramatic impairment[5] | Dramatic impairment[5] | Dramatic impairment |
| Effect on DNA Repair Pathway Choice | Promotes NHEJ by inhibiting resection required for HR[1][5] | Inhibits HR[5] | Inhibits HR[5] |
| Reported Cellular Effects | Prevents DSB end resection[5] | Abolishes G2/M checkpoint, induces apoptosis in certain contexts[3] | Prevents DSB end resection[5] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro MRE11 Nuclease Assays
1. Exonuclease Activity Assay:
-
Substrate: A 5'-radiolabeled double-stranded DNA oligonucleotide.
-
Enzyme: Purified human MRN complex (e.g., 5 nM).
-
Reaction Buffer: 25 mM MOPS (pH 7.0), 60 mM KCl, 0.2% Tween-20, 2 mM DTT, 2 mM ATP, 5 mM MnCl₂.[1]
-
Inhibitors: this compound, Mirin, or PFM39 at desired concentrations (e.g., 0.5 mM).[1]
-
Procedure:
-
Incubate the reaction mixture of MRN, radiolabeled DNA substrate, and inhibitor in the reaction buffer at 37°C for 30-60 minutes.[1]
-
Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Analyze the digested DNA products by denaturing polyacrylamide gel electrophoresis (PAGE) followed by autoradiography.
-
2. Endonuclease Activity Assay:
-
Substrate: φX174 circular single-stranded DNA (ssDNA).[1][5]
-
Enzyme: Purified human MRE11.
-
Reaction Buffer: 30 mM Tris-HCl (pH 7.5), 1 mM DTT, 25 mM KCl, 200 ng/µl BSA, and 5 mM MnCl₂.[1]
-
Inhibitors: this compound, Mirin, or PFM39 at desired concentrations.
-
Procedure:
-
Incubate the reaction mixture of MRE11, ssDNA substrate, and inhibitor in the reaction buffer at 37°C for a set time (e.g., 30 minutes), established to achieve ~70% degradation of the substrate in the control sample.[5]
-
Analyze the reaction products on an agarose gel stained with a DNA-intercalating dye. The degradation of the circular ssDNA is quantified.
-
Cellular Assays
1. RAD51 Foci Formation Assay (Immunofluorescence):
-
Cell Line: A suitable human cell line (e.g., A549, U2OS).
-
Treatment:
-
Staining:
-
Permeabilize the fixed cells.
-
Incubate with a primary antibody against RAD51.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the percentage of cells with a defined number of RAD51 foci (e.g., >10 foci per nucleus).[6]
-
2. Chromatin-Bound RPA Analysis (FACS):
-
Cell Line: A suitable human cell line.
-
Treatment: Similar to the RAD51 foci formation assay, treat cells with the inhibitor and induce DNA damage.
-
Procedure:
-
Harvest and fix the cells.
-
Permeabilize the cells and stain with an antibody against the RPA2 subunit.
-
Co-stain with a DNA content dye (e.g., propidium iodide) to identify cells in the G2 phase of the cell cycle.
-
Analyze the intensity of the RPA2 signal in the G2 population using a flow cytometer. A reduction in the signal indicates inhibition of DNA end resection.
-
Mandatory Visualization
MRE11 Signaling Pathway and Inhibitor Intervention Points
Caption: MRE11 pathway and inhibitor targets.
Experimental Workflow for Comparing MRE11 Inhibitors
Caption: Workflow for MRE11 inhibitor comparison.
Logical Relationship of MRE11 Nuclease Activities and Repair Pathway Choice
References
- 1. Targeting Allostery with Avatars to Design Inhibitors Assessed by Cell Activity: Dissecting MRE11 Endo- and Exonuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. DNA Double Strand Break Repair Pathway Choice Is Directed by Distinct MRE11 Nuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
confirming PFM01 specificity for MRE11 over other nucleases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of PFM01, a small molecule inhibitor of the MRE11 nuclease. The information presented here is intended to assist researchers in understanding the specificity of this compound for MRE11 over other nucleases, supported by experimental data and detailed protocols.
Executive Summary
This compound is a potent and specific inhibitor of the endonuclease activity of MRE11, a key component of the MRE11-RAD50-NBS1 (MRN) complex central to the DNA damage response.[1][2] Developed through structure-based design, this compound, an N-alkylated mirin derivative, demonstrates high selectivity for the endonuclease function of MRE11 while exhibiting minimal impact on its exonuclease activity.[3][4] This specificity allows for the precise dissection of the distinct roles of MRE11's nuclease activities in DNA double-strand break (DSB) repair pathway choice, particularly in the balance between non-homologous end-joining (NHEJ) and homologous recombination (HR).[1][2] While direct comparative studies of this compound against a broad panel of other nucleases are not extensively available in the public domain, its selectivity for MRE11's endonuclease activity over its exonuclease function is well-documented.
Data Presentation
The following table summarizes the inhibitory activity of this compound and related compounds on the nuclease activities of MRE11.
| Compound | Target Nuclease Activity | Effect on MRE11 Endonuclease Activity | Effect on MRE11 Exonuclease Activity | Reference |
| This compound | MRE11 Endonuclease | Inhibits | Little to no effect | [3] |
| PFM03 | MRE11 Endonuclease | Inhibits | Little to no effect | [3] |
| Mirin | MRE11 Exonuclease | Less effective inhibitor | Inhibits | [3] |
| PFM39 | MRE11 Exonuclease | Less effective inhibitor | Inhibits | [3] |
Experimental Protocols
In Vitro MRE11 Nuclease Activity Assay
This protocol is adapted from methodologies described in studies characterizing MRE11 inhibitors.[3]
Objective: To determine the inhibitory effect of this compound on the endonuclease and exonuclease activities of purified MRE11 or the MRN complex.
Materials:
-
Purified recombinant human MRE11 or MRN complex
-
This compound (and other inhibitors as controls) dissolved in DMSO
-
DNA substrate:
-
For endonuclease assay: Circular single-stranded DNA (ssDNA) (e.g., φX174 DNA)
-
For exonuclease assay: 5'-radiolabeled linear double-stranded DNA (dsDNA)
-
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 100 mM NaCl, 5 mM MnCl2, 1 mM DTT
-
Quenching Solution: 20 mM EDTA, 0.5% SDS, and proteinase K (100 µg/mL)
-
Agarose gel (for ssDNA) or denaturing polyacrylamide gel (for dsDNA)
-
DNA loading dye
-
Gel electrophoresis apparatus
-
Phosphorimager or gel documentation system
Procedure:
-
Reaction Setup:
-
Prepare reaction mixtures in microcentrifuge tubes on ice.
-
To the assay buffer, add the purified MRE11/MRN complex to a final concentration of 10-50 nM.
-
Add this compound or control compounds to the desired final concentration (e.g., 10-100 µM). Ensure the final DMSO concentration is consistent across all reactions and does not exceed 1%.
-
Incubate the enzyme with the inhibitor for 10-15 minutes at room temperature.
-
-
Initiation of Reaction:
-
Add the DNA substrate to the reaction mixture to a final concentration of 5-10 nM.
-
Incubate the reactions at 37°C for a predetermined time (e.g., 30-60 minutes), optimized to achieve approximately 70% substrate degradation in the no-inhibitor control.
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of quenching solution.
-
Incubate at 55°C for 15 minutes to allow for proteinase K digestion.
-
-
Analysis:
-
Add DNA loading dye to the samples.
-
Separate the DNA products by gel electrophoresis.
-
For the endonuclease assay, use a 1% agarose gel to separate circular ssDNA from linearized and degraded products.
-
For the exonuclease assay, use a denaturing polyacrylamide gel to separate the full-length radiolabeled strand from shorter, digested products.
-
-
Visualize the DNA bands using a gel documentation system (for ethidium bromide-stained agarose gels) or a phosphorimager (for radiolabeled DNA).
-
-
Quantification:
-
Quantify the band intensities of the undigested substrate.
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Mandatory Visualization
References
Cross-Validation of PFM01's Impact on DNA Repair Across Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the MRE11 endonuclease inhibitor, PFM01, and its effects on DNA double-strand break (DSB) repair pathways across various human cell lines. Experimental data is presented to objectively assess its performance against alternative MRE11 inhibitors, Mirin and PFM39. Detailed experimental protocols and signaling pathway diagrams are included to support the interpretation of the presented data.
Performance Comparison of this compound and Alternatives
This compound is a potent and specific inhibitor of the MRE11 endonuclease activity, a key component of the MRE11-RAD50-NBS1 (MRN) complex that plays a critical role in the initial processing of DNA double-strand breaks. This compound has been shown to modulate the choice between two major DSB repair pathways: non-homologous end-joining (NHEJ) and homologous recombination (HR). By inhibiting the endonuclease activity of MRE11, this compound promotes the error-prone NHEJ pathway while suppressing the high-fidelity HR pathway.[1]
This section compares the effects of this compound with two other well-characterized MRE11 inhibitors, Mirin and PFM39. While this compound specifically targets the endonuclease activity of MRE11, Mirin and PFM39 are primarily inhibitors of its exonuclease activity.[1] This fundamental difference in their mechanism of action leads to distinct cellular outcomes in DNA repair.
Table 1: Effect of MRE11 Inhibitors on Homologous Recombination (HR) in U2OS DR-GFP Cells
| Compound | Concentration (µM) | Inhibition of HR (%) |
| This compound | 100 | ~80% |
| Mirin | 100 | ~80% |
| PFM39 | 50 | ~70% |
Data extracted from Shibata et al., 2014. The U2OS DR-GFP cell line contains a GFP-based reporter system to quantify HR efficiency.
Table 2: Effect of MRE11 Inhibitors on Non-Homologous End-Joining (NHEJ) in H1299 dA3 Cells
| Compound | Concentration (µM) | Enhancement of NHEJ (%) |
| This compound | 100 | ~150% |
| Mirin | 100 | No significant enhancement |
| PFM39 | 50 | No significant enhancement |
Data extracted from Shibata et al., 2014. The H1299 dA3 cell line contains a reporter system to quantify NHEJ efficiency.
Table 3: Qualitative Effect of this compound on RAD51 Foci Formation
| Cell Line | Genotype | Treatment (100 µM this compound) | Effect on RAD51 Foci |
| 1BR3 | Wild-type | Ionizing Radiation + this compound | Diminished RAD51 foci formation |
| HSC62 | BRCA2-defective | Ionizing Radiation + this compound | Diminished RAD51 foci formation |
RAD51 foci are markers for the assembly of the HR machinery. Data from Shibata et al., 2014.
Table 4: Qualitative Effect of this compound on DNA Repair in Different Cellular Backgrounds
| Cell Line | Genotype | Treatment (100 µM this compound) | Observed Effect |
| 48BR | Wild-type | Ionizing Radiation + this compound | Rescued repair defect |
| HSC62 | BRCA2-defective | Ionizing Radiation + this compound | Rescued repair defect |
Data from Shibata et al., 2014.
Signaling Pathway and Experimental Workflow
To understand the context of this compound's activity, it is crucial to visualize the DNA double-strand break repair pathway and the experimental workflows used to assess its effects.
Caption: MRE11-dependent DNA double-strand break repair pathway.
Caption: General experimental workflow for cross-validation.
Experimental Protocols
1. Homologous Recombination (HR) Assay using U2OS DR-GFP Reporter Cell Line
This protocol is adapted from established methods for quantifying HR efficiency.
-
Cell Culture: U2OS DR-GFP cells are cultured in DMEM supplemented with 10% FBS and antibiotics. These cells contain a single integrated copy of the DR-GFP reporter cassette.
-
Treatment: Cells are seeded in 6-well plates and allowed to adhere. They are then treated with the desired concentration of this compound or alternative inhibitors for a specified period (e.g., 24 hours).
-
DSB Induction: To induce a site-specific DSB within the reporter, cells are transfected with an I-SceI expression vector using a suitable transfection reagent.
-
Flow Cytometry: 48-72 hours post-transfection, cells are harvested, washed with PBS, and analyzed by flow cytometry. The percentage of GFP-positive cells is quantified, which is directly proportional to the HR efficiency.
-
Data Analysis: The percentage of GFP-positive cells in the treated samples is normalized to the vehicle-treated control to determine the inhibition of HR.
2. Non-Homologous End-Joining (NHEJ) Assay using H1299 dA3 Reporter Cell Line
This protocol measures the efficiency of the NHEJ pathway.
-
Cell Culture: H1299 dA3 cells, which contain an integrated NHEJ reporter, are maintained in appropriate culture conditions.
-
Treatment and DSB Induction: Similar to the HR assay, cells are treated with inhibitors followed by transfection with an I-SceI expression vector to induce DSBs.
-
Flow Cytometry: After 48-72 hours, the percentage of GFP-positive cells, indicating successful NHEJ-mediated repair, is quantified by flow cytometry.
-
Data Analysis: The percentage of GFP-positive cells in treated samples is compared to the control to determine the effect on NHEJ.
3. RAD51 Foci Formation Assay
This immunofluorescence-based assay visualizes a key step in HR.
-
Cell Culture and Treatment: Cells (e.g., 1BR3, HSC62) are grown on coverslips and treated with this compound or other inhibitors.
-
DNA Damage Induction: DSBs are induced by exposing the cells to a specific dose of ionizing radiation (IR).
-
Immunofluorescence Staining: At a specified time post-IR (e.g., 6-8 hours), cells are fixed, permeabilized, and incubated with a primary antibody against RAD51. This is followed by incubation with a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.
-
Microscopy and Analysis: Coverslips are mounted and imaged using a fluorescence microscope. The number of RAD51 foci per nucleus is counted in a significant number of cells (e.g., >100) for each condition. A reduction in the number of RAD51 foci indicates inhibition of HR.
Conclusion
The experimental data presented in this guide demonstrates that this compound is a specific inhibitor of MRE11 endonuclease activity that effectively shifts the balance of DNA double-strand break repair towards NHEJ at the expense of HR. Its performance, when compared to the MRE11 exonuclease inhibitors Mirin and PFM39, highlights its distinct mechanism of action. The provided protocols and pathway diagrams offer a framework for researchers to independently validate and further explore the effects of this compound and other DNA repair inhibitors in various cellular contexts. This information is critical for the development of novel therapeutic strategies targeting DNA damage response pathways in cancer and other diseases.
References
PFM01: A Comparative Guide to a Novel Chemosensitizing Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PFM01, a novel inhibitor of the MRE11 endonuclease, and its potential to enhance the efficacy of chemotherapy. By modulating the DNA damage response, this compound represents a promising strategy to overcome treatment resistance. This document summarizes the available experimental data, details relevant experimental protocols, and compares this compound with alternative therapeutic strategies.
This compound: Mechanism of Action
This compound is a synthetic, cell-permeable N-alkylated derivative of Mirin that functions as a specific inhibitor of the MRE11 endonuclease activity. MRE11 is a critical component of the MRE11-RAD50-NBS1 (MRN) complex, which acts as a primary sensor of DNA double-strand breaks (DSBs). The endonuclease activity of MRE11 is a key initiating step in the homologous recombination (HR) pathway, a major mechanism for high-fidelity DSB repair.
By inhibiting the endonuclease function of MRE11, this compound effectively blocks the initiation of HR. This forces the cell to rely on the more error-prone non-homologous end-joining (NHEJ) pathway for DSB repair. This shift in DNA repair mechanism is the foundation of this compound's potential as a chemosensitizing agent. Many conventional chemotherapeutic drugs, such as platinum-based agents and topoisomerase inhibitors, induce DSBs. By preventing efficient repair of this damage via HR, this compound can potentiate the cytotoxic effects of these anticancer agents.
Performance Data: this compound and Related Compounds in Chemosensitization
Direct quantitative data on the chemosensitizing effects of this compound in combination with specific chemotherapeutic agents remains limited in publicly available literature. However, compelling evidence for the potential of this class of inhibitors comes from studies on Mirin, the parent compound of this compound.
A key study investigated the effect of Mirin on platinum-resistant ovarian cancer cell lines. The findings from this study are summarized below and serve as a strong proxy for the expected performance of this compound.
| Cell Line | Treatment | Effect on Cell Viability | Observations |
| A2780cis (Cisplatin-Resistant) | Cisplatin + Mirin | Significant decrease in cell viability compared to Cisplatin alone | Mirin reversed platinum resistance. |
| PEO4 (Cisplatin-Resistant) | Cisplatin + Mirin | Significant decrease in cell viability compared to Cisplatin alone | Mirin reversed platinum resistance. |
| XRCC1 Deficient Ovarian Cancer Cells | Mirin | Increased cell death | Mirin induced synthetic lethality. |
Table 1: Effect of Mirin on Chemosensitivity in Ovarian Cancer Cells [1]
These findings suggest that inhibition of MRE11 can overcome acquired resistance to platinum-based chemotherapy and may offer a targeted therapeutic approach for tumors with specific DNA repair deficiencies, such as those lacking XRCC1[1].
Alternative Strategies for Chemosensitization
Targeting the DNA damage response (DDR) is a rapidly evolving field in oncology. Several alternative strategies to this compound are being explored to enhance chemosensitivity.
| Alternative Agent/Strategy | Target | Mechanism of Action |
| PARP Inhibitors (e.g., Olaparib, Rucaparib) | PARP1/2 | Inhibit single-strand break repair, leading to the accumulation of DSBs that are lethal in HR-deficient tumors (synthetic lethality). |
| ATR Inhibitors (e.g., AZD6738) | ATR Kinase | Block the ATR-mediated checkpoint response to replication stress and DNA damage, leading to premature mitotic entry and cell death. |
| ATM Inhibitors (e.g., AZD0156) | ATM Kinase | Abrogate the ATM-dependent signaling cascade in response to DSBs, preventing cell cycle arrest and DNA repair. |
| CHK1/2 Inhibitors (e.g., Prexasertib) | CHK1/2 Kinases | Disrupt cell cycle checkpoints, forcing cells with DNA damage to enter mitosis, resulting in mitotic catastrophe. |
Table 2: Comparison of Alternative DDR Inhibitors for Chemosensitization
Experimental Protocols
Detailed experimental protocols for validating the chemosensitizing impact of this compound are crucial for reproducible research. Below are representative methodologies for key assays.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, providing a measure of long-term cell survival.
-
Cell Seeding: Plate cells at a low density (e.g., 200-1000 cells/well in a 6-well plate) to allow for individual colony formation.
-
Treatment: After 24 hours, treat cells with varying concentrations of the chemotherapeutic agent (e.g., cisplatin) with or without a fixed concentration of this compound.
-
Incubation: Incubate the cells for 10-14 days to allow for colony formation.
-
Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
-
Quantification: Count the number of colonies (typically >50 cells) in each well. The surviving fraction is calculated by normalizing the number of colonies in the treated wells to that in the untreated control wells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment.
-
Cell Treatment: Treat cells with the desired concentrations of the chemotherapeutic agent and/or this compound for a specified duration (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot for DNA Damage Markers
This technique is used to detect changes in the levels of key proteins involved in the DNA damage response.
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against DNA damage markers (e.g., γH2AX, p-ATM, RAD51) and a loading control (e.g., β-actin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits the MRN complex, blocking HR and promoting error-prone NHEJ, leading to increased cell death from chemotherapy-induced DNA damage.
Caption: Workflow for evaluating the impact of this compound on chemosensitivity using in vitro assays.
Caption: Logical relationship showing how this compound treatment overcomes chemotherapy resistance by inhibiting homologous recombination.
References
Safety Operating Guide
Proper Disposal of PFM01: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of all laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of PFM01, an MRE11 endonuclease inhibitor. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance. All personnel handling this compound must be thoroughly familiar with its potential hazards and adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[1]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[1]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, follow the first aid measures outlined in the Safety Data Sheet (SDS).[1]
-
Ingestion: Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]
Step-by-Step Disposal Procedures
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations for hazardous waste.
-
Waste Identification and Segregation:
-
All disposable materials that have come into contact with this compound, including pipette tips, tubes, and contaminated PPE, must be considered hazardous waste.
-
Segregate this compound waste from other laboratory waste streams to prevent cross-contamination.
-
-
Containerization:
-
Use a dedicated, clearly labeled, and leak-proof container for all this compound waste.
-
The container must be compatible with the chemical properties of this compound and any solvents used.
-
Label the container with "Hazardous Waste," the full chemical name "(5Z)-5-[(4-Hydroxyphenyl)methylene]-3-(2-methylpropyl)-2-thioxo-4-thiazolidinone," the CAS number "1558598-41-6," and the relevant hazard pictograms.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
The storage area should be cool, dry, and well-ventilated.
-
-
Disposal:
-
Arrange for the collection and disposal of the this compound waste through a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Provide the disposal company with a copy of the this compound Safety Data Sheet.
-
Spill Management
In the event of a this compound spill, immediate action is required to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material and any contaminated soil or surfaces into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent, and collect all decontamination materials as hazardous waste.
This compound Safety and Hazard Information
For quick reference, the following table summarizes the key hazard information for this compound.
| Hazard Classification | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302 | Warning | Harmful if swallowed. |
| Skin Irritation (Category 2) | H315 | Warning | Causes skin irritation. |
| Eye Irritation (Category 2A) | H319 | Warning | Causes serious eye irritation. |
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow Diagram
By following these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship. Always consult your institution's specific safety guidelines and the full Safety Data Sheet for the most comprehensive information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
